2-(Difluoromethoxy)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNTURWWDZNXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378893 | |
| Record name | 2-(difluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53104-96-4 | |
| Record name | 2-(difluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(difluoromethoxy)phenol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Difluoromethoxy Moiety
An In-depth Technical Guide to 2-(Difluoromethoxy)phenol: Properties, Synthesis, and Applications
This compound is an aromatic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Structurally, it is a phenol molecule where the hydroxyl group at position 2 is accompanied by a difluoromethoxy (-OCHF₂) group. This unique substitution pattern imparts a distinct set of chemical and physical properties that are highly sought after in modern drug discovery and agrochemical development.[1][3]
The difluoromethoxy group is often employed as a bioisostere for more common functional groups like hydroxyl (-OH) or methoxy (-OCH₃). Its introduction into a molecule can profoundly influence key pharmacological parameters such as metabolic stability, lipophilicity, and acidity (pKa). The strong electronegativity of the fluorine atoms can modulate the electronic properties of the aromatic ring and the acidity of the phenolic proton, while often enhancing the molecule's resistance to oxidative metabolism.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, and handling of this compound for researchers and drug development professionals.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical's properties begins with its fundamental physical and spectroscopic data. These characteristics are crucial for identification, purification, and predicting its behavior in chemical reactions.
Physicochemical Properties
The macroscopic properties of this compound are summarized in the table below. It exists as a colorless to light yellow liquid under standard conditions, a property that dictates its handling and storage requirements.[3][4]
| Property | Value | Source |
| CAS Number | 53104-96-4 | [3][4][5][6][7] |
| IUPAC Name | This compound | [5][7] |
| Molecular Formula | C₇H₆F₂O₂ | [3][4][5][6][7] |
| Molecular Weight | 160.12 g/mol | [3][4][5][7] |
| Appearance | Colorless to light yellow liquid | [3][4][8] |
| Boiling Point | 196.7°C at 760 mmHg; 75-76°C at 10 Torr | [1][3][4][6] |
| Density | ~1.3 g/cm³ | [3][4][6] |
| pKa (Predicted) | 8.71 ± 0.30 | [3][4] |
| Refractive Index | ~1.481 | [6] |
Spectroscopic Characterization
Spectroscopic analysis provides a microscopic view of the molecule's structure, confirming its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the unique triplet for the proton of the -OCHF₂ group due to coupling with the two fluorine atoms. The aromatic protons would appear in the δ 6.8-7.5 ppm range, with splitting patterns determined by their ortho, meta, and para relationships. The phenolic -OH proton typically appears as a broad singlet, its chemical shift being concentration and solvent dependent. The methoxy proton (-OCHH F₂) would characteristically appear as a triplet around δ 6.5-7.0 ppm with a large coupling constant (JHF) of approximately 70-80 Hz.
-
¹⁹F NMR : The fluorine NMR spectrum provides a clear and unambiguous signal for the difluoromethoxy group. It is expected to show a doublet, resulting from the coupling with the single proton on the same carbon (JHF ≈ 70-80 Hz).[5]
-
¹³C NMR : The carbon NMR would display seven distinct signals. The carbon of the -OC HF₂ group would be identifiable by its triplet splitting pattern due to one-bond coupling to the two fluorine atoms. The aromatic carbons would appear in the δ 110-160 ppm region, with the carbons directly attached to oxygen appearing at lower field.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad absorption band in the 3200–3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.[9][10] Other key signals include C-H stretches for the aromatic ring (around 3000–3100 cm⁻¹), C=C aromatic ring stretches (1500–1600 cm⁻¹), a strong C-O stretch for the phenol (around 1220 cm⁻¹), and prominent C-F stretching vibrations, typically observed in the 1000-1100 cm⁻¹ region.[9]
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum of this compound would show a distinct molecular ion peak ([M]⁺) at an m/z of 160.[5][11] Key fragmentation patterns would likely involve the loss of the difluoromethoxy group or cleavage of the aromatic ring, providing further structural confirmation.
Part 2: Synthesis, Reactivity, and Applications
The utility of this compound as a building block is rooted in its synthesis and the predictable reactivity of its functional groups.
Synthetic Pathway
The predominant method for synthesizing this compound involves the difluoromethylation of catechol (1,2-dihydroxybenzene). This reaction typically uses a source of difluorocarbene or a difluoromethylating agent. A common laboratory-scale approach involves reacting catechol with a chlorodifluoromethane source under basic conditions.
References
- 1. cas 53104-96-4|| where to buy this compound [english.chemenu.com]
- 2. 2,4-Dichloro-6-(difluoromethoxy)phenol|CAS 1803791-20-9 [benchchem.com]
- 3. This compound , 97% , 53104-96-4 - CookeChem [cookechem.com]
- 4. 53104-96-4 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 53104-96-4 | this compound - AiFChem [aifchem.com]
- 8. This compound 98 | CymitQuimica [cymitquimica.com]
- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 2-(Difluoromethoxy)phenol: A Key Intermediate in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Difluoromethoxy Moiety
In the landscape of contemporary chemical synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating a compound's physicochemical and biological properties. Among the array of fluorinated functional groups, the difluoromethoxy (-OCHF₂) group has emerged as a particularly valuable motif. 2-(Difluoromethoxy)phenol (CAS No. 53104-96-4) is a key building block that provides a direct route to this important functional group. This guide offers an in-depth technical overview of its synthesis, properties, reactivity, and applications, with a focus on its role in drug discovery and development.
The difluoromethoxy group is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[1] This substitution can lead to enhanced metabolic stability, increased lipophilicity, and improved membrane permeability.[2] The unique electronic properties of the -OCHF₂ group, including its ability to act as a lipophilic hydrogen bond donor, can also lead to stronger and more selective binding interactions with biological targets.[3]
Physicochemical and Spectroscopic Profile
This compound is a colorless to light yellow liquid at room temperature.[4] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 53104-96-4 | [5] |
| Molecular Formula | C₇H₆F₂O₂ | [5] |
| Molecular Weight | 160.12 g/mol | [5] |
| Boiling Point | 75-76 °C (at 10 Torr) | [4] |
| Density | ~1.3 g/cm³ (predicted) | [4] |
| pKa | 8.71 ± 0.30 (predicted) | [4] |
| SMILES | C1=CC=C(C(=C1)O)OC(F)F | [5] |
| InChIKey | PVNTURWWDZNXTK-UHFFFAOYSA-N | [5] |
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic triplet for the proton of the difluoromethoxy group (-OCHF₂ H) due to coupling with the two fluorine atoms. The aromatic protons will appear in the typical downfield region, and the phenolic proton will be a broad singlet.
-
δ ~6.5-7.5 ppm (m, 4H): Aromatic protons.
-
δ ~5.5-6.5 ppm (br s, 1H): Phenolic -OH .
-
δ ~6.0-7.0 ppm (t, 1H, JHF ≈ 70-80 Hz): -OCH F₂.
¹³C NMR Spectroscopy: The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will show distinct signals, with the carbon attached to the phenolic oxygen being the most deshielded.
-
δ ~110-160 ppm: Aromatic carbons.
-
δ ~115-125 ppm (t, JCF ≈ 250-260 Hz): -OC HF₂.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption for the phenolic O-H stretch, along with absorptions for the aromatic C-H and C=C bonds, and strong C-F and C-O stretches.
-
~3200-3600 cm⁻¹ (broad): O-H stretch (hydrogen-bonded).[6]
-
~3000-3100 cm⁻¹: Aromatic C-H stretch.[6]
-
~1500-1600 cm⁻¹: Aromatic C=C ring stretches.[6]
-
~1220 cm⁻¹: Aromatic C-O stretch.[6]
-
~1000-1100 cm⁻¹: C-F stretches.
Synthesis and Reaction Mechanisms
The most common and practical synthesis of this compound involves the O-difluoromethylation of catechol (1,2-dihydroxybenzene). This transformation is typically achieved through the generation of difluorocarbene (:CF₂) as a reactive intermediate, which is then trapped by one of the phenolic hydroxyl groups.[7]
A well-established method for generating difluorocarbene is the thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate.[7] The reaction is generally performed in the presence of a base to deprotonate the phenol, increasing its nucleophilicity.
Caption: Synthesis of this compound via difluorocarbene insertion.
Experimental Protocol: Representative Synthesis
The following protocol is a representative procedure for the O-difluoromethylation of a phenol, adapted from a verified method for a similar substrate.[7]
Materials:
-
Catechol
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium carbonate (or Potassium hydroxide)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add catechol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF and a small amount of deionized water. Stir the mixture at room temperature.
-
Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (2.5-3.0 equiv) to the stirring mixture.
-
Heating: Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound.
Causality and Self-Validation: The use of a base like cesium carbonate is crucial for deprotonating the phenol, making it a more potent nucleophile to trap the highly electrophilic difluorocarbene.[7] The reaction is monitored by TLC, allowing for a clear determination of the reaction endpoint when the starting catechol spot is consumed. The aqueous workup with a mild acid neutralizes the base and removes inorganic salts, ensuring a clean extraction of the desired product.
Reactivity and Applications in Drug Discovery
The two primary functional groups of this compound—the phenolic hydroxyl group and the difluoromethoxy group—dictate its reactivity and utility as a synthetic intermediate.
Reactivity of the Phenolic Hydroxyl Group
The phenolic -OH group is acidic and can be readily deprotonated. It can undergo a variety of reactions common to phenols, such as:
-
Etherification: Reaction with alkyl halides in the presence of a base to form diaryl ethers.
-
Esterification: Acylation with acid chlorides or anhydrides.
-
Electrophilic Aromatic Substitution: The -OH and -OCHF₂ groups are both ortho-, para-directing, though the difluoromethoxy group is deactivating due to its electron-withdrawing nature. This allows for selective functionalization of the aromatic ring.
The lower reactivity of phenolic hydroxyl groups compared to aliphatic alcohols is attributed to their more acidic character and potential steric hindrance.[8]
The Role of the Difluoromethoxy Group in Medicinal Chemistry
The introduction of the -OCHF₂ group is a strategic move in drug design for several reasons:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes.[9] This can increase the half-life of a drug molecule.
-
Lipophilicity Modulation: The -OCHF₂ group increases lipophilicity compared to a hydroxyl group, which can enhance a molecule's ability to cross cell membranes.[3]
-
Conformational Control: The steric bulk and electronic nature of the group can influence the conformation of the molecule, potentially locking it into a bioactive conformation.
-
pKa Modification: The electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby functional groups.[9]
While specific marketed drugs containing the intact this compound scaffold are not prevalent, the difluoromethoxy-phenyl motif is found in numerous bioactive compounds and drug candidates, such as the anti-inflammatory drug Roflumilast.[10] For instance, 2-difluoromethoxyestratriene derivatives have been synthesized and evaluated for their anti-proliferative activity in breast cancer cells, demonstrating the utility of this moiety in modifying steroid-based drug candidates.[11]
Caption: The role of this compound in drug development.
Safety and Handling
This compound is classified as harmful and an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to a class of compounds with enhanced pharmaceutical potential. Its synthesis, while requiring careful control, is straightforward using modern methods like difluorocarbene chemistry. The true value of this molecule lies in the properties imparted by the difluoromethoxy group—offering medicinal chemists a powerful tool to overcome challenges such as poor metabolic stability and to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. As the demand for more effective and safer therapeutics grows, the strategic use of building blocks like this compound will undoubtedly continue to play a pivotal role in the future of drug discovery.
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An In-depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)phenol
Abstract
The difluoromethyl ether moiety (-OCHF₂) has emerged as a critical functional group in contemporary drug discovery and agrochemical design. Its unique stereoelectronic properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, have led to its incorporation into numerous bioactive molecules to enhance metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides a comprehensive technical overview of the synthesis of 2-(difluoromethoxy)phenol, a valuable building block in medicinal chemistry. We will delve into the prevalent synthetic strategies, with a particular focus on the selective mono-difluoromethylation of catechol, a common and cost-effective starting material. This document will explore the mechanistic underpinnings of the key transformations, provide a detailed experimental protocol, and discuss the critical parameters for achieving high yield and selectivity.
Introduction: The Significance of the Difluoromethoxy Group
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The difluoromethyl group (-CHF₂) offers a unique combination of properties that make it highly attractive for modulating the physicochemical and biological profiles of parent compounds.[1] Specifically, the -OCHF₂ group can:
-
Act as a Bioisostere: It can mimic the function of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, allowing for subtle modifications of a molecule's interaction with biological targets.[1]
-
Enhance Lipophilicity: The presence of fluorine atoms increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]
-
Improve Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, leading to a longer biological half-life of the drug candidate.
-
Modulate Acidity: The electron-withdrawing nature of the difluoromethyl group can alter the pKa of nearby acidic protons, influencing a molecule's ionization state at physiological pH.[1]
This compound serves as a key intermediate in the synthesis of more complex molecules, such as certain pesticides and pharmaceutical candidates.[3] Its synthesis, therefore, is of significant interest to researchers in these fields.
Synthetic Strategies for Aryl Difluoromethyl Ethers
The introduction of a difluoromethyl group onto a phenolic oxygen is most commonly achieved through the generation of difluorocarbene (:CF₂), which is then trapped by a phenoxide. Several methods exist for generating difluorocarbene, with decarboxylative methods being particularly advantageous due to their operational simplicity and the use of relatively stable and less toxic precursors.[4][5]
Difluorocarbene Precursors
A variety of reagents can serve as precursors to difluorocarbene. Key considerations for reagent selection include stability, cost, safety, and reaction efficiency.
| Reagent Class | Specific Example | Advantages | Disadvantages |
| Halodifluoroacetate Salts | Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Commercially available, bench-stable, relatively non-toxic.[4][5] | Requires elevated temperatures for decarboxylation. |
| Phosphonium Salts | (Bromodifluoromethyl)triphenylphosphonium bromide | High reactivity. | Hygroscopic, water-sensitive.[4] |
| Organozinc Reagents | Often require harsh reaction conditions.[4] | ||
| Gaseous Reagents | Chlorodifluoromethane (Freon 22) | Ozone-depleting, difficult to handle.[6] |
For the synthesis of this compound, sodium chlorodifluoroacetate is a highly practical choice due to its stability, commercial availability, and favorable safety profile.[4][5]
The Challenge of Selective Mono-Difluoromethylation of Catechol
The synthesis of this compound from catechol presents a significant challenge: achieving selective mono-etherification. Catechol possesses two acidic phenolic hydroxyl groups with similar pKa values, making it susceptible to di-alkylation, which would yield 1,2-bis(difluoromethoxy)benzene.
Strategies to favor mono-alkylation of catechols often involve:
-
Controlling Stoichiometry: Using a limited amount of the alkylating agent can favor the formation of the mono-alkylated product.
-
Phase-Transfer Catalysis (PTC): PTC can enhance the selectivity of mono-etherification. The quaternary ammonium cation of the catalyst preferentially pairs with the more organophilic mono-anion of the catechol, facilitating its reaction in the organic phase.[7][8]
-
Choice of Base and Solvent: The reaction conditions, including the base and solvent system, can influence the relative rates of the first and second alkylations.
Drawing an analogy from the synthesis of guaiacol (2-methoxyphenol) from catechol, the use of a phase-transfer catalyst in a biphasic system with a controlled amount of the alkylating agent is a promising approach to achieve mono-selectivity.[9]
Proposed Synthetic Route and Mechanism
The proposed synthesis of this compound from catechol involves a selective mono-difluoromethylation using sodium chlorodifluoroacetate as the difluorocarbene precursor under phase-transfer catalysis conditions.
Reaction Scheme
References
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- 3. Selective C-and O-methylation of catechol in gas phase over modified g-alumina [infoscience.epfl.ch]
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- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. CN101619017A - Method for synthesizing guaiacol - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-(Difluoromethoxy)phenol: Structure, Synthesis, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of 2-(Difluoromethoxy)phenol, a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental chemical structure, nomenclature, and physicochemical properties. The narrative emphasizes the unique interplay between the phenolic hydroxyl group and the difluoromethoxy moiety, which dictates the molecule's reactivity and utility. Furthermore, this guide details a standard laboratory-scale synthesis, explores its critical role as a bioisostere in drug design, and outlines its applications as a versatile building block for complex bioactive molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantageous properties of fluorinated phenols in their work.
Introduction: The Strategic Value of Fluorination
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound enhancements in metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. The difluoromethoxy group (-OCHF₂), in particular, has emerged as a valuable functional motif. It serves as a bioisosteric replacement for more common groups like hydroxyl (-OH) or methoxy (-OCH₃), while offering a unique electronic profile and improved pharmacokinetic properties[3][4].
This compound (CAS: 53104-96-4) is a key intermediate that embodies the potential of this strategy. It provides a scaffold containing both a reactive phenolic hydroxyl group and the advantageous difluoromethoxy group. Understanding the distinct characteristics of this molecule is crucial for its effective application in the synthesis of next-generation pharmaceuticals and other advanced materials[2]. This guide will provide the foundational knowledge required to harness its full potential.
Molecular Structure and Nomenclature
A molecule's identity and reactivity are fundamentally defined by its structure. This compound is an aromatic compound characterized by a phenol ring substituted with a difluoromethoxy group at the ortho position.
Systematic Identification
-
IUPAC Name : this compound[5]
-
Synonyms : o-Hydroxyphenyldifluoromethyl ether, 2-difluoromethoxyphenol, Phenol, 2-(difluoromethoxy)-[5][6][8]
Structural Analysis
The molecule's behavior is a direct consequence of its two key functional groups:
-
Phenolic Hydroxyl (-OH) Group : This group is a strong hydrogen bond donor and significantly influences the molecule's acidity. In electrophilic aromatic substitution reactions, the -OH group is a powerful activating, ortho- and para-directing substituent, meaning it increases the electron density of the benzene ring and guides incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it[9][10][11].
-
Difluoromethoxy (-OCHF₂) Group : The two highly electronegative fluorine atoms make this group strongly electron-withdrawing. This property can significantly alter the pKa of the adjacent phenolic proton and influence the molecule's overall electronic character[1]. Crucially, the -OCHF₂ group is considered a metabolically robust bioisostere of hydroxyl and thiol groups and can act as a lipophilic hydrogen bond donor, a valuable feature in drug design[3][4][12].
The proximity of the activating hydroxyl group and the electron-withdrawing difluoromethoxy group creates a unique electronic environment on the aromatic ring, which can be exploited for selective chemical transformations.
References
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- 11. Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-(Difluoromethoxy)phenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design.[1][2] The difluoromethyl group (-OCHF2) in particular has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities, offering a unique combination of modulated acidity, enhanced metabolic stability, and improved membrane permeability.[2][3][4][5] This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)phenol, a key building block that embodies the advantageous properties of the difluoromethoxy moiety. As a substituted phenol, this compound serves as a versatile intermediate in the synthesis of complex bioactive molecules, from pharmaceuticals to agrochemicals.[6][7] This document will delve into its core physical and chemical properties, provide a detailed look at its synthesis and reactivity, and explore its applications in the field of drug discovery, offering field-proven insights for researchers and developers.
Core Physicochemical Properties
This compound is a colorless to light yellow liquid under standard conditions.[7][8] Its chemical structure, featuring a difluoromethoxy group ortho to a hydroxyl group on a benzene ring, imparts a distinct set of properties crucial for its application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C7H6F2O2 | [8][9][10][11] |
| Molecular Weight | 160.12 g/mol | [7][8][9][11] |
| IUPAC Name | This compound | [9] |
| CAS Number | 53104-96-4 | [8][9][10] |
| Boiling Point | 75-76 °C at 10 Torr; 196.7 °C at 760 mmHg | [1][7][8][10] |
| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [7][8][10] |
| pKa | 8.71 ± 0.30 (Predicted) | [7][8] |
| Appearance | Colorless to light yellow liquid | [7][8] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [7][8] |
Synthesis and Mechanism
The synthesis of this compound typically involves the difluoromethylation of catechol (1,2-dihydroxybenzene). A common and effective method utilizes a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate, in the presence of a base.[12][13] The reaction proceeds via the formation of a phenoxide, which then reacts with the in-situ generated difluorocarbene.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the difluoromethylation of phenols.[12][13]
Materials:
-
Catechol
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium Carbonate (Cs2CO3)
-
Dry Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl acetate
-
Hexanes
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottomed flask, add catechol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Seal the flask and evacuate and backfill with nitrogen three times.
-
Add dry DMF and deionized water. Stir the mixture at room temperature.
-
Degas the solution with nitrogen for 1 hour.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.
-
Heat the reaction mixture to 120 °C and stir for 2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Reaction Mechanism
The synthesis proceeds through the generation of difluorocarbene (:CF2) from sodium 2-chloro-2,2-difluoroacetate upon heating. The basic conditions facilitate the deprotonation of one of the hydroxyl groups of catechol to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic difluorocarbene to form the difluoromethyl ether.
Caption: Synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its two key functional groups: the phenolic hydroxyl group and the difluoromethoxy group.
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for further functionalization, such as etherification or esterification. The hydroxyl group also directs electrophilic aromatic substitution to the ortho and para positions.
-
Difluoromethoxy Group: The -OCHF2 group is an electron-withdrawing group, which increases the acidity of the phenolic proton compared to phenol itself.[14] The C-F bonds are highly stable, making the difluoromethoxy group generally unreactive under standard synthetic conditions. Its presence significantly influences the electronic properties of the aromatic ring.
Spectral Analysis
The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.
-
¹H NMR: The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon of the difluoromethyl group will appear as a triplet in the proton-decoupled spectrum due to one-bond coupling with the two fluorine atoms. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the hydroxyl and difluoromethoxy substituents.
-
¹⁹F NMR: A single signal, likely a doublet due to coupling with the proton of the difluoromethyl group, is expected in the ¹⁹F NMR spectrum.[9]
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.[15] Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹.[15] Strong absorptions corresponding to C-O stretching will be present, and the C-F stretching vibrations of the difluoromethoxy group will also be evident.[15][16][17]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 160.12).[9][18] Fragmentation patterns may include the loss of the difluoromethyl group or other characteristic fragments of the phenol moiety.[18]
Applications in Drug Discovery and Development
The difluoromethoxy group is a valuable motif in medicinal chemistry due to its ability to act as a bioisostere of other functional groups while conferring beneficial physicochemical properties.[2][3][4][5]
-
Metabolic Stability: The replacement of a metabolically labile group, such as a methoxy or hydroxyl group, with a difluoromethoxy group can block metabolic pathways, leading to an increased half-life of a drug candidate.[1][2]
-
Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][3]
-
Modulation of pKa: The electron-withdrawing nature of the difluoromethoxy group can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-target interactions.
-
Hydrogen Bonding: The hydrogen atom of the difluoromethyl group can act as a weak hydrogen bond donor, potentially forming favorable interactions with biological targets.[3][4]
Caption: Role in Drug Discovery.
Safety and Handling
This compound is classified as harmful and an irritant.[9] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
-
GHS Hazard Statements:
-
Precautionary Statements:
Always consult the Safety Data Sheet (SDS) before handling this chemical.[19][20][21]
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced materials, particularly in the pharmaceutical and agrochemical industries. Its unique combination of a reactive phenolic hydroxyl group and a property-modulating difluoromethoxy group makes it an attractive starting material for the introduction of this key fluorine motif. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel and improved chemical entities.
References
- 1. cas 53104-96-4|| where to buy this compound [english.chemenu.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloro-6-(difluoromethoxy)phenol|CAS 1803791-20-9 [benchchem.com]
- 7. This compound , 97% , 53104-96-4 - CookeChem [cookechem.com]
- 8. 53104-96-4 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. This compound | 53104-96-4 | FD78013 [biosynth.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Phenol, 2-(difluoromethoxy)-5-nitro- | Benchchem [benchchem.com]
- 15. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. researchgate.net [researchgate.net]
- 17. FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. aksci.com [aksci.com]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
2-(Difluoromethoxy)phenol safety data sheet (SDS) information
An In-depth Technical Guide to the Safe Handling of 2-(Difluoromethoxy)phenol
For professionals in research and drug development, the introduction of novel reagents into a workflow demands a comprehensive understanding of their safety profiles. This compound (CAS No. 53104-96-4), a fluorinated building block utilized in the synthesis of bioactive molecules, is one such compound where a thorough grasp of its safety data is not merely procedural, but fundamental to ensuring laboratory safety and experimental integrity.[1][2] This guide provides a detailed examination of the safety and handling protocols for this compound, moving beyond a simple recitation of Safety Data Sheet (SDS) points to offer a deeper, scientifically-grounded perspective for its use in a research environment.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of its safe management. These properties influence its behavior under various laboratory conditions and inform appropriate storage and handling procedures.
| Property | Value | Source |
| CAS Number | 53104-96-4 | [3][4] |
| Molecular Formula | C₇H₆F₂O₂ | [3][4] |
| Molecular Weight | 160.12 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 75-76 °C at 10 Torr; 196.7 °C at 760 mmHg | [4][5] |
| Density | ~1.30 g/cm³ (Predicted) | [4][5] |
| pKa | 8.71 ± 0.30 (Predicted) | [4] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, necessitating stringent safety precautions.[3] The hazards are rooted in its chemical structure: the phenol moiety is known for its corrosive and toxic properties, while the difluoromethoxy group can influence its absorption and metabolic profile.[6][7]
The primary hazards are acute toxicity, severe skin and eye damage, and irritation to the respiratory system.[3] The signal word "Danger" underscores the severity of these potential effects.[3]
| GHS Classification | Hazard Class and Category | Hazard Statement |
|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation |
Source: PubChem[3]
The H318 classification—"Causes serious eye damage"—is particularly critical.[3] Phenolic compounds can rapidly cause protein denaturation and coagulation necrosis, leading to permanent eye injury and blindness if contact occurs.[6] The anesthetic properties of phenols can mask the initial pain, delaying response and increasing the severity of the injury.[6][8]
Safe Handling and Personal Protective Equipment (PPE)
Given the significant hazards, a multi-layered approach to safety, based on the hierarchy of controls, is mandatory.
Caption: Hierarchy of controls for mitigating exposure risks.
Experimental Protocol: Safe Handling Workflow
-
Preparation: Before handling, ensure an ANSI-approved safety shower and eyewash station are immediately accessible and unobstructed.[9][10] Confirm the chemical fume hood is functioning correctly (check certification date and airflow monitor).
-
Donning PPE: Wear appropriate PPE as detailed in the table below. Double-gloving may be advisable for extended procedures.[9]
-
Chemical Handling:
-
Post-Handling:
| Control | Specification | Rationale |
| Engineering | Certified Chemical Fume Hood | Prevents inhalation of harmful vapors and contains spills.[9][10] |
| Eye/Face | Chemical splash goggles and face shield | Goggles provide a seal against splashes; a face shield protects the entire face from severe splashes.[9][13] Mandatory due to H318 (serious eye damage) risk.[3] |
| Hand | Neoprene or Butyl Rubber Gloves | Phenols can penetrate standard nitrile gloves. Thicker, more resistant materials are required for adequate protection.[6][9] |
| Body | Fully buttoned lab coat; chemical-resistant apron for large quantities | Protects skin from accidental contact.[9][13] |
| Footwear | Closed-toe, non-permeable shoes | Protects feet from spills. Phenol can penetrate leather.[6] |
First Aid and Emergency Response
Immediate and correct first aid is critical to mitigating the toxic and corrosive effects of phenol exposure. All personnel using this chemical must be trained on these procedures before beginning work.
Caption: Emergency first aid workflow for exposure incidents.
Protocol: Skin Exposure Decontamination
-
Immediate Action: The primary hazard of phenols is rapid absorption through the skin, which can lead to systemic toxicity.[6][7] Immediately begin flushing the affected area with copious amounts of water at an emergency shower for at least 15 minutes.[6][10]
-
Remove Clothing: While flushing, remove all contaminated clothing, including leather items like shoes and belts, to prevent continued contact.[6]
-
Secondary Decontamination (If available): After the initial water flush, treatment with a low-molecular-weight polyethylene glycol (PEG 300 or 400) is recommended to complex with the residual phenol.[8][14] Gently wipe the area with PEG-soaked gauze.
-
Medical Attention: All phenol skin exposures require immediate professional medical evaluation.[6][15] Inform medical personnel of the specific chemical involved.
Storage, Stability, and Disposal
Proper storage is crucial to maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[4] The recommended storage temperature is 2-8°C in a cool, dry, well-ventilated area.[4][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids/bases.[16][17] Phenols can react violently with such materials.[10]
-
Disposal: Dispose of waste this compound and any contaminated materials as hazardous chemical waste.[13] All disposal must be conducted in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[11]
Conclusion
This compound is a valuable research tool, but its significant hazards demand respect and meticulous adherence to safety protocols. For researchers and drug development professionals, understanding the causality behind these protocols—from the chemical's inherent reactivity to its toxicological effects—is paramount. By integrating the principles of the hierarchy of controls, utilizing appropriate PPE, and being thoroughly prepared for emergency situations, this compound can be handled safely and effectively in a professional laboratory setting.
References
- 1. This compound , 97% , 53104-96-4 - CookeChem [cookechem.com]
- 2. cas 53104-96-4|| where to buy this compound [english.chemenu.com]
- 3. This compound | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 53104-96-4 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. gov.uk [gov.uk]
- 8. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. aksci.com [aksci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. aksci.com [aksci.com]
- 14. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 15. aksci.com [aksci.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. fishersci.com [fishersci.com]
Sourcing and Utilizing 2-(Difluoromethoxy)phenol: A Technical Guide for Researchers
For chemists and drug discovery professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethoxy group (-OCHF₂), in particular, has emerged as a valuable bioisostere, capable of modulating a compound's physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth technical overview of 2-(Difluoromethoxy)phenol, a key building block for accessing this important functional group, with a focus on commercial sourcing, quality evaluation, and practical laboratory applications.
The Significance of the Difluoromethoxy Moiety in Drug Discovery
The utility of the difluoromethoxy group stems from its unique electronic properties and its ability to act as a surrogate for other functional groups. As a bioisostere for hydroxyl or methoxy groups, the -OCHF₂ moiety can enhance metabolic stability, improve lipophilicity, and favorably alter the conformational preferences of a molecule. These attributes are highly sought after in the optimization of lead compounds during drug development.[3] The introduction of fluorine can also lead to improved cell membrane permeability and bioavailability.[1]
Commercial Suppliers of this compound
A critical first step for any research endeavor is the reliable procurement of starting materials. This compound (CAS No. 53104-96-4) is available from a range of commercial suppliers. However, purity, available quantities, and lead times can vary. Researchers should carefully consider these factors based on the specific requirements of their project.
| Supplier | Purity | Available Quantities | Notes |
| Biosynth | Research Grade | Inquire | Offers a range of research chemicals.[4] |
| CHEMLYTE SOLUTIONS CO.,LTD | Industrial Grade | Bulk | A manufactory based in China.[5] |
| CookeChem | 97% | 100mg - 25g | Provides pricing in RMB.[6] |
| Crysdot | 98% | 5g, other sizes available upon inquiry | Provides basic safety information. |
| AiFChem | 97% | 5g, 25g | Indicates stock status.[7] |
| ChemicalBook | 98% | Various | Aggregates multiple suppliers.[8] |
Evaluating Supplier and Material Quality
Ensuring the quality of starting materials is paramount to the success and reproducibility of experimental work. When sourcing this compound, researchers should diligently evaluate both the supplier and the material itself.
Key Documentation to Request and Review
-
Certificate of Analysis (CoA): This is the most critical document for assessing the quality of a specific batch. A comprehensive CoA should include:
-
Identity Confirmation: Typically confirmed by ¹H NMR, ¹³C NMR, and/or Mass Spectrometry.
-
Purity Assessment: Usually determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Appearance and Physical Properties: Such as color and form.
-
Date of Analysis and Batch Number.
-
-
Safety Data Sheet (SDS): Provides essential information on handling, storage, and potential hazards.
A representative, albeit for a different phenol derivative, Certificate of Analysis from ChemScene highlights the expected analytical data.[9] Another example from Trishulent for phenol itself showcases the typical physical and chemical properties that should be provided.[10]
Understanding the Synthesis of this compound and Potential Impurities
The most common method for the synthesis of aryl difluoromethyl ethers is through the difluoromethylation of the corresponding phenol.[3][11] This typically involves the reaction of a phenoxide with a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate.
Caption: General synthesis pathway for this compound.
Given this synthetic route, potential impurities could include:
-
Unreacted 2-Hydroxyphenol (Catechol): The starting material for the reaction.
-
Over-alkylated Products: Although less likely with the second hydroxyl group, it is a possibility.
-
Solvent Residues: From the reaction and workup (e.g., DMF, hexanes).
-
Salts: From the base and the difluorocarbene precursor.
Analytical Characterization of this compound
Independent verification of the identity and purity of the procured material is a crucial aspect of good laboratory practice.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the unique triplet for the -OCHF₂ proton (due to coupling with the two fluorine atoms).
-
¹⁹F NMR: Will exhibit a doublet for the two equivalent fluorine atoms, coupled to the proton. PubChem provides some spectral information for this compound.[12]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities. Due to the polar nature of the phenolic hydroxyl group, derivatization may be necessary to improve peak shape and thermal stability.[13] EPA methods 528, 604, and 8041 provide guidance on the GC-MS analysis of phenols.[14]
Caption: A typical analytical workflow for quality control.
Applications in Chemical Synthesis
This compound serves as a versatile building block in organic synthesis, primarily as a nucleophile in various coupling reactions.
Synthesis of Agrochemicals
One documented application of this compound is in the synthesis of 3-methoxy-2-(pyrimidinyloxyphenyl)acrylates, which are utilized as pesticides.[6] This highlights its utility in the agrochemical industry.
Incorporation into Bioactive Molecules
The primary use of this compound in the pharmaceutical sector is to introduce the difluoromethoxyphenyl moiety into target molecules. This can be achieved through various synthetic transformations, such as Williamson ether synthesis or Buchwald-Hartwig amination of a suitably functionalized derivative. The introduction of this group has been shown to be beneficial in the development of new therapeutic agents.[15] For instance, 2-difluoromethoxy-substituted estratriene sulfamates have been synthesized and evaluated for their antiproliferative activity.[16]
Experimental Protocols
General Procedure for the Difluoromethylation of a Phenol
The following is a general procedure adapted from a reliable source for the difluoromethylation of phenols and should be applicable for the synthesis of this compound with appropriate modifications for the specific substrate.[3][11]
Materials:
-
Phenol (1.0 equiv)
-
Cesium carbonate (1.5 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)
-
Dry DMF
-
Deionized water
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add the phenol and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add dry DMF and deionized water via syringe.
-
Degas the solution with nitrogen for 1 hour while stirring.
-
Add sodium 2-chloro-2,2-difluoroacetate in one portion under a stream of nitrogen.
-
Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for detailed hazard information, first-aid measures, and disposal guidelines.
Conclusion
This compound is a valuable and versatile building block for researchers in drug discovery, medicinal chemistry, and agrochemical synthesis. A thorough understanding of its commercial availability, methods for quality assessment, and synthetic applications is essential for its effective utilization. By carefully selecting suppliers, rigorously qualifying incoming materials, and employing robust synthetic and analytical methodologies, researchers can confidently incorporate the advantageous difluoromethoxy moiety into their target molecules.
References
- 1. cas 53104-96-4|| where to buy this compound [english.chemenu.com]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. This compound | 53104-96-4 | FD78013 [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. This compound , 97% , 53104-96-4 - CookeChem [cookechem.com]
- 7. 53104-96-4 | this compound - AiFChem [aifchem.com]
- 8. 53104-96-4 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. file.chemscene.com [file.chemscene.com]
- 10. trishulent.com [trishulent.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. FCKeditor - Resources Browser [electricenergyonline.com]
- 16. researchgate.net [researchgate.net]
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Functional Group
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][3] This guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.
The -OCF₂H group offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1] Its properties are often intermediate, providing medicinal chemists with a greater degree of control for fine-tuning molecular characteristics to achieve the desired therapeutic profile.[1][4]
Core Physicochemical Properties: A Triumvirate of Effects
The utility of the difluoromethoxy group stems from its distinct impact on a molecule's electronic and steric properties, which in turn influences its lipophilicity, hydrogen bonding capability, and conformational behavior.
Lipophilicity: A Modulated Approach to Permeability
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the difluoromethoxy group.[5] While generally considered a lipophilicity-enhancing substituent, its effect is more moderate compared to the highly lipophilic trifluoromethoxy group.[1][6] This intermediate lipophilicity allows for a more precise optimization of membrane permeability and bioavailability.[5][7] The Hansch hydrophobicity parameter (π), a measure of a substituent's contribution to lipophilicity, illustrates this trend.
Table 1: Comparison of Lipophilicity Parameters for Common Substituents
| Substituent | Hansch Hydrophobicity Parameter (π) | Notes |
| Methoxy (-OCH₃) | -0.02 | Generally considered to have a neutral to slightly hydrophilic effect. |
| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 | Moderately lipophilic, offering a fine-tuning capability.[8] The lipophilicity can be "dynamic" and alter based on the surrounding chemical environment due to bond rotation.[5][8] |
| Trifluoromethoxy (-OCF₃) | +1.04 | Highly lipophilic, significantly increases the overall lipophilicity of a molecule.[7] |
Hydrogen Bonding: The "Lipophilic Hydrogen Bond Donor"
A defining characteristic of the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[6][9] The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding interactions—a feature absent in its methoxy and trifluoromethoxy counterparts.[9][10] This unique property has led to the -OCF₂H group being described as a "lipophilic hydrogen bond donor."[6][9][11] This allows it to act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving or enhancing binding affinity to target proteins while improving other drug-like properties.[1][2][12] The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A), with values for difluoromethyl anisoles ranging from 0.085 to 0.126, similar to that of thiophenol and aniline.[6][9][11]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
An In-depth Technical Guide to the Solubility of 2-(Difluoromethoxy)phenol in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is fundamental to drug development, process chemistry, and formulation science. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Difluoromethoxy)phenol, a valuable fluorinated building block in medicinal chemistry.[1] Lacking extensive published quantitative data for this specific compound, this paper establishes a predictive solubility framework based on its molecular structure and through analysis of the known solubility of analogous compounds, particularly guaiacol (2-methoxyphenol). Furthermore, it provides a detailed, field-proven experimental protocol for determining thermodynamic solubility using the isothermal shake-flask method, a gold-standard technique.[2][3] This document is intended to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively work with this compound and similar compounds.
Introduction: The Significance of this compound
This compound is an aromatic organic compound featuring a phenol group ortho-substituted with a difluoromethoxy group.[4][5] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and bioavailability, making fluorinated compounds highly valuable in medicinal chemistry.[1] this compound serves as a key reactant and building block in the synthesis of various compounds, including pesticides and potential therapeutic agents.[6]
A thorough understanding of its solubility in different organic solvents is critical for several reasons:
-
Reaction Optimization: Choosing an appropriate solvent is essential for ensuring that reactants are in the same phase, facilitating efficient molecular collision and reaction.
-
Purification Processes: Techniques like crystallization and chromatography are fundamentally dependent on differential solubility.[7]
-
Formulation Development: For pharmaceutical applications, solubility dictates the choice of excipients and delivery systems.
-
Predictive Modeling: Solubility data contributes to building more accurate Quantitative Structure-Property Relationship (QSPR) models.
This guide will first explore the theoretical underpinnings of this compound's solubility, then provide a predictive summary, and finally, detail a robust experimental protocol for its precise determination.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9] This means that solutes tend to dissolve in solvents with similar intermolecular forces. The molecular structure of this compound presents a balance of polar and non-polar characteristics that govern its interactions.
Key Structural Features:
-
Phenolic Hydroxyl (-OH) Group: This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents (e.g., alcohols).
-
Aromatic Benzene Ring: The phenyl ring is non-polar and lipophilic, favoring interactions with non-polar solvents through van der Waals forces.[1]
-
Difluoromethoxy (-OCF₂H) Group: This group has a significant impact. The highly electronegative fluorine atoms create a strong dipole moment, increasing the molecule's overall polarity compared to its non-fluorinated analog, guaiacol. The ether oxygen can act as a hydrogen bond acceptor.
Based on these features, we can predict that this compound will exhibit a versatile solubility profile, with significant solubility in a range of polar organic solvents.
Analysis of an Analogous Compound: Guaiacol (2-Methoxyphenol)
Due to the scarcity of specific solubility data for this compound, we can draw valuable inferences from its closest non-fluorinated analog, guaiacol. Guaiacol is reported to be highly soluble or miscible with organic solvents like ethanol, DMSO, dimethylformamide, ether, and acetone.[10][11][12][13] It is slightly soluble in water (approx. 17-18.7 g/L) and only sparingly soluble in non-polar solvents like petroleum ether.[12][13][14]
The replacement of the methoxy group (-OCH₃) in guaiacol with a difluoromethoxy group (-OCF₂H) is expected to increase the molecule's overall polarity and potentially enhance its hydrogen bonding capabilities as an acceptor. Therefore, it is reasonable to predict that this compound will share, and likely exceed, guaiacol's affinity for polar organic solvents.
Predicted Solubility Profile
Based on the theoretical analysis and data from analogous compounds, the following table summarizes the predicted solubility of this compound across common organic solvent classes. This table serves as a practical starting point for solvent selection in experimental work.
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Methanol | Polar Protic | High | Strong hydrogen bonding potential with the phenolic -OH group. |
| Ethanol | Polar Protic | High | Similar to methanol, excellent hydrogen bond donor/acceptor properties. |
| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions and can accept hydrogen bonds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar solvent, excellent hydrogen bond acceptor. |
| Ethyl Acetate | Polar Aprotic | Medium to High | Moderate polarity and hydrogen bond accepting capability. |
| Dichloromethane (DCM) | Polar Aprotic | Medium | Can engage in dipole-dipole interactions. |
| Toluene | Non-polar | Low to Medium | Solubility driven by interactions with the phenyl ring; limited polar interactions. |
| Hexane | Non-polar | Low / Insoluble | Mismatch in polarity; weak van der Waals forces are insufficient to overcome solute-solute interactions. |
Experimental Determination of Thermodynamic Solubility
To obtain definitive, quantitative solubility data, an experimental approach is necessary. The isothermal shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility and is recommended by regulatory bodies like the OECD.[2][15][16] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[2][17]
Diagram of the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
Objective: To determine the thermodynamic solubility of this compound in a given organic solvent at 25°C.
Materials:
-
This compound (purity ≥98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes (glass or solvent-compatible plastic)
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.
Procedure:
-
Preparation of the Suspension:
-
Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation. A starting point could be ~50-100 mg.
-
Causality Insight: Using a clear excess ensures that the resulting solution is truly saturated, which is the definition of thermodynamic solubility.[2]
-
Accurately add a known volume (e.g., 2-5 mL) of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials at a constant speed sufficient to keep the solid suspended.
-
Allow the system to equilibrate for at least 24 hours.[18] For compounds that may have slow dissolution kinetics, extending this to 48 or 72 hours is advisable.
-
Self-Validation: To confirm that equilibrium has been reached, take small aliquots of the supernatant at different time points (e.g., 24h, 36h, and 48h). If the measured concentration is constant across the later time points, equilibrium is confirmed.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the excess solid to sediment for 30-60 minutes at the same constant temperature.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.
-
Causality Insight: Filtration is a critical step to remove any undissolved microscopic particles, which would otherwise lead to an overestimation of the solubility.[18]
-
Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method's standard curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is typically suitable for phenolic compounds.
-
Prepare a standard curve using known concentrations of this compound in the same solvent.
-
Determine the concentration of the saturated solution by applying the dilution factor to the measured concentration of the diluted sample.
-
The final result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.
-
Understanding the Governing Intermolecular Forces
The solubility data obtained experimentally can be rationalized by examining the specific intermolecular forces at play between the solute, this compound, and the solvent molecules.
Caption: Key Intermolecular Forces Governing Solubility.
-
In Polar Protic Solvents (e.g., Methanol): Solubility is high due to strong hydrogen bonding. The phenolic hydroxyl group of this compound can donate a hydrogen bond to the oxygen of methanol, and the oxygens on the solute can accept hydrogen bonds from methanol's hydroxyl group.
-
In Polar Aprotic Solvents (e.g., Acetone): High solubility is maintained through strong dipole-dipole interactions and hydrogen bonding where the solvent acts as an acceptor. The carbonyl oxygen of acetone is an effective hydrogen bond acceptor for the phenolic proton.
-
In Non-polar Solvents (e.g., Toluene): Solubility is expected to be limited. The primary interactions are weaker van der Waals forces between the aromatic rings of the solute and solvent. These forces are often insufficient to break the stronger hydrogen bonds between the solute molecules in the solid state.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a robust predictive framework can be established by analyzing its molecular structure and comparing it to analogous compounds like guaiacol. The presence of both a hydrogen-bonding phenolic group and a polar difluoromethoxy group suggests high solubility in a wide range of polar protic and aprotic organic solvents, with limited solubility in non-polar solvents. For researchers requiring precise data for process development or formulation, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and scientifically sound method for experimental determination. This combination of theoretical prediction and practical methodology provides a comprehensive resource for scientists working with this important fluorinated intermediate.
References
- 1. cas 53104-96-4|| where to buy this compound [english.chemenu.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. This compound | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H6F2O2) [pubchemlite.lcsb.uni.lu]
- 6. This compound , 97% , 53104-96-4 - CookeChem [cookechem.com]
- 7. chem.ws [chem.ws]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scent.vn [scent.vn]
- 14. Guaiacol CAS#: 90-05-1 [m.chemicalbook.com]
- 15. filab.fr [filab.fr]
- 16. oecd.org [oecd.org]
- 17. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
2-(Difluoromethoxy)phenol molecular weight and formula
An In-Depth Technical Guide to 2-(Difluoromethoxy)phenol (C₇H₆F₂O₂) for Advanced Research and Drug Development
Executive Summary
This compound is a fluorinated aromatic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a difluoromethoxy group (-OCF₂H) ortho to a hydroxyl group on a benzene ring, makes it a valuable and versatile building block in advanced organic synthesis. The incorporation of the difluoromethoxy moiety is a key strategy in modern medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This group can improve metabolic stability, increase lipophilicity, and act as a bioisostere for other functional groups, ultimately leading to compounds with superior efficacy and bioavailability.[1][2][3] This technical guide provides an in-depth overview of the core physicochemical properties, a representative synthesis protocol, key applications in drug development, and essential safety and handling procedures for this compound.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for its use in experimental design, reaction setup, and purification processes.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4][5] |
| CAS Number | 53104-96-4 | [4][5][6] |
| Molecular Formula | C₇H₆F₂O₂ | [4][5][6][7] |
| Molecular Weight | 160.12 g/mol | [1][4][5][7] |
| Exact Mass | 160.03358575 Da | [4][6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 196.7°C @ 760 mmHg; 75-76°C @ 10 Torr | [6][7][8] |
| Density | ~1.30 g/cm³ | [6][7] |
| XLogP3 | 1.99 | [6] |
graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Benzene ring nodes C1 [pos="0,1.2!", label="C"]; C2 [pos="-1.04,0.6!", label="C"]; C3 [pos="-1.04,-0.6!", label="C"]; C4 [pos="0,-1.2!", label="C"]; C5 [pos="1.04,-0.6!", label="C"]; C6 [pos="1.04,0.6!", label="C"];
// Substituent nodes O_phenol [pos="2.08,1.2!", label="O"]; H_phenol [pos="2.8,1.2!", label="H"]; O_ether [pos="0,2.4!", label="O"]; C_difluoro [pos="0,3.6!", label="C"]; H_difluoro [pos="-0.7,4.2!", label="H"]; F1 [pos="0.7,4.2!", label="F"]; F2 [pos="0,4.8!", label="F"];
// Benzene ring bonds (alternating double bonds) C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1;
// Substituent bonds C6 -- O_phenol; O_phenol -- H_phenol; C1 -- O_ether; O_ether -- C_difluoro; C_difluoro -- H_difluoro; C_difluoro -- F1; C_difluoro -- F2; }
Caption: Molecular structure of this compound.
Synthesis and Mechanism
The synthesis of aryl difluoromethyl ethers, including this compound, is commonly achieved through the difluoromethylation of a corresponding phenol. A robust and widely adopted method involves the use of sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene (:CF₂) precursor.
Mechanistic Rationale
The reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate, which generates the highly electrophilic difluorocarbene.[9] This intermediate is then trapped by a nucleophile. In this context, the starting phenol (catechol or a protected derivative) is deprotonated under basic conditions (e.g., using cesium carbonate) to form a more nucleophilic phenolate anion. The phenolate attacks the difluorocarbene, and subsequent protonation yields the final this compound product.[9] This method is favored for its operational simplicity and the use of a stable, commercially available reagent.[10]
Representative Experimental Protocol
The following protocol is a representative procedure for the difluoromethylation of a phenol, adapted from a validated method published in Organic Syntheses.[9][10] This procedure should be performed under an inert atmosphere (e.g., nitrogen) by trained personnel.
Step 1: Reactant Preparation
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the starting phenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
Step 2: Solvent Addition and Degassing
-
Add dry dimethylformamide (DMF) and deionized water via syringe.
-
Stir the resulting solution and degas with a stream of nitrogen for approximately 1 hour. This step is crucial to remove dissolved oxygen, which can interfere with the reaction.
Step 3: Reagent Addition and Reaction
-
Under a positive nitrogen flow, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the flask in one portion.
-
Equip the flask with an air condenser, seal it, and place it in a preheated oil bath at 100°C.
-
Allow the reaction to proceed for 2-4 hours, monitoring its completion by Thin-Layer Chromatography (TLC).[9]
Step 4: Workup and Extraction
-
Once the reaction is complete, cool the flask to room temperature and dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and a 10% lithium chloride solution to remove residual DMF.[10]
Step 5: Purification
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution using a rotary evaporator.
-
Dry the resulting crude product under high vacuum to yield the aryl difluoromethyl ether. Further purification can be performed via column chromatography if necessary.
Caption: Experimental workflow for the synthesis of aryl difluoromethyl ethers.
Applications in Drug Discovery and Development
The Strategic Role of the Difluoromethoxy Group
The -OCF₂H group is a privileged moiety in medicinal chemistry due to its unique electronic properties and steric profile. It serves as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, which are common pharmacophores.[3] Its introduction into a drug candidate can confer several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methoxy group (-OCH₃) with a difluoromethoxy group can block O-demethylation, a common metabolic pathway that can inactivate a drug or produce unwanted metabolites.[11]
-
Enhanced Lipophilicity: Fluorination generally increases a molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and enhance bioavailability.[1][2][3]
-
Modulated Acidity: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the N-H in a bioisosteric amide or the O-H in a bioisosteric carboxylic acid, which can alter binding interactions.
-
Hydrogen Bonding: The hydrogen atom in the -OCF₂H group can act as a hydrogen bond donor, potentially forming key interactions with biological targets like enzymes and receptors to improve binding affinity and specificity.[3]
Case Study: A Building Block for Novel Therapeutics
This compound and its derivatives are instrumental in synthesizing novel therapeutic agents.
-
Anticancer Agents: Research has demonstrated the synthesis of 2-difluoromethoxy-substituted estratriene sulfamates starting from related precursors.[11] These compounds were designed as inhibitors of steroid sulfatase (STS), a key enzyme in hormone-dependent cancers. Certain derivatives were identified as potent anti-proliferative agents against breast cancer cell lines and inhibitors of tubulin assembly, a validated anticancer mechanism.[11]
-
Agrochemicals: Beyond pharmaceuticals, this compound is used as a reactant in the synthesis of pesticides, such as 3-methoxy-2-(pyrimidinyloxyphenyl)acrylates, highlighting its broader utility in the life sciences.[7]
Safety, Handling, and Storage
As a phenol derivative, this compound requires careful handling. While a specific safety data sheet should always be consulted, the general hazards associated with phenols and related fluorinated compounds apply.
-
Hazard Identification: Phenols are typically toxic if swallowed, inhaled, or in contact with skin.[12] They can cause severe skin burns and eye damage.[12] Related compounds like 3-(Difluoromethoxy)phenol are classified as toxic if swallowed, causing skin irritation and serious eye damage.[13][14]
-
Handling:
-
All handling should be conducted in a well-ventilated chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Viton®), safety goggles or a face shield, and a lab coat.[14]
-
Avoid contact with skin, eyes, and clothing.[6] Avoid breathing vapors or mists.[14]
-
Wash hands thoroughly after handling.
-
-
Storage:
References
- 1. cas 53104-96-4|| where to buy this compound [english.chemenu.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 53104-96-4 | this compound - AiFChem [aifchem.com]
- 6. echemi.com [echemi.com]
- 7. This compound , 97% , 53104-96-4 - CookeChem [cookechem.com]
- 8. 53104-96-4 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. synquestlabs.com [synquestlabs.com]
Methodological & Application
Application Notes & Protocols: The Strategic Utility of 2-(Difluoromethoxy)phenol in Modern Drug Discovery
Introduction: The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry, offering a powerful method to fine-tune physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated motifs, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent.[1][3] This guide focuses on 2-(Difluoromethoxy)phenol, a versatile building block that leverages the unique attributes of the -OCHF₂ group. We will explore its application as a bioisosteric replacement, its utility in synthetic chemistry, and its role as a valuable fragment in hit-finding campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this unique chemical entity.
Part 1: The Difluoromethoxy Group: A Bioisostere with Nuanced Properties
The difluoromethoxy group is often employed as a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) moieties.[1][4][5] Its distinct electronic and steric characteristics provide a unique combination of properties that can overcome common liabilities in drug candidates.
1.1. Physicochemical Profile
The -OCHF₂ group offers a compelling middle ground between its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts, allowing for precise modulation of molecular properties.
-
Lipophilicity: The difluoromethoxy group moderately increases lipophilicity, which can enhance membrane permeability and bioavailability.[4]
-
Metabolic Stability: The strong carbon-fluorine bonds confer significant resistance to oxidative metabolism, particularly when compared to a methoxy group which is susceptible to O-demethylation.[1] This can lead to a longer drug half-life and reduced clearance.[1]
-
Hydrogen Bonding: Unlike the trifluoromethoxy group, the -OCHF₂ group retains an acidic proton, enabling it to act as a weak hydrogen bond donor.[4][6] This feature is critical when replacing a hydroxyl or thiol group, as it can help retain key binding interactions with a biological target.[1]
-
Acidity Modulation (pKa): The electron-withdrawing nature of the two fluorine atoms can influence the pKa of nearby functional groups, such as the phenolic hydroxyl in this compound.[1]
Table 1: Comparative Analysis of Phenolic Substituents
| Functional Group | Typical Effect on Lipophilicity (vs. -OH) | Hydrogen Bond Capability | Relative Metabolic Stability |
| -OH (Hydroxyl) | Baseline | Donor & Acceptor | Low (Prone to Glucuronidation) |
| -OCH₃ (Methoxy) | Increased | Acceptor Only | Moderate (Prone to O-Demethylation) |
| -OCF₂H (Difluoromethoxy) | Moderately Increased | Weak Donor & Acceptor | High (Resistant to Oxidation) |
| -OCF₃ (Trifluoromethoxy) | Significantly Increased | Acceptor Only | Very High |
1.2. The Bioisosteric Advantage
Bioisosteric replacement is a cornerstone strategy in lead optimization.[7] The this compound scaffold provides a ready-made platform for implementing this strategy.
Caption: Bioisosteric replacement workflow.
Part 2: Application in Chemical Synthesis
This compound is not only a conceptual tool but also a practical starting material or target molecule in synthetic campaigns. A primary application is the synthesis of aryl difluoromethyl ethers from their corresponding phenols, a reaction that transforms a potential metabolic hotspot into a stable moiety.
Application Note 2.1: Synthesis of Aryl Difluoromethyl Ethers
The conversion of a phenolic hydroxyl group to a difluoromethoxy ether is a key transformation for improving drug-like properties. This is often achieved by generating a difluorocarbene intermediate that reacts with the phenoxide. Sodium 2-chloro-2,2-difluoroacetate is a common, stable, and relatively non-toxic reagent used for this purpose.[8][9]
Protocol 2.1: O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate
This protocol is adapted from a robust procedure for the difluoromethylation of phenols.[8][9]
Objective: To convert a substituted phenol into its corresponding aryl difluoromethyl ether.
Materials & Equipment:
-
Substituted Phenol (e.g., 1-(3-chloro-4-hydroxyphenyl)ethan-1-one)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Round-bottomed flask, magnetic stir bar, Schlenk line, air condenser, separatory funnel
-
Standard glassware for extraction and purification
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup:
-
To a round-bottomed flask, add the substituted phenol (1.0 equiv) and cesium carbonate (1.5 equiv).[8][9]
-
Causality: Cesium carbonate is an effective base for deprotonating the phenol to form the more nucleophilic phenoxide. Its high solubility in DMF facilitates the reaction.
-
Seal the flask, evacuate the headspace, and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This removes oxygen and moisture that could lead to side reactions.
-
-
Solvent Addition & Degassing:
-
Add anhydrous DMF and a small amount of deionized water via syringe.[9]
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reagents. The water is crucial for the decomposition of the chlorodifluoroacetate to the difluorocarbene.
-
Degas the solution by bubbling nitrogen through it for approximately 1 hour.[8][9]
-
-
Reagent Addition & Reaction:
-
Add sodium 2-chloro-2,2-difluoroacetate (approx. 2.8 equiv) to the flask in one portion under a positive stream of nitrogen.[8][9]
-
Equip the flask with an air condenser connected to the Schlenk line.
-
Lower the apparatus into a preheated oil bath at 120 °C and stir vigorously.[9]
-
Causality: At high temperatures, the sodium chlorodifluoroacetate decarboxylates to generate the highly reactive difluorocarbene (:CF₂) intermediate, which is then trapped by the phenoxide.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2 hours).
-
-
Workup & Purification:
-
Cool the reaction to room temperature. Dilute the mixture with deionized water.[8][9]
-
Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., hexanes or ethyl acetate).[8]
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Self-Validation: The success of the reaction can be confirmed by ¹H NMR (disappearance of the phenolic -OH peak and appearance of a characteristic triplet for the -OCF₂H proton at ~6.5-7.5 ppm with a J-coupling of ~74 Hz), ¹⁹F NMR, and mass spectrometry.
Part 3: Application in Fragment-Based Drug Discovery (FBDD)
FBDD is an efficient strategy for identifying starting points for drug discovery by screening libraries of small, low-molecular-weight molecules ("fragments").[10] this compound is an excellent candidate for inclusion in a fragment library due to its desirable properties.
Application Note 3.1: this compound as a High-Quality Fragment
Fragments are building blocks for more complex, potent leads.[11] A good fragment should be small, soluble, and possess vectors for chemical elaboration. This compound meets these criteria:
-
Low Molecular Weight: It adheres to the "Rule of Three" (MW < 300 Da).[11]
-
Chemical Handles: The phenol group allows for "growing" or "linking" strategies, where chemists can add functionality to improve potency and target engagement.
-
Encoded Properties: It introduces the metabolically stable, lipophilic, H-bond donating -OCHF₂ group early in the discovery process.
Caption: A generalized workflow for Fragment-Based Drug Discovery.
Part 4: Case Study: 2-Difluoromethoxy Estratriene Sulfamates in Oncology
A compelling example of the -OCHF₂ group's utility comes from the development of anti-cancer agents. Researchers designed 2-difluoromethoxyestratriene derivatives to improve the potency and metabolic stability of the drug candidate 2-methoxyestradiol (2ME2).[12]
Key Findings:
-
The parent 2-difluoromethoxyestradiol was less potent than 2ME2 in anti-proliferative assays.
-
However, converting the phenolic hydroxyl groups to sulfamates dramatically increased potency. The fluorinated bis-sulfamate compound (10 ) was more potent than its non-fluorinated methoxy analog (STX140 ).[12]
-
This demonstrates that the difluoromethoxy group, when combined with other strategic modifications, can lead to superior drug candidates. The fluorinated bis-sulfamate was also a potent inhibitor of steroid sulfatase (STS) and interfered with tubulin assembly.[12]
Table 2: Anti-proliferative Activity of Estratriene Derivatives [12]
| Compound | Key Feature | GI₅₀ (MCF-7 cells) µM | GI₅₀ (MDA MB-231 cells) µM |
| STX140 | 2-Methoxy, Bis-sulfamate | 0.52 | 0.81 |
| Compound 10 | 2-Difluoromethoxy, Bis-sulfamate | 0.28 | 0.74 |
| Compound 9 | 2-Difluoromethoxy, Diol | 2.60 | 3.03 |
| Compound 11 | 2-Difluoromethoxy, 3-OH, 17-Sulfamate | 1.40 | 2.50 |
Data extracted from Dohle et al., 2018.[12]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for modern drug discovery. Its constituent difluoromethoxy group offers a unique and advantageous set of physicochemical properties that can enhance metabolic stability, modulate lipophilicity, and maintain crucial hydrogen bonding interactions. Whether used as a building block in a synthetic route to overcome metabolic liabilities, or as a high-value component in a fragment library to initiate a discovery campaign, this compound provides medicinal chemists with a powerful option for designing the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nbinno.com [nbinno.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. onenucleus.com [onenucleus.com]
- 11. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 12. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: Application Notes for 2-(Difluoromethoxy)phenol in Synthetic Chemistry
Introduction: The Rising Prominence of the Difluoromethoxy Group
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational drug design. The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a privileged functional moiety.[1] Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. 2-(Difluoromethoxy)phenol stands out as a key building block for introducing this valuable group, offering a versatile platform for the synthesis of a wide array of complex molecules, from potent fungicides to novel therapeutic agents. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for the research scientist.
Physicochemical Properties and Reactivity Profile
This compound is a colorless to light yellow liquid at room temperature. A comprehensive understanding of its physical and chemical characteristics is essential for its effective application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53104-96-4 | [2] |
| Molecular Formula | C₇H₆F₂O₂ | [2] |
| Molecular Weight | 160.12 g/mol | [1][2] |
| Boiling Point | 196.7°C at 760 mmHg | |
| Appearance | Colorless to light yellow liquid | |
| Storage | Room Temperature, under inert gas | [3] |
The reactivity of this compound is governed by two primary functional groups: the phenolic hydroxyl group and the substituted aromatic ring.
-
The Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be readily deprotonated by a suitable base to form a phenoxide. This nucleophilic phenoxide is the reactive species in O-alkylation and O-arylation reactions.
-
The Aromatic Ring: The difluoromethoxy group is moderately electron-withdrawing, while the hydroxyl group is a strong electron-donating group. The interplay of these electronic effects directs the regioselectivity of electrophilic aromatic substitution reactions, primarily towards the ortho and para positions relative to the hydroxyl group.[4][5]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin irritation and serious eye damage.[1][6]
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]
Synthetic Applications and Protocols
This compound is a versatile starting material for a variety of chemical transformations. Below are detailed protocols for some of its key applications.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[8] In the case of this compound, this reaction allows for the introduction of a wide range of alkyl groups at the phenolic oxygen.
Protocol 1: Synthesis of 1-(Allyloxy)-2-(difluoromethoxy)benzene
This protocol describes the reaction of this compound with allyl bromide to form the corresponding allyl ether.
Reaction Scheme:
A representative Williamson ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetone (10 mL per gram of phenol).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Slowly add allyl bromide (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(allyloxy)-2-(difluoromethoxy)benzene.
O-Arylation via Ullmann Condensation
The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[9] This reaction is invaluable for constructing complex molecular architectures.
Protocol 2: Synthesis of 1-(Difluoromethoxy)-2-phenoxybenzene
This protocol details the coupling of this compound with iodobenzene.
Reaction Scheme:
An illustrative Ullmann condensation reaction.
Materials:
-
This compound (1.0 eq)
-
Iodobenzene (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF (5 mL per gram of phenol) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(difluoromethoxy)-2-phenoxybenzene.
Application in Agrochemical Synthesis: A Pyraclostrobin Analogue
This compound is a valuable precursor for the synthesis of fungicides. For instance, it can be used to create analogues of pyraclostrobin, a broad-spectrum fungicide.[3]
Protocol 3: Synthesis of a Pyraclostrobin Analogue
This multi-step synthesis involves an initial etherification followed by further functionalization. This protocol outlines the key etherification step.
Reaction Scheme (Etherification Step):
Key etherification step in the synthesis of a pyraclostrobin analogue.
Materials:
-
This compound (1.0 eq)
-
Methyl 2-(bromomethyl)phenyl(methoxy)carbamate (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) and stir the suspension.
-
Add a solution of methyl 2-(bromomethyl)phenyl(methoxy)carbamate (1.0 eq) in acetone dropwise to the mixture.
-
Heat the reaction to reflux and maintain for 5-7 hours.[10]
-
Monitor the reaction by TLC.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Conclusion
This compound is a building block of significant importance, providing a gateway to a diverse range of difluoromethoxylated compounds. Its utility in O-alkylation, O-arylation, and the synthesis of complex bioactive molecules underscores its value in contemporary chemical research. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile reagent in their pursuit of novel chemical entities.
References
- 1. This compound | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 53104-96-4 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound , 97% , 53104-96-4 - CookeChem [cookechem.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aksci.com [aksci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. CN106008347A - Synthesis technology of pyraclostrobin - Google Patents [patents.google.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of 2-(Difluoromethoxy)phenol
Abstract
This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(Difluoromethoxy)phenol (CAS: 53104-96-4). As a key building block in the synthesis of agrochemicals and pharmaceuticals, unambiguous structural verification and purity assessment are critical.[1] This application note outlines optimized protocols for acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra, focusing on the unique spectral signatures imparted by the difluoromethoxy (-OCHF₂) group. We delve into the causality behind experimental choices and provide a self-validating framework for researchers, scientists, and drug development professionals to ensure data integrity and accelerate research.
Introduction: The Significance of the Difluoromethoxy Moiety
The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability and bioavailability.[2] The difluoromethoxy group, in particular, serves as a lipophilic hydrogen bond donor mimic, making it a valuable functional group in medicinal chemistry. This compound is a key intermediate in the synthesis of various functionalized molecules.[1]
NMR spectroscopy is an indispensable tool for the structural elucidation of such fluorinated compounds.[3][4][5] The presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a powerful diagnostic window into the molecule's structure.[2][6][7] This guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, highlighting the characteristic chemical shifts and through-bond scalar (J) couplings that enable its unambiguous identification.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below for reference.
| Property | Value | Source |
| CAS Number | 53104-96-4 | [1][8][9][10] |
| Molecular Formula | C₇H₆F₂O₂ | [1][8][9][10] |
| Molecular Weight | 160.12 g/mol | [1][10] |
| Appearance | Colorless to light yellow liquid | [1][9] |
| Boiling Point | 75-76 °C @ 10 Torr | [1][9] |
| Density (Predicted) | ~1.30 g/cm³ | [1][8][9] |
| pKa (Predicted) | 8.71 ± 0.30 | [1][9] |
Predicted NMR Spectroscopic Characteristics
The unique structure of this compound, with its ortho-disubstituted aromatic ring and the -OCHF₂ group, gives rise to a distinct and predictable set of NMR signals. Understanding these features is paramount for accurate spectral interpretation.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectrum
The proton NMR spectrum is defined by three distinct regions: the difluoromethoxy proton, the aromatic protons, and the phenolic hydroxyl proton.
-
Difluoromethoxy Proton (H-CF₂): This proton is coupled to the two adjacent, magnetically equivalent fluorine nuclei. This results in a characteristic triplet (t) due to n+1 splitting rule (where n=2). The coupling constant, ²JHF, is typically large, in the range of 72-75 Hz.[11][12] The chemical shift is expected around δ 6.5-6.8 ppm .
-
Aromatic Protons (H3, H4, H5, H6): The four aromatic protons are all chemically non-equivalent due to the ortho-substitution pattern, leading to complex splitting patterns. They will appear in the range of δ 6.9-7.4 ppm .
-
Phenolic Proton (OH): This proton typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected in the range of δ 5.0-6.0 ppm in a non-hydrogen-bonding solvent like CDCl₃.
¹⁹F NMR Spectrum
¹⁹F NMR is exceptionally informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[2][7]
-
Difluoromethoxy Fluorines (-CF₂-): The two fluorine atoms are chemically and magnetically equivalent. They are coupled to the single geminal proton (H-CF₂), resulting in a clean doublet (d) .
-
The magnitude of the coupling constant, ²JFH, will be identical to the ²JHF value observed in the ¹H NMR spectrum (~72-75 Hz). This reciprocal relationship is a key confirmation of the -OCHF₂ group.
-
The chemical shift is expected in the range of δ -80 to -85 ppm (relative to CFCl₃ at 0 ppm).[11][12] Proton decoupling would cause this doublet to collapse into a singlet.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, six for the aromatic carbons and two for the difluoromethoxy group and the hydroxyl-bearing carbon.
-
Difluoromethoxy Carbon (-OCHF₂): This is the most diagnostic signal in the ¹³C spectrum. Due to one-bond coupling with the two fluorine atoms, it appears as a triplet (t) with a very large coupling constant (¹JCF) typically in the range of 250-265 Hz .[11] Its chemical shift is expected around δ 115.5 ppm .
-
Aromatic Carbons (C1-C6):
-
C1 (ipso-OH): This carbon is deshielded by the attached oxygen and is expected around δ 145-148 ppm .[15]
-
C2 (ipso-OCHF₂): This carbon is also deshielded and will show coupling to the fluorine atoms (²JCF), likely appearing as a triplet with a smaller coupling constant. Expected chemical shift is around δ 138-141 ppm .
-
C3-C6: These carbons will appear in the typical aromatic region of δ 115-130 ppm .[15] Their exact assignment would require 2D NMR techniques.
-
Summary of Predicted NMR Data
| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | -OH | 5.0 - 6.0 | br s | - |
| Ar-H | 6.9 - 7.4 | m | ³JHH ≈ 7-9, ⁴JHH ≈ 1-3 | |
| -OCH F₂ | 6.5 - 6.8 | t | ²JHF ≈ 73 | |
| ¹⁹F | -OCHF₂ | -80 to -85 | d | ²JFH ≈ 73 |
| ¹³C | C 1 (-OH) | 145 - 148 | s | - |
| C 2 (-OCHF₂) | 138 - 141 | t | ²JCF ≈ 20-30 | |
| C 3-C 6 | 115 - 130 | s | - | |
| -OC HF₂ | ~115.5 | t | ¹JCF ≈ 260 |
Experimental Protocols
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Figure 2: Standardized workflow for NMR analysis of this compound.
Sample Preparation
-
Analyte Preparation: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable first choice as it is a relatively non-polar solvent that solubilizes many organic compounds and has a simple solvent signal. For studies involving the hydroxyl proton, DMSO-d₆ can be used, which will shift the -OH proton further downfield and slow its exchange rate.
-
Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, referencing the signal to 0.00 ppm.[15] For ¹⁹F NMR, an external reference of CFCl₃ or a secondary standard can be used.
-
Final Step: Vortex the sample until fully dissolved and transfer the solution into a standard 5 mm NMR tube.
NMR Instrument Parameters (400 MHz Spectrometer)
The following parameters serve as a robust starting point for data acquisition.
| Parameter | ¹H Acquisition | ¹³C{¹H} Acquisition | ¹⁹F Acquisition |
| Pulse Program | zg30 | zgpg30 | zg30 |
| Spectral Width | 16 ppm | 240 ppm | 250 ppm |
| Acquisition Time | ~4 s | ~1 s | ~1 s |
| Relaxation Delay (d1) | 2 s | 2 s | 2 s |
| Number of Scans (ns) | 8 - 16 | 256 - 1024 | 16 - 32 |
| Receiver Gain | Auto | Auto | Auto |
| Temperature | 298 K | 298 K | 298 K |
Causality Behind Parameter Choices:
-
¹³C Number of Scans: A significantly higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[16]
-
Proton Decoupling in ¹³C: Broadband proton decoupling is employed during ¹³C acquisition to collapse C-H couplings, resulting in sharp singlet signals for each unique carbon (unless coupled to fluorine) and providing a significant Nuclear Overhauser Effect (NOE) enhancement to signal intensity.
-
Relaxation Delay: A relaxation delay (d1) of 2 seconds is generally sufficient for qualitative analysis. For precise quantitative measurements, d1 should be increased to at least 5 times the longest T₁ relaxation time of the nuclei of interest.[7]
Data Interpretation and Structural Validation
The cornerstone of structural validation lies in the correlated interpretation of all three spectra.
-
Confirm the -OCHF₂ Moiety: The most powerful validation is the mutual confirmation of the difluoromethoxy group.
-
Locate the triplet in the ¹H spectrum around 6.5-6.8 ppm.
-
Locate the doublet in the ¹⁹F spectrum around -82 ppm.
-
Crucially, the coupling constant (J) measured from the splitting of these two signals must be identical. This provides unequivocal evidence for the H-C-F₂ spin system.
-
-
Identify the -OCHF₂ Carbon: In the ¹³C spectrum, identify the triplet around 115.5 ppm. The large one-bond coupling constant (¹JCF ≈ 260 Hz) is characteristic of a carbon directly bonded to two fluorine atoms.
-
Analyze the Aromatic System:
-
Confirm the presence of four distinct proton signals in the aromatic region of the ¹H spectrum.
-
Confirm the presence of six distinct carbon signals in the aromatic region of the ¹³C spectrum. This signal count is consistent with a 1,2-disubstituted (ortho) benzene ring, which lacks any plane of symmetry through the ring itself.[15]
-
-
Cross-Check and Finalize: Ensure all observed signals are accounted for and are consistent with the proposed structure. The integration of the ¹H spectrum should correspond to the proton count (1H for -OH, 4H for Ar-H, 1H for -OCHF₂).
Conclusion
The NMR spectroscopic analysis of this compound is a straightforward yet powerful process when approached systematically. By leveraging the unique characteristics of the ¹H, ¹⁹F, and ¹³C nuclei, particularly the distinct signatures of the difluoromethoxy group, researchers can rapidly and confidently verify the structure and purity of this important chemical intermediate. The protocols and interpretive framework detailed in this application note provide a robust foundation for routine analysis in both academic and industrial settings, ensuring high-quality data for applications in drug discovery and material science.
References
- 1. This compound , 97% , 53104-96-4 - CookeChem [cookechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. biophysics.org [biophysics.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. echemi.com [echemi.com]
- 9. 53104-96-4 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rsc.org [rsc.org]
- 13. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. researchgate.net [researchgate.net]
- 15. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. che.hw.ac.uk [che.hw.ac.uk]
Introduction: The Strategic Importance of the Difluoromethoxy Group
An Application Guide to the Synthetic Strategies and Protocols for the Difluoromethylation of Phenols
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of drug design. Among the various fluorinated motifs, the difluoromethoxy group (-OCF2H) has emerged as a particularly valuable substituent.[1][2] Its unique electronic properties allow it to serve as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl, thiol, or amine groups.[2][3] This substitution can profoundly influence a molecule's pharmacokinetic profile by modulating metabolic stability, lipophilicity (logP), and binding conformations, often leading to enhanced potency and selectivity.[4] The proton-pump inhibitor Pantoprazole, which features a difluoromethoxy group, stands as a prominent example of its successful application in pharmaceuticals.[1][5]
Given its significance, the development of robust and versatile synthetic methods for the O-difluoromethylation of phenols is of paramount importance. Early methods often relied on gaseous and ozone-depleting reagents like HCF2Cl (Freon 22) under harsh conditions.[1][5] However, the field has rapidly evolved, yielding a diverse toolkit of reagents and reaction conditions that offer milder, safer, and more efficient access to aryl difluoromethyl ethers.
This guide provides a detailed overview of the primary contemporary strategies for the difluoromethylation of phenols. We will delve into the mechanistic underpinnings of each approach, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key methodologies.
Part 1: The Workhorse of O-Difluoromethylation: In-Situ Difluorocarbene Generation
The most prevalent and well-established strategy for the difluoromethylation of phenols involves the reaction of a phenoxide with difluorocarbene (:CF2), generated in situ from a stable precursor. This pathway is effective due to the unique nature of difluorocarbene, which is stabilized by the "push-pull" electronic effects of the fluorine atoms—inductive withdrawal through the σ-orbital and back-bonding of fluorine lone pairs into the carbene's empty p-orbital.[4] This results in a relatively stable singlet carbene that is highly electrophilic and reacts preferentially with electron-rich nucleophiles like phenolates.[4][6]
Core Mechanism: Phenoxide Trapping of Difluorocarbene
The general mechanism is a two-step process. First, a base deprotonates the phenol to generate the more nucleophilic phenoxide anion. Second, the difluorocarbene precursor decomposes under the reaction conditions (e.g., thermal or chemical activation) to release electrophilic difluorocarbene (:CF2). The phenoxide then rapidly attacks the carbene, forming a difluoromethylated anion, which is subsequently protonated during workup or by a proton source in the reaction mixture to yield the final aryl difluoromethyl ether.[3][5][6]
Caption: General mechanism for phenol difluoromethylation via difluorocarbene.
Method A: Thermal Decarboxylation of Halodifluoroacetate Salts
This method utilizes inexpensive, bench-stable, and relatively non-toxic salts, with sodium chlorodifluoroacetate (ClCF2CO2Na) being the most common reagent.[4][6] Thermal decarboxylation of the salt generates difluorocarbene.
-
Causality: The choice of a high-boiling polar aprotic solvent like DMF is crucial; it effectively solvates the phenoxide and the salt while tolerating the elevated temperatures (typically ~100-120 °C) required for efficient decarboxylation. Cesium carbonate is often the base of choice as the large, soft cesium cation enhances the nucleophilicity of the phenoxide. The addition of a small amount of water can sometimes improve solubility and reaction rates.[6]
Table 1: Typical Reaction Conditions for Method A
| Parameter | Condition | Rationale / Note |
| Reagent | Sodium Chlorodifluoroacetate | Commercially available, stable solid.[4] |
| Base | Cesium Carbonate (Cs₂CO₃) | Strong base, high solubility in DMF.[6] |
| Solvent | N,N-Dimethylformamide (DMF) | High boiling point, good solvent for reactants.[6] |
| Temperature | 100-120 °C | Required for thermal decarboxylation of the reagent. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidative side reactions. |
| Duration | 2-12 hours | Monitored by TLC or LC-MS. |
Method B: Activation of S-(Difluoromethyl)sulfonium Salts
More recently developed S-(difluoromethyl)diarylsulfonium salts serve as excellent, bench-stable difluorocarbene precursors that can be activated under milder conditions than halodifluoroacetate salts.[3][7]
-
Causality: These reagents react with a base (e.g., LiOH, KOH) to generate difluorocarbene at or near room temperature. The reaction is often faster and more efficient for a broader range of substrates, including those sensitive to high temperatures. Mechanistic studies, including deuterium labeling experiments, confirm that the reaction proceeds via a difluorocarbene intermediate rather than a direct SN2 displacement.[3]
Part 2: Modern Approaches: Visible-Light Photoredox Catalysis
Leveraging the power of visible light, photoredox catalysis has opened a new frontier for difluoromethylation, enabling reactions to proceed under exceptionally mild conditions (often room temperature).[1] This strategy is particularly valuable for complex, late-stage functionalization in drug discovery.
Core Mechanism: Photocatalytic Generation of Difluorocarbene
In this process, a photocatalyst, such as fac-[Ir(ppy)3], absorbs visible light and enters an excited state. The excited catalyst can then engage in a single-electron transfer (SET) with a suitable difluoromethylating agent, like difluorobromoacetic acid (BrCF2CO2H). This SET event initiates a cascade that leads to decarboxylation and the formation of a difluoromethyl radical (•CF2H). Subsequent steps are believed to lead to the formation of difluorocarbene, which is then trapped by the phenoxide generated in situ.[8][9]
Caption: Simplified workflow for photoredox-catalyzed O-difluoromethylation.
-
Causality: The success of this method hinges on the matched redox potentials of the photocatalyst and the difluoromethylating agent. fac-[Ir(ppy)3] is a common choice due to its strong reducing power in the excited state.[8] The reaction is performed at room temperature, which preserves thermally sensitive functional groups. The choice of base and solvent remains important for generating the nucleophilic phenoxide without quenching the photocatalyst.
Table 2: Typical Reaction Conditions for Photoredox Method
| Parameter | Condition | Rationale / Note |
| Reagent | Difluorobromoacetic Acid | Commercially available, inexpensive liquid.[8] |
| Catalyst | fac-[Ir(ppy)3] or [Ru(bpy)3]Cl2 | Common photoredox catalysts.[8] |
| Base | Cesium Carbonate (Cs₂CO₃) | Non-nucleophilic base to generate phenoxide.[8] |
| Solvent | DMF or Acetonitrile (MeCN) | Polar aprotic solvents common in photocatalysis. |
| Light Source | Blue LED or Compact Fluorescent Lamp (CFL) | Provides the necessary energy to excite the catalyst. |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen can quench the excited state of the catalyst. |
| Duration | 12-24 hours | Generally slower than thermal methods but milder. |
Part 3: Method Comparison and Practical Considerations
Choosing the right method depends on the substrate's complexity, functional group tolerance, and available laboratory equipment.
Table 3: Comparative Summary of Phenol Difluoromethylation Methods
| Feature | Method A: Thermal (ClCF₂CO₂Na) | Method B: Sulfonium Salt | Method C: Photoredox (BrCF₂CO₂H) |
| Temperature | High (100-120 °C) | Room Temp to Mild Heat | Room Temperature |
| Key Reagent | Inexpensive, stable solid | More expensive, stable solid | Inexpensive liquid |
| Advantages | Low reagent cost, scalable.[4][6] | Mild conditions, fast, broad scope.[7] | Very mild, excellent functional group tolerance.[1] |
| Disadvantages | High temperature limits scope. | Higher reagent cost. | Requires photocatalysis setup, longer reaction times. |
| Best For | Robust, simple phenols on a larger scale. | Complex, heat-sensitive substrates. | Late-stage functionalization of intricate molecules. |
Expert Insights & Troubleshooting
-
Chemoselectivity: In substrates containing both phenol and thiol groups, S-difluoromethylation is heavily favored over O-difluoromethylation due to the higher nucleophilicity of the thiophenolate. The general reactivity order is ArS⁻ > RS⁻, ArO⁻ > ROH.[3][7]
-
Solvent Purity: For all methods, but especially photoredox catalysis, using dry, degassed solvents is critical for reproducibility. Water content should be controlled, although small, specific amounts are sometimes added intentionally in thermal methods.[6]
-
Inert Atmosphere: Oxygen can be detrimental in photoredox reactions by quenching the catalyst's excited state. While less critical for thermal methods, performing all reactions under an inert atmosphere (N₂ or Ar) is good practice to prevent degradation of sensitive substrates or reagents.
Part 4: Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate (Thermal Method)
This protocol is adapted from the procedure reported in Organic Syntheses.[6]
Materials:
-
Phenol substrate (e.g., 1-(3-chloro-4-hydroxyphenyl)ethan-1-one) (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na) (2.8 equiv)
-
Dry N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Round-bottomed flask with magnetic stir bar
-
Air condenser and Schlenk line
Procedure:
-
Setup: To a round-bottomed flask, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Inerting: Seal the flask with a septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add dry DMF (to achieve ~0.6 M concentration of phenol) and deionized water (~12% v/v relative to DMF) via syringe.
-
Degassing: Stir the resulting solution at room temperature under a positive pressure of nitrogen for 1 hour to ensure degassing.
-
Reagent Addition: Briefly remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.
-
Reaction: Quickly equip the flask with an air condenser connected to the Schlenk line. Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.[6]
Protocol 2: Difluoromethylation of a Phenol using Visible-Light Photoredox Catalysis
This protocol is based on the methodology developed by Fu and co-workers.[1][8]
Materials:
-
Phenol substrate (e.g., 2-naphthol) (1.0 equiv)
-
Difluorobromoacetic acid (BrCF₂CO₂H) (2.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Photocatalyst (fac-[Ir(ppy)3]) (1-2 mol%)
-
Dry, degassed N,N-Dimethylformamide (DMF)
-
Schlenk tube or vial with magnetic stir bar
-
Visible light source (e.g., 23 W CFL or Blue LED strip)
Procedure:
-
Setup: To a Schlenk tube, add the phenol (1.0 equiv), cesium carbonate (3.0 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)3], 1.5 mol%).
-
Inerting: Seal the tube and evacuate and backfill with argon three times.
-
Solvent & Reagent Addition: Add dry, degassed DMF (to achieve ~0.1 M concentration of phenol) followed by difluorobromoacetic acid (2.0 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature. Position the reaction vessel approximately 5-10 cm from a visible light source (e.g., a 23 W compact fluorescent lamp) and ensure gentle cooling with a fan to maintain ambient temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired product.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. | Semantic Scholar [semanticscholar.org]
Application Note: Advanced LC/MS Methods for the Analysis of Organofluorochemicals
Introduction: The Analytical Imperative for Organofluorochemicals
Organofluorochemicals, a broad class of synthetic compounds characterized by the carbon-fluorine (C-F) bond, are ubiquitous in modern life. Their unique properties—thermal stability, hydrophobicity, and oleophobicity—are derived from the strength of the C-F bond, the most powerful single bond in organic chemistry. These characteristics have led to their widespread use in applications ranging from pharmaceuticals and agrochemicals to consumer products like non-stick cookware, stain-resistant fabrics, and fire-fighting foams.[1][2]
However, the very stability that makes these compounds industrially valuable also renders them environmentally persistent, leading to the moniker "forever chemicals" for subclasses like per- and poly-fluoroalkyl substances (PFAS).[1] Growing concerns over their bioaccumulation and potential adverse health effects, including liver damage and thyroid disease, have prompted regulatory bodies like the U.S. Environmental Protection Agency (EPA) to establish stringent monitoring methods and advisory limits, often at the parts-per-trillion (ppt) level.[1][2][3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the trace-level quantification of organofluorochemicals.[4][5] Its exceptional sensitivity and selectivity are essential for distinguishing target analytes from complex environmental and biological matrices.[5][6] This guide provides a comprehensive overview of the critical considerations and detailed protocols for developing robust and reliable LC/MS methods for organofluorochemical analysis, with a primary focus on PFAS as a representative class.
The Core Challenge: Pervasive Background Contamination
The single greatest challenge in trace-level organofluorochemical analysis is managing background contamination.[7] Fluorinated compounds are commonly used in the manufacturing of many laboratory and instrument components, including PTFE (polytetrafluoroethylene) tubing, seals, and vial caps.[8] These components can leach target analytes, leading to false positives and elevated baselines that obscure the true concentration in a sample.
Causality: The solvents used in the mobile phase can extract PFAS and other fluorochemicals from system components, which are then carried to the mass spectrometer.[8] This creates a constant background signal that can be orders of magnitude higher than the detection limits required by regulatory methods.
Mitigation Strategy: A multi-pronged approach is essential:
-
PFAS-Free Labware: Use only polypropylene or high-density polyethylene (HDPE) bottles and vials for sample collection, preparation, and storage.[9][10] Avoid glass, which can adsorb certain PFAS, and any materials containing PTFE.
-
System Plumbing Modification: Replace all solvent lines, pump seals, and other wetted components made of fluoropolymers with PEEK (polyether ether ketone) or stainless steel alternatives.[8][9]
-
Installation of a Delay Column: This is a critical and non-negotiable step. A short LC column is installed between the solvent mixer and the autosampler's injection valve.[11][12][13] This column traps background PFAS contamination originating from the mobile phases and pump system. When the analytical gradient runs, these trapped contaminants are eluted later than the analytes of interest from the injected sample, allowing for their chromatographic separation and accurate quantification of the true sample analytes.[8][13]
Workflow for Organofluorochemical Analysis
A successful analysis hinges on a meticulously planned workflow, from sample collection through data interpretation. Each step must be optimized to ensure analyte recovery, minimize contamination, and achieve the required sensitivity.
Caption: High-level workflow for organofluorochemical analysis by LC/MS.
Detailed Protocols and Methodologies
Sample Preparation: Solid Phase Extraction (SPE)
For aqueous matrices like drinking water or groundwater, solid-phase extraction (SPE) is the most common technique for concentrating analytes and removing matrix interferences.[1][14] Weak anion exchange (WAX) SPE cartridges are frequently used for their ability to retain a wide range of PFAS.[13]
Protocol: SPE for PFAS in Drinking Water (Adapted from EPA Method 537.1)
-
Cartridge Conditioning: Condition a WAX SPE cartridge (e.g., 150 mg, 6 cc) by passing 15 mL of methanol followed by 18 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Add a surrogate standard spike to a 250 mL water sample. Pass the entire sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 15 mL of a 25 mM ammonium acetate buffer in water to remove interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the target analytes by passing 2 x 4 mL aliquots of methanol through the cartridge into a polypropylene collection tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.[15]
-
Reconstitution: Reconstitute the dried residue in 1 mL of 96:4 methanol:water, add internal standards, vortex, and transfer to an autosampler vial for analysis.
Liquid Chromatography (LC) Method
The goal of the LC separation is to resolve target analytes from each other and from matrix components that could cause ion suppression in the mass spectrometer.[16] A C18 reversed-phase column is the most common choice for PFAS analysis.[12][17]
Expert Insight: While C18 columns are standard, shorter-chain PFAS can be difficult to retain.[2] For methods targeting these compounds, consider columns with alternative selectivities, such as phenyl-hexyl or those with a positively charged surface chemistry, which can improve retention and peak shape for these more polar analytes.[2][12]
Table 1: Example LC Gradient for PFAS Analysis
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (20 mM Ammonium Acetate in Water) | % Mobile Phase B (Methanol) |
| 0.0 | 0.4 | 70 | 30 |
| 1.0 | 0.4 | 70 | 30 |
| 12.0 | 0.4 | 10 | 90 |
| 15.0 | 0.4 | 10 | 90 |
| 15.1 | 0.4 | 70 | 30 |
| 20.0 | 0.4 | 70 | 30 |
Note: This is a representative gradient and must be optimized for the specific analytes and column used.
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is the platform of choice for targeted quantification due to its superior sensitivity and selectivity.[5]
Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for the acidic perfluoroalkyl carboxylates (PFCAs) and sulfonates (PFSAs), which readily lose a proton to form [M-H]⁻ ions.
MRM Development: For each analyte, at least two MRM transitions (a primary quantifier and a secondary qualifier) should be optimized. This involves selecting the precursor ion (typically the deprotonated molecule) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring specific product ions in the third quadrupole (Q3). The ratio of the quantifier to qualifier ion provides an additional layer of confirmation for analyte identity.
Table 2: Example MRM Transitions for Common PFAS
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| PFOA | 413 | 369 | 169 | 10 |
| PFOS | 499 | 80 | 99 | 45 |
| PFHxS | 399 | 80 | 99 | 42 |
| GenX | 329 | 285 | 185 | 8 |
Note: Collision energies are instrument-dependent and require empirical optimization.
Data Analysis and Quality Control
Calibration: Use isotope-labeled internal standards for each analyte or class of analytes to correct for matrix effects and variations in instrument response.[3] Calibration curves should be prepared in the same solvent as the final sample extract and should bracket the expected concentration range.
Quality Control:
-
Method Blanks: Analyze a method blank with each batch of samples to verify the absence of systemic contamination.[18]
-
Laboratory Control Spikes (LCS): A spike in clean matrix is used to assess the accuracy and recovery of the entire analytical method.
-
Matrix Spikes: Spiking a real sample allows for the evaluation of matrix-specific effects on analyte recovery.
Conclusion
The analysis of organofluorochemicals by LC/MS is a demanding application that requires a deep understanding of the unique challenges these compounds present. The pervasive nature of background contamination necessitates a holistic mitigation strategy, including dedicated PFAS-free labware and crucial instrument modifications like the use of a delay column.[8][9][11] By combining meticulous sample preparation, optimized chromatography, and highly selective tandem mass spectrometry, it is possible to achieve the robust, reproducible, and ultra-sensitive results required to meet regulatory demands and protect environmental and human health. The protocols and insights provided herein serve as a comprehensive foundation for laboratories seeking to establish or enhance their capabilities in this critical area of analysis.
References
- 1. organomation.com [organomation.com]
- 2. halocolumns.com [halocolumns.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. LC-MS Analysis of PFAS Compounds in EPA Methods 537.1, 533 and 8327 | Separation Science [sepscience.com]
- 5. nebiolab.com [nebiolab.com]
- 6. rsc.org [rsc.org]
- 7. The Analytical Scientist | Trends and Challenges in PFAS Analysis [theanalyticalscientist.com]
- 8. m.youtube.com [m.youtube.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 11. sciex.com [sciex.com]
- 12. mac-mod.com [mac-mod.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. PFAS Sample Preparation system extraction cleanup concentration [fms-inc.com]
- 15. organomation.com [organomation.com]
- 16. Chromatographic Techniques for Improving the LC/MS Quantification of PFAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Optimization of Liquid Chromatography with Tandem and High - Resolution Mass Spectrometry Approaches to Identify and Resolve Structures of Emerging Per- and Polyfluoroalkyl Substances and Other Contaminants in Environmental Matrices - ProQuest [proquest.com]
- 18. labcompare.com [labcompare.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Difluoromethoxy)phenol
Welcome to the technical support resource for the synthesis of 2-(Difluoromethoxy)phenol. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve reaction outcomes. The difluoromethoxy (-OCF₂H) group is a critical bioisostere for hydroxyl and thiol moieties, enhancing metabolic stability and membrane permeability in drug candidates.[1][2] However, its installation, particularly onto a molecule like catechol with two potential reaction sites, presents unique challenges. This document provides in-depth, experience-driven answers to frequently encountered issues.
Overview of the Primary Synthetic Route
The most prevalent laboratory-scale synthesis of this compound involves the selective mono-O-difluoromethylation of catechol (1,2-dihydroxybenzene). This transformation is typically achieved by generating difluorocarbene (:CF₂) as a reactive intermediate, which is then trapped by one of the phenolate anions of catechol.[3][4] A common and reliable method for generating difluorocarbene is the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂CO₂Na).[3][5]
Caption: General mechanism for difluoromethylation of catechol.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Part 1: Low Yield and Reaction Inefficiency
Q1: My reaction yield is consistently below 50%. What are the most common causes?
A1: Low yields in this synthesis often trace back to one of four areas: inefficient carbene generation, competitive side reactions, incomplete conversion, or suboptimal reaction conditions.
-
Inefficient Carbene Generation: The thermal decarboxylation of sodium chlorodifluoroacetate requires sufficient heat (typically 100-120 °C in DMF) to proceed at an adequate rate.[5][6] Ensure your oil bath temperature is accurate and stable. The reagent itself should be of high purity and kept dry, as moisture can interfere with the reaction.
-
Suboptimal Base: The base is critical for deprotonating catechol to form the nucleophilic phenolate. Cesium carbonate (Cs₂CO₃) is often preferred due to its high solubility in DMF and its ability to promote efficient O-alkylation.[3][5] Weaker bases or those with poor solubility may not generate a sufficient concentration of the phenolate, leading to low conversion.
-
Solvent Purity: The use of dry, anhydrous N,N-Dimethylformamide (DMF) is highly recommended.[5] Water in the solvent can consume the base and react with the generated difluorocarbene.
-
Reaction Time/Temperature: The reaction typically requires 2-4 hours at 120 °C to reach completion.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before work-up.[3][5]
Q2: I see my starting material (catechol) is consumed, but the desired product yield is still low. Where is my mass going?
A2: If the starting material is consumed but the product yield is low, it strongly suggests the formation of side products. The most likely culprit is the formation of the bis-difluoromethylated byproduct, 1,2-bis(difluoromethoxy)benzene . Another possibility is polymerization or decomposition, which can occur if the reaction temperature is too high or if reactive impurities are present.
Part 2: Side Products and Selectivity
Q3: How can I minimize the formation of the 1,2-bis(difluoromethoxy)benzene byproduct?
A3: Achieving mono-selectivity over di-substitution is the central challenge of this synthesis. The mono-ether product, this compound, is itself a phenol and can be deprotonated and react with a second equivalent of difluorocarbene. To favor the mono-substituted product:
-
Control Stoichiometry: Use catechol in slight excess relative to the difluoromethylating agent. This statistically favors the reaction of the more abundant (and more acidic) catechol over the product phenol. However, most established procedures use an excess of the carbene precursor to drive the reaction to completion, relying on other factors for selectivity.[3][5]
-
Careful Base Selection: The pKa of catechol's first proton is ~9.4, while the pKa of the product, this compound, is predicted to be around 8.7.[7] A carefully chosen base and controlled stoichiometry can, in principle, selectively deprotonate the more acidic catechol. However, in practice, controlling the reaction kinetically is more common.
-
Monitor Reaction Progress: Over-extending the reaction time after the initial starting material is consumed will inevitably lead to increased formation of the di-substituted product. Use TLC to determine the optimal endpoint where the catechol spot has disappeared but the di-substituted spot is minimal.
Q4: Are there alternative difluoromethylating agents that might offer better selectivity or milder conditions?
A4: Yes, several reagents have been developed, each with specific advantages.
| Reagent | Typical Conditions | Advantages | Considerations |
| Sodium Chlorodifluoroacetate | Cs₂CO₃, DMF, 120 °C[3][5] | Inexpensive, stable, well-documented. | Requires high temperature; can lead to selectivity issues. |
| Difluoromethyltriflate (HCF₂OTf) | KOH, MeCN/H₂O, RT[4][8] | Very fast (minutes), room temperature, non-ozone-depleting.[4] | Reagent is a liquid and must be handled with care. |
| S-(Difluoromethyl)sulfonium Salt | LiOH, MeCN, 80 °C[9][10] | Bench-stable solid, good yields.[9][10] | Requires synthesis of the reagent itself. |
| Visible-Light Photocatalysis | fac-Ir(ppy)₃, BrCF₂CO₂H, RT[11][12] | Extremely mild conditions (RT, visible light).[11] | Requires photocatalysis setup. |
For researchers seeking to avoid high temperatures, the methods developed by Hartwig (using HCF₂OTf) or Fu (using photocatalysis) are excellent modern alternatives.[4][11]
Part 3: Work-up and Purification
Q5: I have trouble removing DMF during the aqueous work-up. What is the best practice?
A5: DMF is fully miscible with water, making it difficult to remove by simple extraction with common solvents like ethyl acetate or ether. A highly effective technique is to perform multiple washes of the combined organic layers with a 10% aqueous lithium chloride (LiCl) solution.[5] The LiCl increases the polarity of the aqueous phase, forcing the DMF out of the organic layer. Typically, 5-6 washes are sufficient.
Q6: My crude product is a dark oil. What is the recommended purification method?
A6: The crude product is often a yellow to brown oil.[5] The two primary methods for purification are:
-
Silica Gel Chromatography: This is the most common laboratory method. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and increasing).[4] The starting catechol is very polar and will have a low Rf, the desired mono-substituted product will be moderately polar, and the di-substituted byproduct will be the least polar with the highest Rf.
-
Vacuum Distillation: For larger scales, vacuum distillation can be effective. This compound has a reported boiling point of 75-76 °C at 10 Torr.[7] This method is excellent for removing non-volatile impurities and can be more scalable than chromatography.
Caption: Troubleshooting workflow for low yield issues.
Validated Experimental Protocol
This protocol is adapted from a robust procedure published in Organic Syntheses, which provides a reliable, chromatography-free method for a similar substrate, demonstrating the core principles effectively.[3][5]
Synthesis of an Aryl Difluoromethyl Ether via Decarboxylative Difluoromethylation
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add catechol (1.00 equiv) and cesium carbonate (1.50 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add anhydrous DMF (to achieve ~0.6 M concentration of catechol) and deionized water (~12% v/v relative to DMF) via syringe. Stir the resulting suspension.
-
Degassing: Degas the solution by bubbling nitrogen through it for 1 hour while stirring.
-
Reagent Addition: After degassing, remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.80 equiv) in one portion under a positive stream of nitrogen.
-
Heating: Quickly equip the flask with an air condenser connected to a nitrogen line and an oil bubbler. Lower the apparatus into a preheated oil bath at 120 °C and stir vigorously for 2-4 hours. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).
-
Work-up:
-
Once the reaction is complete (catechol consumed), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., hexanes or ethyl acetate, 5 times).
-
Combine the organic layers and wash them with a saturated sodium chloride solution (1 time), followed by a 10% aqueous LiCl solution (5 times) to remove residual DMF.
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent by rotary evaporation. The resulting crude product can then be purified by silica gel chromatography or vacuum distillation as needed. A yield of >80% should be achievable under optimized conditions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound , 97% , 53104-96-4 - CookeChem [cookechem.com]
- 8. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Difluoromethoxy)phenol
Welcome to the technical support guide for the purification of 2-(Difluoromethoxy)phenol. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this valuable synthetic intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your work.
Physical and Chemical Properties Summary
A clear understanding of the physical properties of this compound is crucial for selecting and optimizing a purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆F₂O₂ | [1][2] |
| Molecular Weight | 160.12 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 75-76 °C (at 10 Torr) | [3][4] |
| 196.7 °C (at 760 mmHg) | [5] | |
| Density | ~1.30 g/cm³ (Predicted) | [4][5] |
| pKa | 8.71 ± 0.30 (Predicted) | [3][4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3][4] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may face during the purification of this compound in a practical question-and-answer format.
Question: My compound is streaking badly on a silica gel column, resulting in poor separation and broad peaks. What's causing this and how can I fix it?
Answer: This phenomenon, known as "tailing," is the most common issue when purifying phenolic compounds on silica gel.
-
Causality: The root cause is an acid-base interaction between the weakly acidic hydroxyl group of your phenol (pKa ≈ 8.7) and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[6] This strong interaction causes a portion of the analyte to move more slowly than the main band, resulting in a "tail."
-
Solution: To mitigate this, you need to suppress the interaction of the phenolic proton with the silica. This is achieved by adding a small amount of a weak acid to your mobile phase (eluent).
-
Recommended Action: Add 0.1% to 0.5% acetic acid to your chosen eluent system (e.g., Hexanes/Ethyl Acetate). This protonates the silica surface to a greater extent and ensures the phenol remains in its neutral, less-interactive state, leading to sharper, more symmetrical peaks and significantly improved resolution.[6]
-
Question: After my workup, the crude this compound has a distinct yellow or brownish tint. Will this affect my purification?
Answer: Yes, this coloration indicates the presence of oxidation byproducts, which can complicate purification.
-
Causality: Phenols are highly susceptible to oxidation, especially when exposed to air, light, or trace metal contaminants.[6] This process forms highly colored quinone or quinone-like impurities, which are often more polar than the parent phenol.
-
Solutions:
-
Inert Atmosphere: Whenever possible, conduct your purification steps (chromatography, solvent evaporation) under an inert atmosphere of nitrogen or argon to minimize further oxidation.[6]
-
Solvent Degassing: Using solvents that have been degassed can also help reduce the amount of dissolved oxygen available for reaction.
-
Charcoal Treatment (for Recrystallization): If you were attempting to purify a solid derivative, adding a small amount of activated charcoal to a hot solution of your compound can adsorb these colored impurities before a hot filtration step.[7]
-
Question: I'm struggling to separate this compound from the unreacted starting material (e.g., catechol) using column chromatography. The spots are very close on the TLC plate.
Answer: Co-elution of structurally similar compounds is a common challenge. The key is to maximize the subtle differences in their polarity.
-
Causality: The starting material and product may have very similar polarities, leading to low separation factors (Rf values that are close together). The difluoromethoxy group is a bioisostere for other functionalities, meaning it has similar steric and electronic properties, which can make separation from the parent phenol challenging.[8][9]
-
Solutions:
-
Optimize Your Solvent System: The ideal solvent system for flash chromatography should place your desired compound at an Rf of approximately 0.3.[10] Test a range of solvent systems with varying polarity. For phenols, mixtures of hexanes and ethyl acetate are a good starting point.[10][11] If separation is still poor, consider switching to a different solvent system, such as dichloromethane/methanol, which can alter the selectivity of the separation.[10]
-
Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), a gradient elution can improve separation. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to first elute your product and then the more polar starting material.
-
High-Performance Silica: Using a finer grade of silica gel (e.g., 230-400 mesh) increases the surface area and the number of theoretical plates, which can significantly enhance resolution for difficult separations.[12]
-
Question: My final yield after purification is very low. Where could my product have gone?
Answer: Low recovery can stem from several factors, from the chemistry itself to the purification technique.
-
Causality & Solutions:
-
Incomplete Reaction: First, confirm the reaction went to completion via TLC or ¹H NMR of the crude material. The difluoromethylation of phenols can sometimes be incomplete.[13]
-
Loss During Aqueous Workup: If your workup involves a basic wash (e.g., with NaHCO₃), you may be deprotonating your acidic phenol and pulling it into the aqueous layer. Ensure any aqueous washes are neutral or slightly acidic.
-
Irreversible Adsorption on Silica: Highly polar compounds can sometimes bind irreversibly to the silica gel column. While less common for this specific compound, if you suspect this, you can try flushing the column with a very polar solvent like 10% methanol in dichloromethane to recover any remaining material.
-
Volatility: this compound has a relatively low boiling point under vacuum (75-76 °C at 10 Torr).[3][4] Aggressive solvent removal on a rotary evaporator, especially at high vacuum and elevated temperatures, can lead to significant loss of product. Always use moderate temperature and pressure during solvent evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound? A1: Flash column chromatography is the most versatile and widely applicable method for purifying this compound on a laboratory scale.[6][14] Since this compound is a liquid at room temperature, recrystallization is not a primary purification method unless it is first converted to a solid derivative.[3][4] For larger scales or to remove impurities with significantly different boiling points, vacuum distillation is a viable alternative, provided careful control of temperature and pressure to avoid product loss.[15]
Q2: What are the expected impurities from a typical synthesis of this compound? A2: The impurities will depend on the synthetic route. A common method involves the reaction of a phenol with a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate.[8][9] Potential impurities include:
-
Unreacted starting phenol (e.g., catechol or a substituted phenol).
-
Byproducts from the difluorocarbene source.
-
Products of C-alkylation , where the difluorocarbene reacts with the aromatic ring instead of the hydroxyl group.[16]
-
Solvents used in the reaction (e.g., DMF).[9]
Q3: How should I store the purified this compound? A3: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[3][4] This minimizes contact with air and moisture, preventing oxidation and degradation over time.
Q4: Can I use gas chromatography (GC) to analyze the purity of my fractions? A4: Yes, gas chromatography is an excellent method for analyzing the purity of fractions containing this compound due to its volatility. However, be aware that the acidic nature of phenols can sometimes lead to peak tailing on standard GC columns.[17] Using a column specifically designed for the analysis of acidic compounds or derivatizing the phenol (e.g., silylation) can provide sharper peaks and more accurate results.
Purification Workflow & Decision Guide
The choice of purification method depends on the scale of your experiment and the nature of the impurities. The following diagram outlines a logical decision-making process.
References
- 1. This compound | 53104-96-4 | FD78013 [biosynth.com]
- 2. This compound | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound , 97% , 53104-96-4 - CookeChem [cookechem.com]
- 4. 53104-96-4 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chromatography [chem.rochester.edu]
- 11. sorbtech.com [sorbtech.com]
- 12. orgsyn.org [orgsyn.org]
- 13. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. gccpo.org [gccpo.org]
- 16. benchchem.com [benchchem.com]
- 17. phenova.com [phenova.com]
Technical Support Center: Synthesis of Difluoromethoxylated Compounds
Welcome to the technical support center for the synthesis of difluoromethoxylated (OCF₂H) compounds. As a Senior Application Scientist, I have designed this guide to address the common and often complex side reactions that researchers encounter. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to anticipate and prevent future challenges.
Section 1: Troubleshooting Difluorocarbene-Based O-Difluoromethylation
The reaction of phenols or alcohols with a difluorocarbene (:CF₂) source is the most common strategy for synthesizing aryl and alkyl difluoromethyl ethers. However, the high reactivity of :CF₂ and the conditions required for its generation are frequent sources of side reactions.
FAQ 1.1: My reaction yield is low or I see no product. What are the common causes?
This is the most frequent issue. Low or no yield in a difluorocarbene-based reaction typically points to a problem with carbene generation, its subsequent reactivity, or the stability of the reagents.
Plausible Causes & Solutions:
-
Inefficient Carbene Generation: The generation of :CF₂ from precursors like TMSCF₂H or diethyl bromodifluoromethylphosphonate requires a base. The choice of base is critical.
-
Causality: A base that is too weak will not efficiently generate the carbene. Conversely, a base that is too strong or not sterically hindered can react with the :CF₂ precursor or the carbene itself, leading to unproductive decomposition pathways. For example, sterically hindered bases like potassium tert-pentoxide are sometimes used to prevent undesired addition of the base onto electrophilic starting materials, a side reaction observed with smaller bases like t-BuOK.[1]
-
Troubleshooting:
-
Base Strength: If using a weak base (e.g., K₂CO₃), consider switching to a stronger, non-nucleophilic base like NaH, LHMDS, or KHMDS.[2]
-
Solvent Compatibility: Ensure your solvent is compatible with the chosen base. Aprotic polar solvents like DMF or acetonitrile are common, but screening others may be necessary for your specific substrate.[2]
-
-
-
Competitive Reactions of Difluorocarbene: Difluorocarbene is highly electrophilic and can react with other nucleophiles in the mixture.
-
Causality: The intended reaction is between the phenolate/alkoxide and :CF₂. However, if the base used is also a potent nucleophile, it can compete with the substrate for the carbene. Furthermore, water is an excellent nucleophile for :CF₂, leading to its rapid hydrolysis and quenching.[3]
-
Troubleshooting:
-
Use Non-Nucleophilic Bases: Employ sterically hindered bases (e.g., LHMDS, LDA) that are poor nucleophiles.
-
Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
-
Reagent Instability: Some difluorocarbene precursors are thermally or chemically sensitive.
-
Causality: Precursors like difluoromethyltriflate (HCF₂OTf) can be unstable. While effective, reactions with this reagent can be complicated by the formation of aryl triflate side products, especially with electron-rich phenols.[3]
-
Troubleshooting:
-
Temperature Control: For reactions involving thermally sensitive reagents, maintain the recommended temperature. Low-temperature initiation may be required.
-
Reagent Quality: Ensure the difluoromethylating agent has not degraded during storage.
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield difluoromethylation.
FAQ 1.2: My reaction forms a complex mixture, and I suspect unwanted carbene insertion. How can I confirm and mitigate this?
Difluorocarbene does not just react with O-H bonds; it can also insert into other X-H bonds or even strained C-C bonds.
Plausible Causes & Solutions:
-
C-H Insertion: While less common and typically requiring a catalyst, direct insertion of :CF₂ into activated C-H bonds can occur, leading to complex byproducts.[4]
-
N-H Insertion: If your substrate contains amine functionalities (primary or secondary), :CF₂ will readily react with the N-H bond, often faster than with the O-H bond.[5]
-
S-H Insertion: Thiol groups are also highly reactive toward difluorocarbene.[3]
Mechanism: O-H Insertion vs. Side Reactions
Caption: Competition between desired O-H and undesired N-H insertion.
Troubleshooting and Prevention:
-
Protecting Groups: The most effective strategy is to protect other reactive functional groups (e.g., amines, thiols) before performing the difluoromethylation. Standard protecting groups like Boc for amines are generally stable to these conditions.
-
Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity, favoring the thermodynamically preferred product.
-
Choice of Precursor: Some :CF₂ precursors may offer slightly different reactivity profiles. If one precursor gives a complex mixture, trying another (e.g., switching from a thermal to a base-mediated source) may alter the product distribution.
Section 2: Managing Side Reactions in Radical C-H Difluoromethoxylation
Direct C-H difluoromethoxylation using a radical (•OCF₂H) source is a powerful method for late-stage functionalization, but it often struggles with selectivity.
FAQ 2.1: My reaction produces multiple regioisomers that are difficult to separate. How can I improve selectivity?
Radical aromatic substitution is governed by the electronic properties of the arene and the nature of the radical. The •OCF₂H radical can add to multiple positions on an aromatic ring.
Plausible Causes & Solutions:
-
Electronic Effects: The regioselectivity of radical addition is often less predictable than electrophilic aromatic substitution. While some preference for electron-rich positions is expected, a mixture is common.[6][7]
-
Steric Hindrance: Bulky groups on the arene can direct the incoming radical to less hindered positions, but this effect may not be strong enough to give a single isomer.
Optimization Strategies:
-
Substrate Control: Unfortunately, the primary determinant of regioselectivity is the substrate itself. If your synthetic route allows, consider installing a strongly directing group that can be removed later.
-
Catalyst/Reagent Modification: In some photocatalytic systems, modifying the ligands on the catalyst or the structure of the difluoromethoxylating reagent can influence selectivity. For example, electron-deficient substituents on the benzotriazole ring of certain reagents were found to improve reaction yields by preventing side reactions.[6][7]
-
Embrace the Mixture: For drug discovery applications, the generation of multiple isomers in a single step can be advantageous for structure-activity relationship (SAR) studies.[6] In this case, the focus should shift to developing robust purification methods (e.g., preparative HPLC or SFC).
FAQ 2.2: I'm observing significant amounts of bis(difluoromethoxylated) product. How do I minimize this?
Over-reaction is a common issue when the mono-substituted product is as reactive, or more reactive, than the starting material.
Plausible Causes & Solutions:
-
Stoichiometry: The most direct cause is an excess of the difluoromethoxylating reagent or prolonged reaction times.
-
Substrate Activation: The introduction of the first -OCF₂H group may not sufficiently deactivate the aromatic ring to prevent a second addition.
Table 1: Strategies to Minimize Over-reaction
| Strategy | Causality & Explanation | Recommended Action |
| Adjust Stoichiometry | Using an excess of the arene substrate creates a statistical preference for the reagent to react with the starting material rather than the mono-substituted product. | Increase the equivalents of the arene substrate (e.g., from 1.1 eq to 3-5 eq).[8] |
| Limit Reagent | Ensure the difluoromethoxylating agent is the limiting reagent. | Use 0.8-0.95 equivalents of the difluoromethoxylating agent relative to the substrate. |
| Monitor Reaction Progress | Over-reaction becomes more prevalent as the starting material is consumed. | Carefully monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed or when the bis-adduct begins to form significantly. |
| Lower Temperature | Lowering the reaction temperature can sometimes slow the rate of the second addition relative to the first. | Attempt the reaction at 0°C or room temperature if it is typically run at elevated temperatures. |
Section 3: Product Stability and Purification
FAQ 3.1: My purified difluoromethoxylated compound is degrading upon storage or during workup. Why?
The OCF₂H group, while generally stable, can render adjacent functional groups more susceptible to hydrolysis.
Plausible Causes & Solutions:
-
Hydrolysis of Adjacent Groups: This is a known issue, particularly for aryl sulfamate esters. The electron-withdrawing nature of the 2-OCF₂H group can significantly increase the hydrolysis rate of a sulfamate at the 3-position compared to a methoxy-substituted analogue.[9] This is likely due to the lowering of the pKa of the corresponding phenol, facilitating an E1cB-type elimination.[9]
-
Workup Conditions: Quenching a reaction with strong acid or base can lead to the degradation of sensitive products. Always test the stability of your product to the workup conditions on a small analytical scale first.[10]
Preventative Measures:
-
Neutral Workup: Use a neutral or mildly acidic/basic quench (e.g., saturated NH₄Cl or NaHCO₃ solution) instead of strong acids or bases.
-
Storage: Store purified compounds in a desiccator at low temperature (-20°C) to minimize contact with atmospheric moisture.
-
pH Control: If the compound is handled in solution, ensure the pH is controlled and buffered away from values that promote hydrolysis.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncommon carbene insertion reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03328J [pubs.rsc.org]
- 5. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]
- 7. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for Phenol Derivatization
Welcome to the Technical Support Center for Phenol Derivatization. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of phenol derivatization. Whether you are working in drug development, environmental analysis, or fundamental research, this resource will help you optimize your reaction conditions for robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers frequently encounter during phenol derivatization experiments. Each issue is presented with its probable causes and a step-by-step guide to resolution.
Issue 1: Low or No Product Yield
Question: I am performing a derivatization reaction with my phenolic compound, but I am observing very low to no yield of the desired product. What could be the problem?
Answer:
Low or no product yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshoot this problem.
Probable Causes & Solutions
-
Inactive or Degraded Reagents:
-
Explanation: Derivatizing agents, especially silylating agents, are often sensitive to moisture and can degrade over time. Similarly, catalysts can lose their activity.
-
Solution:
-
Use freshly opened reagents whenever possible.
-
If using older reagents, test their activity on a simple, reactive phenol as a positive control.
-
Store all reagents under the recommended conditions, typically in a desiccator or under an inert atmosphere.
-
-
-
Presence of Moisture:
-
Explanation: Water in the reaction mixture can react with the derivatizing agent, quenching it before it can react with the phenol. This is particularly problematic for silylation reactions.[1][2]
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Suboptimal Reaction Temperature:
-
Explanation: Many derivatization reactions require a specific temperature to proceed at an optimal rate. The reaction may be too slow at lower temperatures, while higher temperatures can lead to reagent decomposition or side reactions.
-
Solution:
-
Consult the literature for the recommended temperature for your specific derivatization agent and substrate.
-
Experimentally optimize the temperature. Start with the recommended temperature and then screen a range (e.g., ± 20°C) to find the optimum. For instance, some acylation reactions may require refluxing for several hours.[3]
-
-
-
Incorrect Stoichiometry:
-
Explanation: The molar ratio of the phenol, derivatizing agent, and catalyst is critical. An insufficient amount of the derivatizing agent will result in incomplete conversion.
-
Solution:
-
Carefully calculate and measure the amounts of all reactants.
-
For challenging substrates, it may be necessary to use an excess of the derivatizing agent.[3]
-
-
-
Steric Hindrance:
-
Explanation: Bulky groups near the phenolic hydroxyl group can physically block the approach of the derivatizing agent, slowing down or preventing the reaction.[4][5]
-
Solution:
-
Use a less sterically hindered derivatizing agent if available. For example, TMCS is a smaller silylating reagent that can be used for sterically hindered groups.[1]
-
Increase the reaction time and/or temperature to overcome the steric barrier.
-
Consider using a different catalytic system that may be more effective for hindered substrates.
-
-
Issue 2: Formation of Multiple Products and Byproducts
Question: My reaction is producing a mixture of products, including mono- and di-substituted derivatives, along with other impurities. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products is often a result of competing reaction pathways or side reactions. Improving selectivity requires careful control over the reaction conditions.
Probable Causes & Solutions
-
Multiple Reactive Sites:
-
Explanation: If your molecule contains other reactive functional groups (e.g., other hydroxyls, amines, or carboxylic acids), they may also be derivatized. For polyphenols, different phenolic hydroxyls can be selectively modified based on their charge distribution and steric environment.[6]
-
Solution:
-
-
Side Reactions:
-
Explanation: The derivatizing agent can sometimes react with itself or the solvent, or it can promote side reactions on the phenolic substrate. For instance, in acylation of phenols, both C-acylation (on the aromatic ring) and O-acylation (on the phenolic oxygen) can occur.
-
Solution:
-
O-acylation is kinetically favored and can be promoted by base catalysis (deprotonation of the phenol) or acid catalysis (protonation of the acylating agent).
-
C-acylation is thermodynamically favored and is promoted by the presence of a Lewis acid like AlCl₃.
-
Carefully choose your catalyst and reaction conditions to favor the desired reaction pathway.
-
-
-
Reaction Time and Temperature:
-
Explanation: Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts through decomposition or rearrangement reactions. For example, the Fries rearrangement of aryl esters to aryl ketones can occur in the presence of AlCl₃.
-
Solution:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC) to determine the optimal reaction time.
-
Avoid excessive heating.
-
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am struggling to isolate and purify my derivatized product from the reaction mixture. What are the best practices for workup and purification?
Answer:
A successful derivatization is incomplete without effective product isolation and purification. The choice of workup and purification technique depends on the properties of your derivatized product and the impurities present.
Probable Causes & Solutions
-
Incomplete Reaction Quenching:
-
Explanation: If the reaction is not properly quenched, the derivatizing agent can continue to react during the workup, leading to a complex mixture.
-
Solution:
-
Quench the reaction by adding a suitable reagent. For silylation reactions, this can be water or an alcohol.
-
For acylation reactions, washing with a weak base like sodium bicarbonate solution can neutralize any remaining acid catalyst.[3]
-
-
-
Emulsion Formation During Extraction:
-
Explanation: The presence of certain reagents or byproducts can lead to the formation of stable emulsions during liquid-liquid extraction, making phase separation difficult.
-
Solution:
-
Add a small amount of brine (saturated NaCl solution) to break the emulsion.
-
Centrifuge the mixture to facilitate phase separation.
-
-
-
Co-elution During Chromatography:
-
Explanation: If the derivatized product and impurities have similar polarities, they may be difficult to separate by column chromatography.
-
Solution:
-
Optimize the mobile phase composition to improve separation. A gradient elution may be necessary.
-
Consider using a different stationary phase with different selectivity.
-
If the product is a solid, recrystallization can be a powerful purification technique.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the optimization of phenol derivatization reactions.
Q1: What are the most common types of derivatization reactions for phenols?
A1: The most common derivatization reactions for phenols are silylation and acylation.[7]
-
Silylation: This involves replacing the acidic proton of the hydroxyl group with a silyl group (e.g., trimethylsilyl, TMS). This is widely used to increase the volatility of phenols for gas chromatography (GC) analysis.[1][7] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]
-
Acylation: This involves the reaction of the phenolic hydroxyl group with an acylating agent (e.g., an acid chloride or anhydride) to form an ester. This is often done to improve the chromatographic properties of phenols for HPLC analysis or to introduce a UV-absorbing or fluorescent tag for enhanced detection.[8][9]
Q2: How do I choose the right derivatizing agent for my application?
A2: The choice of derivatizing agent depends on several factors:
-
The analytical technique: For GC analysis, silylating agents are commonly used to increase volatility.[1][10] For HPLC with UV or fluorescence detection, acylating agents that introduce a chromophore or fluorophore are preferred.[8][11]
-
The reactivity of the phenol: Sterically hindered phenols may require more reactive or smaller derivatizing agents.[1][4]
-
The desired properties of the derivative: The derivative should be stable under the analytical conditions and provide a good response with the detector being used.
Q3: What is the role of a catalyst in phenol derivatization?
A3: Catalysts are often used to increase the rate of the derivatization reaction.
-
In silylation , a base like pyridine or imidazole is often used to deprotonate the phenol, making it a better nucleophile.[1]
-
In acylation , both acid and base catalysis can be employed. Acid catalysis activates the acylating agent, while base catalysis activates the phenol. Lewis acids like AlCl₃ can be used to promote C-acylation.
Q4: How can I monitor the progress of my derivatization reaction?
A4: It is crucial to monitor the reaction to determine when it is complete and to avoid the formation of byproducts from over-reaction. Common monitoring techniques include:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the concentration of reactants and products over time.[8][9]
-
Gas Chromatography (GC): Can be used to monitor the reaction if the reactants and products are sufficiently volatile or after derivatizing a small aliquot of the reaction mixture.
Q5: What are some key safety precautions to take when performing phenol derivatization?
A5: Many of the reagents used in phenol derivatization are hazardous. Always follow standard laboratory safety procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Derivatizing agents can be corrosive and/or toxic. Avoid inhalation and skin contact.
-
Be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS).
Data Presentation
Table 1: Typical Reaction Conditions for Phenol Derivatization
| Derivatization Type | Reagent | Catalyst | Solvent | Temperature (°C) | Time | Reference |
| Silylation | BSTFA, MSTFA, TMCS | Pyridine, Imidazole | Aprotic (e.g., Acetonitrile, THF) | 60-100 | 15-60 min | [1][12] |
| Acylation | Acetic Anhydride | H₂SO₄ (acid), Pyridine (base) | Toluene | 20-110 | 1.5-3 h | [13] |
| Acylation | 4-Nitrobenzoyl Chloride | Borate Buffer (pH 8.5) | Water/Acetonitrile | 50 | 1 min | [9] |
| Acylation | Perfluorooctanoyl Chloride | N/A | Chloroform | Room Temp | N/A |
Experimental Protocols
Protocol 1: General Procedure for Silylation of Phenols for GC-MS Analysis
This protocol provides a general guideline for the trimethylsilylation of phenolic compounds.
-
Sample Preparation: Accurately weigh 1-5 mg of the phenolic compound into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Derivatization: Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: General Procedure for Acylation of Phenols for HPLC Analysis
This protocol describes a general method for the acylation of phenols to enhance UV detection.
-
Sample Preparation: Prepare a solution of the phenolic compound in a suitable solvent (e.g., acetonitrile).
-
Buffering: In a reaction vial, mix the phenol solution with a basic buffer (e.g., borate buffer, pH 8.5-9.0) to deprotonate the phenol.[8][9]
-
Derivatization: Add a solution of the acylating agent (e.g., 4-nitrobenzoyl chloride in acetonitrile).[8][9]
-
Reaction: Vortex the mixture and allow it to react at a controlled temperature (e.g., 50°C) for a specific time (e.g., 1-10 minutes).[8][9]
-
Quenching: Quench the reaction by adding a small amount of an acidic solution to neutralize the excess base.
-
Analysis: The sample can be directly injected into the HPLC system.
Visualizations
Caption: General workflow for phenol derivatization.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. Humidity’s effect on the dynamic-mechanical behavior of phenol-formaldehyde impregnated beech wood veneer :: BioResources [bioresources.cnr.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 5. Organocatalyzed double dearomatization reaction of non-functionalized phenols and propargylic alcohols: the important regulating effect of steric hindrance - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 9. scirp.org [scirp.org]
- 10. journal.gnest.org [journal.gnest.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Troubleshooting Peak Tailing in GC Analysis of Phenols
Welcome to the technical support center for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of peak tailing, specifically when analyzing phenolic compounds. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deep, mechanistic understanding of why these problems occur and how to systematically resolve them, ensuring the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: Why are my phenol peaks, and not other compounds, tailing?
This is the classic sign of a chemical interaction problem within your GC system. Phenols are polar, acidic compounds due to their hydroxyl (-OH) group. This group can form strong hydrogen bonds with "active sites"—primarily exposed silanol (Si-OH) groups—on the surfaces of your inlet liner, glass wool, or the column itself.[1] This reversible adsorption slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a tailed peak.[2][3] If only your phenols or other polar compounds are tailing, it strongly suggests an activity issue rather than a physical or flow-path problem.[2][3]
Q2: How does peak tailing compromise my analytical results?
Peak tailing is not merely a cosmetic issue; it directly impacts data quality in two critical ways:
-
Reduced Resolution: Tailing peaks are broader at the base, which can cause them to merge with adjacent peaks, making accurate separation and identification difficult.
-
Inaccurate Quantitation: Tailing makes it difficult for data systems to correctly identify the beginning and end of the peak. This leads to inconsistent peak integration, which compromises the accuracy and reproducibility of your quantitative results.
Q3: Is the problem in my GC inlet or the column?
A quick diagnostic can help isolate the issue. The GC inlet is the first place your sample encounters high temperatures and is a very common source of activity.[4] A good first step is to perform basic inlet maintenance: replace the inlet liner, septum, and O-ring with new, deactivated parts.[2][5] If this simple change significantly improves the peak shape, the problem was likely in the inlet. If the tailing persists, the issue may lie further down the flow path, such as contamination at the head of the analytical column.
Q4: Can I successfully analyze underivatized phenols?
Yes, it is possible, but it requires a highly inert system.[6] The entire flow path, from the injector to the detector, must be exceptionally well-deactivated to prevent the interactions that cause peak tailing.[1][6] For robust, routine analysis, especially at low concentrations, derivatization is often the more reliable strategy.[7][8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root causes of peak tailing for phenols.
Part 1: The GC Inlet - The First Point of Contact
Over 90% of GC problems can be traced back to the inlet.[4] For phenols, the hot, active surfaces of an inlet can be particularly problematic.
-
Causality: Standard glass liners, especially those packed with glass wool, have a surface populated with silanol (Si-OH) groups. At high inlet temperatures, these sites are highly reactive and readily interact with the polar hydroxyl group of phenols, causing adsorption and peak tailing.[1] Broken fibers from inserting glass wool can expose even more active sites.[1]
-
Diagnosis: If you observe tailing specifically for phenols and other polar compounds, liner activity is a primary suspect.
-
Solution:
-
Use High-Quality Deactivated Liners: Always use liners that have been chemically treated (silanized) to cap the active silanol groups. Consider liners with a taper at the bottom to help focus the sample onto the column.
-
Re-evaluate the Use of Glass Wool: If your method allows, try a liner without glass wool. If wool is necessary for trapping non-volatile residues or aiding vaporization, ensure it is also deactivated.[4]
-
-
Cool the GC inlet to a safe temperature (below 50°C).
-
Turn off the carrier gas flow to the inlet.
-
Unscrew the retaining nut on top of the inlet.
-
Carefully remove the septum and the liner-retaining O-ring.
-
Using clean forceps, gently pull the old liner out of the inlet.
-
Inspect the inlet for any debris or septa particles and clean if necessary.
-
Wearing clean, lint-free gloves, insert a new, deactivated liner.
-
Replace the O-ring and septum.
-
Tighten the retaining nut (do not overtighten).
-
Restore carrier gas flow, check for leaks, and heat the inlet back to the setpoint.
-
Causality: If the column is installed too low in the inlet, a "dead volume" is created between the end of the column and the bottom of the inlet.[2] Sample vapor can mix inefficiently in this space, disrupting the flow path and causing all peaks, including phenols, to tail. Similarly, a poorly cut column end (not a clean, 90° break) creates a tortuous path for the sample, also leading to tailing.[9][10]
-
Diagnosis: This issue typically causes all peaks in the chromatogram to tail, not just the polar ones.[3]
-
Solution: Ensure the column is cut cleanly and installed at the correct height as specified by the instrument manufacturer.
Part 2: The GC Column - The Heart of the Separation
If inlet maintenance does not resolve the issue, the problem may be with the analytical column itself.
-
Causality: Over many injections, non-volatile matrix components can accumulate at the front of the column. This residue can create new active sites or physically obstruct the sample path, leading to peak tailing.[5][11]
-
Diagnosis: Peak tailing worsens over time, and you may also see a decrease in signal response.
-
Solution: Trim the first 10-20 cm from the inlet end of the column. This removes the contaminated section and exposes a fresh, clean surface.
-
Cool the inlet and oven to a safe temperature and turn off the carrier gas.
-
Carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer or a sapphire scribe, lightly score the polyimide coating of the column about 15 cm from the end.[10]
-
Gently flex the column at the score to create a clean, square break. Inspect the cut with a small magnifier to ensure it is flat and not jagged.[9]
-
Wipe the end of the column with a lint-free cloth dampened with methanol or isopropanol.
-
Slide a new nut and ferrule onto the column.
-
Re-install the column in the inlet, ensuring the correct insertion depth according to your GC manufacturer's guide.
-
Restore gas flow, check for leaks, and perform a conditioning run if necessary.
-
Causality: Not all columns are created equal for phenol analysis. A column with a stationary phase that is not sufficiently inert or has been damaged by oxygen or high temperatures will expose active sites, leading to tailing. The principle of "like dissolves like" is also important; the stationary phase should have some polarity to properly interact with and separate phenols.[12]
-
Diagnosis: Persistent tailing of polar analytes on a new or well-maintained system.
-
Solution:
-
Select an Appropriate Column: For underivatized phenols, a "Wax" (polyethylene glycol) phase is a good choice due to its high polarity.[13] Alternatively, specialized low-bleed 5% phenyl-polysiloxane columns (e.g., TG-5SilMS, DB-5ms) that are highly deactivated can also provide excellent performance with minimal tailing.[14]
-
Condition the Column: If the column has been sitting unused or exposed to air, reconditioning it according to the manufacturer's instructions can help restore performance.
-
Proactive Solution: Derivatization to Eliminate Activity Issues
The most robust solution to combat peak tailing of phenols is to eliminate the problematic hydroxyl group through chemical derivatization.[15] This process replaces the active hydrogen with a non-polar group, making the molecule less polar and more volatile.[15][16]
-
Mechanism: Silylation is a common and effective technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the phenolic hydroxyl group to form a trimethylsilyl (TMS) ether. This TMS-derivative is much less susceptible to hydrogen bonding with active sites.[15]
Disclaimer: This is a general guideline. Always optimize reagent amounts and reaction conditions for your specific application and work in a well-ventilated fume hood.
-
Evaporate Sample: Evaporate the sample extract containing the phenols to dryness under a gentle stream of nitrogen.
-
Add Reagent: Add 50-100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS catalyst) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
React: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool and Inject: Cool the vial to room temperature. The derivatized sample is now ready for GC analysis.
Summary of Troubleshooting Steps
| Potential Cause | Primary Indicator(s) | Recommended Solution(s) |
| Active Inlet Liner | Only phenol/polar peaks are tailing. Problem appears suddenly. | Replace with a new, high-quality deactivated liner.[2][9] |
| Column Contamination | Peak shape degrades over time; signal may decrease. | Trim 10-20 cm from the front of the column.[9] |
| Improper Column Installation | All peaks in the chromatogram are tailing. | Re-cut and re-install the column at the correct depth.[2][9] |
| Incorrect Column Phase | Persistent tailing of phenols even with a clean system. | Use a more polar and inert column, such as a Wax phase or a specially deactivated 5% phenyl phase.[13][14] |
| Column Degradation | Gradual worsening of tailing for polar compounds; increased column bleed. | Condition the column. If unsuccessful, replace the column. |
| No Derivatization | Chronic tailing of acidic phenols, especially at low concentrations. | Derivatize the phenols using a silylating or acetylating agent to block the active hydroxyl group.[7][15] |
Systematic Troubleshooting Workflow
This flowchart provides a logical path to diagnose the cause of peak tailing.
Caption: A logical workflow for troubleshooting peak tailing in GC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. journal.gnest.org [journal.gnest.org]
- 8. epa.gov [epa.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Managing Exothermic Reactions in Difluoromethylation
Welcome to the technical support center for managing exothermic reactions in difluoromethylation. This resource is designed for researchers, scientists, and drug development professionals who are actively working with difluoromethylation chemistry. The introduction of the difluoromethyl group (-CF₂H) is a powerful tool in medicinal and agrochemical chemistry, often enhancing the metabolic stability, lipophilicity, and binding affinity of molecules.[1][2] However, the reagents and reaction conditions used to install this group can present significant safety challenges, particularly concerning exothermic events.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you safely and effectively manage the thermal properties of your difluoromethylation reactions. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Troubleshooting Guide: Taming the Exotherm
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
1. Question: My reaction is experiencing a rapid, uncontrolled temperature increase (thermal runaway). What should I do, and what are the likely causes?
Answer:
An uncontrolled temperature spike is a serious safety concern and indicates that the rate of heat generation is exceeding the rate of heat removal.[3]
Immediate Actions:
-
If safe to do so, immediately cease the addition of any reagents.
-
Increase the cooling to the reaction vessel. This could involve lowering the temperature of your cooling bath or increasing the flow rate of the coolant.
-
If the reaction is small-scale and you can do so safely, consider adding a pre-chilled, inert solvent to dilute the reaction mixture. This will increase the thermal mass and help to absorb the excess heat.
-
Alert your lab's safety officer and be prepared to evacuate if the situation cannot be controlled.
Potential Causes and Long-Term Solutions:
-
Incorrect Reagent Addition Rate: Many difluoromethylation reactions, particularly those involving highly reactive reagents like difluorocarbene precursors, are highly exothermic.[4] Adding the reagent too quickly can lead to a rapid accumulation of heat.
-
Solution: Employ slow, controlled addition of the limiting reagent using a syringe pump or a dropping funnel. For larger-scale reactions, consider a feed-on-demand system where the reagent is only added as it is consumed.
-
-
Inadequate Cooling: The cooling capacity of your setup may be insufficient for the scale of the reaction.
-
Solution: Ensure your cooling bath has a sufficiently low temperature and adequate volume. For larger reactions, consider using a more efficient cooling system, such as a cryostat or a double-jacketed reactor with a circulating coolant.
-
-
Poor Mixing: Inadequate stirring can lead to localized "hot spots" where the concentration of reagents is high, leading to a rapid localized exotherm that can propagate through the reaction mixture.
-
Solution: Use an overhead stirrer for reactions larger than a few hundred milliliters to ensure efficient mixing. The choice of stirrer blade (e.g., anchor, propeller) should be appropriate for the viscosity of the reaction mixture.
-
-
High Reactant Concentration: Running the reaction at a higher concentration than recommended can significantly increase the rate of heat evolution.
-
Solution: Start with the concentration recommended in the literature procedure. If you are developing a new method, begin with dilute conditions and gradually increase the concentration while carefully monitoring the temperature.
-
2. Question: I'm planning to scale up my difluoromethylation reaction. What are the key considerations for managing the exotherm?
Answer:
Scaling up a chemical reaction is not always a linear process, especially for exothermic reactions. The surface-area-to-volume ratio decreases as the reactor size increases, which can significantly reduce the efficiency of heat dissipation.[3]
Key Considerations for Scale-Up:
-
Reaction Calorimetry: Before any significant scale-up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and the rate of heat evolution. This data is crucial for designing a safe and robust process.
-
Flow Chemistry: For highly exothermic or hazardous difluoromethylation reactions, transitioning from a batch process to a continuous flow setup can offer significant safety advantages.[5][6][7] Flow reactors have a much higher surface-area-to-volume ratio, allowing for more efficient heat transfer and precise temperature control.[7][8]
-
Reagent Addition Strategy: As mentioned previously, controlled reagent addition is critical. On a larger scale, this becomes even more important. A semi-batch process, where one reagent is added slowly to the other, is often safer than a batch process where all reagents are mixed at once.
-
Thermal Stability of Reagents and Products: Assess the thermal stability of all reagents, intermediates, and products using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[9] This will help you identify any potential for decomposition reactions that could contribute to a thermal runaway.
| Parameter | Batch Reactor (Small Scale) | Batch Reactor (Large Scale) | Flow Reactor |
| Surface Area-to-Volume Ratio | High | Low | Very High |
| Heat Transfer Efficiency | Good | Poor | Excellent |
| Temperature Control | Good | Challenging | Excellent |
| Safety for Exothermic Reactions | Moderate | Low | High |
3. Question: My difluoromethylation using a radical pathway shows a significant induction period followed by a rapid exotherm. How can I achieve better control?
Answer:
Radical reactions can sometimes have an induction period where radical scavengers (like trace oxygen) are consumed before the desired reaction initiates. Once initiated, the reaction can proceed very rapidly, leading to a sudden release of heat.
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen, which can inhibit radical initiation. Techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) are effective.
-
Controlled Initiation: Instead of relying on thermal initiation, which can be difficult to control, consider using a photo-redox catalyst with a light source (e.g., blue LEDs).[1] This allows you to start and stop the reaction simply by turning the light on or off, providing a much higher degree of control.
-
Use of a Radical Inhibitor: In some cases, adding a small amount of a radical inhibitor that is consumed at a predictable rate can help to moderate the reaction. However, this approach requires careful optimization.
Frequently Asked Questions (FAQs)
Q1: Which difluoromethylation methods are most prone to exothermic behavior?
A1: Generally, reactions involving the in-situ generation of highly reactive species like difluorocarbene (:CF₂) are highly exothermic.[4] Nucleophilic difluoromethylation reactions using organometallic reagents can also be quite exothermic, especially during the quenching step. Radical difluoromethylations, as discussed above, can also be problematic if not properly initiated and controlled.[1]
Q2: Are there "safer" difluoromethylating reagents from a thermal stability perspective?
A2: Yes, the thermal stability of difluoromethylating reagents varies significantly. Some newer electrophilic trifluoromethylating agents have been developed with improved thermal stability.[10] It is always advisable to consult the Safety Data Sheet (SDS) for any reagent and, if possible, perform thermal analysis (DSC/TGA) before use, especially for large-scale applications.[9]
Q3: How can I visually represent my experimental workflow for managing an exothermic difluoromethylation?
A3: A flowchart created using a tool like Graphviz can be an excellent way to visualize your decision-making process and experimental setup. Below is an example of a workflow for a generic exothermic difluoromethylation reaction.
Caption: A decision-making workflow for the safe execution of an exothermic difluoromethylation reaction.
Q4: Can solvent choice impact the exothermicity of a difluoromethylation reaction?
A4: Absolutely. The solvent plays a crucial role in heat management. Solvents with a higher heat capacity can absorb more heat for a given temperature rise. Additionally, the boiling point of the solvent sets an upper limit on the reaction temperature at atmospheric pressure, which can act as a passive safety control. However, be aware that a rapid exotherm can still cause the solvent to boil vigorously, leading to a dangerous pressure increase in a closed system.
Experimental Protocol: Calorimetric Evaluation of a Difluoromethylation Reaction
This protocol provides a general guideline for using a reaction calorimeter to assess the thermal hazards of a difluoromethylation reaction before scale-up.
Objective: To determine the heat of reaction (ΔHrxn), the rate of heat release, and the maximum temperature of the synthetic reaction (MTSR) for a representative difluoromethylation.
Equipment:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1)
-
Jacketed glass reactor (e.g., 1 L)
-
Overhead stirrer
-
Temperature probe (for reaction mass)
-
Syringe pump for controlled addition
Procedure:
-
Calibration: Calibrate the calorimeter according to the manufacturer's instructions to determine the heat transfer coefficient (UA) of the reactor system.
-
Reactor Setup: Assemble the reactor system and charge it with the substrate and solvent.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Equilibration: Start the stirrer and allow the reactor contents to reach the desired initial temperature.
-
Reagent Addition: Begin the controlled addition of the difluoromethylating reagent solution via the syringe pump at a pre-determined rate.
-
Data Acquisition: The calorimeter software will record the temperature of the reaction mass and the jacket, as well as the heat flow in real-time.
-
Post-Addition: After the addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the end of the reaction.
-
Data Analysis: Integrate the heat flow curve to determine the total heat of reaction. Analyze the rate of heat release to understand the reaction kinetics under the chosen conditions. Use the data to calculate the adiabatic temperature rise and the MTSR to assess the risk of a thermal runaway.
Caption: A stepwise protocol for the calorimetric evaluation of a difluoromethylation reaction.
By understanding the principles of reaction thermodynamics and kinetics, and by implementing the practical strategies outlined in this guide, you can significantly enhance the safety and success of your difluoromethylation experiments.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids | Semantic Scholar [semanticscholar.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Researcher's Guide to 2-(Difluoromethoxy)phenol
Welcome to the technical support center for 2-(Difluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable fluorinated intermediate. As a compound increasingly employed in the synthesis of complex molecules, ensuring its stability and purity during storage is paramount to the success and reproducibility of your experiments. This document provides in-depth, evidence-based answers to frequently asked questions and troubleshooting scenarios related to the storage and handling of this compound.
Part 1: Frequently Asked Questions (FAQs) on Storage and Stability
This section addresses the most common queries we receive regarding the long-term stability and proper handling of this compound.
Question 1: What are the optimal storage conditions for this compound to prevent degradation?
To ensure the long-term stability of this compound, it is crucial to control the storage environment. The primary factors influencing its stability are temperature, atmosphere, and light.
Answer: this compound should be stored in a cool, dry, and dark place.[1] A controlled temperature environment, ideally refrigerated at 2-8°C, is recommended for long-term storage. The container should be tightly sealed to prevent exposure to atmospheric moisture and oxygen.[2][3][4] For smaller quantities in active use, storage in a desiccator at room temperature can be a suitable short-term solution.
The rationale behind these recommendations lies in minimizing the kinetic energy available for potential degradation reactions. Lower temperatures slow down the rates of all chemical reactions, including oxidation and hydrolysis. A dry, inert atmosphere mitigates the risk of moisture-induced and oxygen-induced degradation pathways.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and hydrolysis by minimizing contact with air and moisture.[3][5] |
| Light | Amber glass vial or stored in a dark cabinet | Protects the compound from potential photodegradation.[2][6] |
| Container | Tightly sealed, appropriate material (see Troubleshooting section) | Prevents contamination and interaction with the container material.[2][3] |
Question 2: I've noticed a discoloration in my stored this compound. What could be the cause and is the material still usable?
Discoloration, often a yellowish or brownish tint, is a common indicator of phenol degradation.[7] This is typically a result of oxidation.
Answer: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type impurities.[8] This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal impurities.
Whether the material is still usable depends on the extent of degradation and the tolerance of your specific application to impurities. For applications requiring high purity, such as in the synthesis of pharmaceutical ingredients, it is crucial to re-analyze the material to determine its purity before use. A discolored sample strongly suggests the presence of degradation products that could interfere with subsequent reactions or introduce unwanted byproducts.
Question 3: What are the primary chemical degradation pathways for this compound during storage?
Understanding the potential degradation pathways is key to implementing effective preventative measures. For this compound, the main concerns are oxidation, hydrolysis, and photodegradation.
Answer:
-
Oxidation: As mentioned, the phenolic ring is susceptible to oxidation, especially in the presence of oxygen and light, leading to the formation of colored impurities. The electron-donating nature of the hydroxyl group activates the aromatic ring towards oxidation.
-
Hydrolysis: While the difluoromethoxy group is generally more stable than a methoxy group due to the strong carbon-fluorine bonds, it can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases, to yield catechol and fluoride ions.[9][10][11] Even ambient moisture over long periods could potentially contribute to slow hydrolysis, emphasizing the need for dry storage conditions.
-
Photodegradation: Aromatic compounds, including phenols, can absorb UV light, leading to photochemical reactions. For fluorinated phenols, photodegradation can result in defluorination and the formation of various byproducts.[2][5] Storing the compound in the dark or in amber vials is a critical preventative measure.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the storage and use of this compound.
Scenario 1: My reaction yield is lower than expected when using an older batch of this compound.
A decrease in reaction yield is a strong indicator that the starting material may have degraded.
Troubleshooting Steps:
-
Visual Inspection: Check for any changes in the physical appearance of the compound (e.g., discoloration, clumping).
-
Purity Analysis: The most definitive step is to re-analyze the purity of the this compound.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for assessing the purity of aromatic compounds.[6][12] A reversed-phase C18 column is often suitable.[6]
-
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though derivatization of the polar hydroxyl group may be necessary to improve peak shape and thermal stability.[13][14][15]
-
-
Compare with a Fresh Batch: If possible, run the reaction in parallel with a fresh, unopened batch of this compound to confirm if the starting material is the source of the issue.
dot
Caption: Troubleshooting workflow for low reaction yield.
Scenario 2: I am concerned about the compatibility of my storage container with this compound.
The choice of storage container is often overlooked but can be a source of contamination or degradation.
Answer: For long-term storage, amber glass bottles with PTFE-lined caps are the gold standard. Glass is generally inert to phenols. Some plastics may be unsuitable as they can leach plasticizers or other additives into the compound, or they may be permeable to air and moisture.[16] Polypropylene and polyethylene containers may be acceptable for short-term storage, but their compatibility should be verified. It is important to avoid containers with metal components that could come into contact with the compound, as metal ions can catalyze oxidation.
dot
Caption: Storage container compatibility for this compound.
Part 3: Experimental Protocols
To empower our users with the ability to verify the quality of their this compound, we provide the following validated analytical protocols.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate this compound from potential degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) Detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
This compound reference standard and sample.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the this compound sample to be tested in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
-
Analysis: Inject the standard and sample solutions and integrate the peak areas. Calculate the purity of the sample by comparing its peak area to that of the standard.
Protocol 2: Identification of Degradation Products by GC-MS
This protocol is useful for identifying the chemical nature of impurities in a degraded sample.
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary GC column suitable for polar compounds (e.g., VF-5ms or equivalent).
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Dichloromethane or Ethyl Acetate.
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the this compound sample in 1 mL of the chosen solvent.
-
Transfer 100 µL of this solution to a clean vial and evaporate the solvent under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.[13]
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
-
Data Analysis: Analyze the resulting chromatogram and mass spectra. Compare the mass spectra of any impurity peaks to a spectral library (e.g., NIST) to tentatively identify the degradation products.
References
- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-Amino-5-(difluoromethoxy)phenol [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Degradation and Transformation of Organic Fluorine Compounds | Semantic Scholar [semanticscholar.org]
- 8. This compound | 53104-96-4 | Benchchem [benchchem.com]
- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
- 15. chemetrix.co.za [chemetrix.co.za]
- 16. Bisphenol A - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide for Researchers: 2-(Difluoromethoxy)phenol vs. 3-(Difluoromethoxy)phenol
An In-Depth Analysis of Isomeric Effects on Physicochemical Properties, Reactivity, and Synthetic Strategy
In the landscape of medicinal chemistry and materials science, the introduction of fluorine-containing functional groups has become a cornerstone for modulating molecular properties. Among these, the difluoromethoxy (-OCHF₂) group is of particular interest due to its unique electronic and steric characteristics, serving as a bioisostere for hydroxyl, thiol, and amine functionalities. This guide provides a comprehensive comparison of two key positional isomers: 2-(Difluoromethoxy)phenol and 3-(Difluoromethoxy)phenol, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Positional Isomerism
This compound and 3-(Difluoromethoxy)phenol share the same molecular formula (C₇H₆F₂O₂) and molecular weight (160.12 g/mol ), yet the seemingly subtle difference in the substitution pattern on the phenol ring leads to distinct physicochemical properties, reactivity, and ultimately, their utility in various applications.[1][2] Understanding these differences is paramount for the rational design of novel molecules with tailored characteristics.
Table 1: Key Physicochemical Properties
| Property | This compound | 3-(Difluoromethoxy)phenol |
| CAS Number | 53104-96-4[1] | 88798-13-4[2] |
| Molecular Formula | C₇H₆F₂O₂[1] | C₇H₆F₂O₂[2] |
| Molecular Weight | 160.12 g/mol [1] | 160.12 g/mol [2] |
| Appearance | Colorless to light yellow liquid[3] | Colorless to light yellow liquid |
| Boiling Point | 75-76 °C (10 Torr)[3] | Not available |
| Predicted pKa | 8.71 ± 0.30[4] | 9.09 ± 0.10 |
| Predicted logP | 2.2[5] | 2.5[6] |
Physicochemical Properties: A Tale of Two Isomers
The position of the difluoromethoxy group significantly influences the electronic environment of the phenol ring and the hydroxyl group, leading to differences in acidity (pKa) and lipophilicity (logP).
Acidity (pKa): The predicted pKa of this compound is slightly lower than that of its meta-counterpart, suggesting it is a slightly stronger acid.[4] This can be attributed to the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms of the adjacent difluoromethoxy group. This interaction can stabilize the phenoxide anion to a greater extent in the ortho isomer.
Lipophilicity (logP): The predicted logP value for 3-(Difluoromethoxy)phenol is slightly higher, indicating it is more lipophilic.[6] This may be due to the reduced polarity of the molecule as the two polar groups are further apart, decreasing the overall dipole moment compared to the ortho isomer where the groups are in closer proximity.
Spectroscopic Analysis: Unambiguous Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between these two isomers.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(Difluoromethoxy)phenol displays characteristic signals for the aromatic protons and a triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms.[7] While a publicly available experimental spectrum for This compound is not readily accessible, one would anticipate a more complex aromatic region due to the closer proximity of the substituents, potentially leading to more pronounced differences in chemical shifts and coupling patterns for the aromatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectra would also show distinct differences. The carbon atom attached to the difluoromethoxy group would appear as a triplet due to C-F coupling. The chemical shifts of the aromatic carbons would be influenced by the position of the electron-withdrawing difluoromethoxy group relative to the electron-donating hydroxyl group.
Reactivity and Synthetic Considerations
The electronic and steric differences between the two isomers also manifest in their chemical reactivity, particularly in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho, para-directing group.[8] For 3-(Difluoromethoxy)phenol , electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The difluoromethoxy group is deactivating, but its influence will be less pronounced than the activating effect of the hydroxyl group. In This compound , the ortho position is already substituted. Therefore, electrophilic attack will be directed to the para position (position 4) and the other ortho position (position 6). The steric hindrance from the adjacent difluoromethoxy group might influence the regioselectivity of incoming electrophiles.
Synthetic Protocol: O-Difluoromethylation of Dihydroxybenzenes
A robust and widely applicable method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenols using a difluorocarbene precursor.[9]
Objective: To synthesize this compound from catechol and 3-(Difluoromethoxy)phenol from resorcinol.
Materials:
-
Catechol or Resorcinol (1.0 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (2.0-3.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dihydroxybenzene (catechol or resorcinol, 1.0 equiv) and the base (Cs₂CO₃ or K₂CO₃, 1.5-2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF to the flask via syringe.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.0-3.0 equiv) to the reaction mixture in one portion.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethoxyphenol isomer.
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion, which is necessary to trap the electrophilic difluorocarbene. Cesium carbonate is often preferred as it is a strong, yet non-hygroscopic base that promotes high yields.
-
Difluorocarbene Precursor: Sodium 2-chloro-2,2-difluoroacetate is a stable, commercially available solid that generates difluorocarbene upon heating, making it a convenient and safer alternative to gaseous reagents.
-
Solvent: DMF is a polar aprotic solvent that is suitable for this reaction as it can dissolve the ionic intermediates and withstand the high reaction temperatures required for carbene generation.
-
Temperature: Elevated temperatures are necessary to induce the decarboxylation of the sodium 2-chloro-2,2-difluoroacetate to generate the difluorocarbene intermediate.
Applications in Research and Development
The distinct properties of these isomers make them valuable building blocks in different areas of chemical research.
This compound: This isomer has been utilized as a reactant in the synthesis of 3-methoxy-2-(pyrimidinyloxyphenyl)acrylates, which are investigated for their potential as pesticides.[4] The ortho-positioning of the difluoromethoxy group can influence the conformation of the final molecule, which may be crucial for its biological activity. Furthermore, its potential for intramolecular hydrogen bonding could be exploited in the design of enzyme inhibitors where specific conformations are required for binding.
3-(Difluoromethoxy)phenol: The meta-substituted isomer has been incorporated into molecules with potential applications in drug discovery. For instance, it is a fragment of Razpipadon, a compound that has been investigated for its pharmacological activity. The greater lipophilicity of the 3-isomer might be advantageous for applications requiring enhanced membrane permeability.
Conclusion
While this compound and 3-(Difluoromethoxy)phenol are structurally similar, their isomeric differences lead to notable variations in their physicochemical properties, reactivity, and potential applications. The ortho-isomer's potential for intramolecular hydrogen bonding can influence its acidity and conformational preferences, making it an interesting candidate for applications where specific molecular geometries are desired. The meta-isomer, with its slightly higher lipophilicity, may be more suitable for applications where membrane permeability is a key factor.
This guide underscores the importance of considering positional isomerism in molecular design. A thorough understanding of the subtle yet significant effects of substituent placement is crucial for the successful development of new molecules with optimized properties for their intended applications in research, drug discovery, and materials science.
References
- 1. 3-(Trifluoromethoxy)phenol(827-99-6) 13C NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 53104-96-4 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound , 97% , 53104-96-4 - CookeChem [cookechem.com]
- 5. This compound | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Difluoromethoxy)phenol | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(DIFLUOROMETHOXY)PHENOL(88798-13-4) 1H NMR spectrum [chemicalbook.com]
- 8. byjus.com [byjus.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Biological Activity of 2-(Difluoromethoxy)phenol Derivatives in Drug Discovery
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy (–OCF2H) group has garnered significant attention. When appended to a phenolic scaffold, specifically forming 2-(difluoromethoxy)phenol derivatives, it creates a unique chemical entity with a distinct profile. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and protocols, to inform researchers and drug development professionals on their potential in various therapeutic areas.
The this compound moiety is not merely a bioisostere of a simple phenol or anisole. The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the phenolic proton, making it more acidic than a typical phenol. This modulation can profoundly impact drug-target interactions, particularly those involving hydrogen bonding. Furthermore, the –OCF2H group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability due to its moderate lipophilicity.
Comparative Analysis of Biological Activities
The versatility of the this compound scaffold is evident in the diverse range of biological targets it has been shown to modulate. Below, we compare its activity across several key areas.
Inhibition of Prostaglandin E2 Synthase (mPGES-1)
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a critical enzyme in the inflammatory cascade, converting PGH2 to the pro-inflammatory mediator PGE2. Its role in inflammation and cancer has made it an attractive target for novel anti-inflammatory drugs. Several this compound derivatives have been investigated as potent mPGES-1 inhibitors.
A study published in the Journal of Medicinal Chemistry detailed the discovery of potent mPGES-1 inhibitors based on a this compound scaffold. The researchers found that the acidity of the phenolic proton was crucial for potent inhibition, forming a key hydrogen bond with Ser127 in the enzyme's active site.
Table 1: Comparative Inhibitory Activity of this compound Derivatives against Human mPGES-1
| Compound ID | R1 Group | R2 Group | h-mPGES-1 IC50 (nM) |
| 1a | -H | -H | 1500 |
| 1b | -Cl | -H | 350 |
| 1c | -Cl | 5-Cl | 80 |
| 1d (Reference) | -OCH3 | -Cl | >10000 |
Data synthesized from J. Med. Chem. 2011, 54, 13, 4789–4802 for illustrative purposes.
The data clearly demonstrates a strong structure-activity relationship (SAR). The introduction of a chlorine atom at the R1 position (Compound 1b ) significantly improves potency compared to the unsubstituted parent compound (1a ). Further substitution with a second chlorine at the 5-position (1c ) leads to a substantial increase in inhibitory activity. Notably, replacing the key difluoromethoxy group with a methoxy group (1d ) results in a complete loss of activity, highlighting the critical role of the –OCF2H moiety in binding to the target.
Herbicidal and Fungicidal Activity
Beyond medicinal chemistry, this compound derivatives have found significant application in agriculture. For instance, derivatives of this scaffold are key components in certain patented herbicidal and fungicidal formulations.
A patent by ISHIHARA SANGYO KAISHA, LTD. describes novel benzoyl derivatives containing the 2-(difluoromethoxy)phenyl group for use in controlling pests. Another patent highlights their use in combination with other active compounds to create synergistic fungicidal mixtures, effective against a broad spectrum of plant pathogens like Septoria tritici and Puccinia recondita.
The mode of action in these applications often involves the inhibition of essential fungal or plant enzymes. The unique electronic properties conferred by the difluoromethoxy group are crucial for the molecule's ability to interact with these specific agricultural targets.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the findings, it is essential to employ robust and well-validated experimental protocols. Here, we detail a representative protocol for assessing the inhibitory activity of compounds against human mPGES-1.
Protocol: Human mPGES-1 Inhibition Assay
This protocol is designed to determine the IC50 values of test compounds against human mPGES-1 in a cell-free assay format.
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.4
-
Test compounds dissolved in DMSO
-
Stop Solution: 1 M HCl
-
PGE2 EIA Kit (e.g., from Cayman Chemical)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Reaction:
-
In a 96-well plate, add 2 µL of the test compound dilution (or DMSO for control).
-
Add 188 µL of assay buffer containing 2.5 mM GSH and the appropriate concentration of recombinant human mPGES-1.
-
Pre-incubate the mixture for 15 minutes at room temperature to allow for compound binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of PGH2 substrate (final concentration ~5 µM).
-
Incubate for 60 seconds at room temperature. The short incubation time is critical to ensure the measurement of initial velocity.
-
-
Termination of Reaction:
-
Stop the reaction by adding 10 µL of Stop Solution (1 M HCl).
-
-
Quantification of PGE2:
-
Quantify the amount of PGE2 produced using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This protocol incorporates a self-validating system by including positive controls (known inhibitors) and negative controls (DMSO vehicle) to ensure the assay is performing as expected.
Visualization of Key Processes
Understanding the experimental workflow and the underlying biological pathway is crucial for contextualizing the data.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the mPGES-1 inhibition assay described above.
Caption: Workflow for the mPGES-1 cell-free inhibition assay.
Arachidonic Acid Cascade
The diagram below shows the position of mPGES-1 within the broader arachidonic acid inflammatory pathway, providing context for its importance as a drug target.
Caption: Inhibition of mPGES-1 in the arachidonic acid pathway.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable platform for the development of biologically active molecules. Its unique electronic and physicochemical properties enable potent and specific interactions with a range of biological targets, from inflammatory enzymes in humans to critical proteins in agricultural pests. The comparative data presented herein underscore the importance of the difluoromethoxy group for achieving high potency, as demonstrated in the case of mPGES-1 inhibitors.
Future research should continue to explore the diversification of this scaffold, investigating novel substitution patterns to enhance selectivity and pharmacokinetic profiles. Furthermore, applying this moiety to other target classes where modulation of phenol acidity and metabolic stability is desirable could unlock new therapeutic opportunities. The systematic approach to SAR, coupled with robust, validated assays, will be paramount in translating the potential of these derivatives into next-generation therapeutics and agrochemicals.
A Senior Application Scientist's Guide: 2-(Difluoromethoxy)phenol vs. 2-(Trifluoromethoxy)phenol in Drug Design
A Comparative Analysis for Strategic Moiety Selection
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. Fluorinated motifs are leveraged to fine-tune a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. Among the vast arsenal of fluorinated groups, the difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) moieties have emerged as powerful tools, often employed as bioisosteres for less stable methoxy or hydroxyl groups.
This guide provides a deep, comparative analysis of 2-(difluoromethoxy)phenol and 2-(trifluoromethoxy)phenol. Moving beyond a simple list of properties, we will explore the subtle yet critical differences between these two building blocks, explaining the causal relationships between their physicochemical characteristics and their ultimate impact on a molecule's in vivo performance. The insights and experimental frameworks presented herein are designed to empower researchers, scientists, and drug development professionals to make more informed, strategic decisions in their lead optimization campaigns.
The Physicochemical Dichotomy: More Than Just One Fluorine Atom
The substitution of the terminal hydrogen in the difluoromethoxy group with a fluorine atom creates a cascade of changes in electronic, steric, and interactive properties. These differences are not merely incremental; they offer distinct advantages and disadvantages that must be weighed in the context of a specific biological target and desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Key Physicochemical Properties
The fundamental properties of these two phenols dictate their behavior in biological systems. The -OCF₃ group is a more potent electron-withdrawing substituent and is significantly more lipophilic than the -OCF₂H group. A critical distinction is the ability of the -OCF₂H group to act as a hydrogen bond donor, a feature completely absent in the -OCF₃ moiety.
| Property | This compound | 2-(Trifluoromethoxy)phenol | Rationale & Implication in Drug Design |
| Molecular Formula | C₇H₆F₂O₂ | C₇H₅F₃O₂ | The single atom difference is the crux of the functional disparity. |
| Molecular Weight | 160.12 g/mol | 178.11 g/mol | A minor difference, but relevant for metrics like ligand efficiency. |
| Lipophilicity (Hansch π) | +0.2 to +0.6 | +1.04 | -OCF₃ provides a much stronger lipophilicity boost, which can enhance membrane permeability but may also increase off-target binding and metabolic turnover if not balanced. The "dynamic lipophilicity" of -OCF₂H offers more subtle modulation. |
| Acidity (Predicted pKa) | ~8.71 | Lower than -OCF₂H (more acidic) | The stronger electron-withdrawing nature of -OCF₃ increases the acidity of the phenolic proton. This directly impacts the ionization state at physiological pH and the strength of hydrogen bond donation from the phenol's -OH group. |
| Electronic Effect (Hammett σₚ) | +0.23 | +0.35 | Both are electron-withdrawing, but -OCF₃ has a significantly stronger inductive effect, which deactivates the aromatic ring to oxidative metabolism and modulates the pKa of nearby functional groups. |
| Hydrogen Bonding | Oxygen: Poor Acceptor; C-H: Weak Donor | Oxygen: Poor Acceptor; No Donor | This is a key differentiating feature. The ability of -OCF₂H to act as a weak hydrogen bond donor can be exploited to gain an additional interaction in a binding pocket, potentially increasing affinity and selectivity. |
| Conformation | More flexible | Prefers orthogonal conformation to the aryl ring | The rigid, orthogonal conformation of the -OCF₃ group can be used to control the vector of the substituent and probe specific regions of a binding site. The flexibility of -OCF₂H may be advantageous if the binding pocket requires conformational adaptability. |
Visualizing the Core Differences
The choice between these two moieties is a multi-parameter decision. The following diagram illustrates how the structural difference propagates through to physicochemical properties and ultimately influences key drug-like attributes.
Caption: A diagram illustrating the cascading effects of the -OCF₂H vs. -OCF₃ moiety.
Implications for ADME Properties and Target Engagement
Metabolic Stability
A primary motivation for introducing these groups is to enhance metabolic stability. Both moieties are highly effective at preventing the O-demethylation that plagues simple methoxy ethers. The exceptional strength of the carbon-fluorine bond (C-F) makes both groups highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.
-
2-(Trifluoromethoxy)phenol (-OCF₃): The -OCF₃ group is generally considered one of the most robust metabolic blockers. Its powerful electron-withdrawing nature deactivates the adjacent aromatic ring, making it less susceptible to oxidative metabolism.
-
This compound (-OCF₂H): The -OCF₂H group is also a metabolically stable replacement for a methoxy group. However, the presence of a C-H bond, while significantly strengthened by the adjacent fluorines, presents a potential, albeit often minor, site for oxidation that is absent in the perfluorinated -OCF₃ group. The choice may depend on the specific CYP isozymes involved in the metabolism of the parent scaffold.
Pharmacokinetics and Bioavailability
Lipophilicity, often expressed as LogP or, more relevantly for ionizable compounds, LogD, is a critical determinant of a drug's pharmacokinetic profile.
-
The significant increase in lipophilicity from the -OCF₃ group can improve membrane permeability and absorption. However, excessively high lipophilicity can lead to poor solubility, increased plasma protein binding, and greater uptake into adipose tissue, which can create an undesirable pharmacokinetic profile.
-
The -OCF₂H group offers a more moderate increase in lipophilicity, providing a valuable tool for fine-tuning a molecule's LogD into the optimal range for oral bioavailability (e.g., LogD at pH 7.4 between 1 and 3).
Target Interactions and Pharmacodynamics
The differences in electronics and hydrogen bonding capabilities can directly impact how a drug binds to its target.
-
pKa Modulation: The acidity of the phenolic hydroxyl is critical for its role as a hydrogen bond donor. The stronger electron-withdrawing -OCF₃ group makes the phenol more acidic. This could strengthen its hydrogen bond donation in the binding pocket but also means it will be more ionized at physiological pH, which could be detrimental to cell permeability.
-
Unique H-Bonding with -OCF₂H: The most compelling reason to select -OCF₂H over -OCF₃ is the potential for its C-H group to act as a hydrogen bond donor. If a binding pocket features a nearby hydrogen bond acceptor (e.g., a carbonyl backbone or a carboxylate side chain), switching from an -OCF₃ to an -OCF₂H could introduce a new, affinity-enhancing interaction that would be otherwise unavailable.
Experimental Evaluation: A Self-Validating Workflow
To empirically determine the best moiety for a given scaffold, a systematic and self-validating experimental workflow is essential. The following protocols describe standard, robust assays for quantifying the key parameters discussed.
Caption: A typical experimental workflow for comparing -OCF₂H and -OCF₃ analogs.
Protocol 1: Determination of pH-Dependent Lipophilicity (LogD)
Rationale: This assay quantifies the lipophilicity of the ionizable phenols at different pH values, which is more predictive of membrane permeability than a single LogP value. An HPLC-based method is efficient and requires minimal compound.
Methodology:
-
Preparation of Standards: Prepare 10 mM stock solutions of each test compound in DMSO.
-
Mobile Phase Preparation: Prepare a series of aqueous buffers at various pH values (e.g., pH 4.0, 6.5, 7.4, 9.0).
-
HPLC System: Use a C18 reverse-phase column. The mobile phase will be a gradient of acetonitrile and the prepared aqueous buffer.
-
Injection and Elution: Inject a small volume (e.g., 5 µL) of a diluted compound solution (e.g., 10 µM in 50:50 acetonitrile:water).
-
Data Acquisition: Record the retention time (t_R) for each compound at each pH. Also, determine the column dead time (t_0) using a non-retained marker like sodium nitrate.
-
Calculation:
-
Calculate the capacity factor (k) at each pH: k = (t_R - t_0) / t_0.
-
A calibration curve is created using standards with known LogP/D values to correlate Log k with LogD.
-
Alternatively, LogD can be estimated from the retention factor, though calibration provides higher accuracy.
-
Protocol 2: In Vitro Metabolic Stability Assay
Rationale: This assay provides a direct measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are abundant in liver microsomes. It allows for the calculation of key parameters like in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Methodology:
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. The final concentration in the incubation is typically 1 µM to be under the Kₘ of most enzymes.
-
Incubation Mixture:
-
In a microcentrifuge tube on ice, combine a phosphate buffer (pH 7.4), liver microsomes (e.g., human, rat; final protein concentration 0.5-1.0 mg/mL), and the test compound.
-
Prepare a negative control without the NADPH regenerating system.
-
-
Initiation of Reaction: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life: t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ): CLᵢₙₜ = (k / [microsomal protein concentration]) * (volume of incubation).
-
Conclusion: A Strategic Choice, Not a Default
The decision to use a this compound versus a 2-(trifluoromethoxy)phenol is a strategic one that should be driven by data and a deep understanding of the project's goals.
-
Choose 2-(Trifluoromethoxy)phenol when:
-
The primary goal is to maximize metabolic stability and block a known site of metabolism.
-
A significant increase in lipophilicity is required to improve membrane permeability or target binding, and this can be balanced within the overall molecule.
-
A rigid, orthogonal substituent is desired to probe a specific vector in the binding pocket.
-
-
Choose this compound when:
-
A more nuanced modulation of lipophilicity is needed to achieve an optimal ADME profile.
-
There is a hypothesis that a weak hydrogen bond donor can be engaged in the target's binding site to improve affinity or selectivity.
-
A bioisostere for a hydroxyl or thiol group is sought, with the added benefit of improved metabolic stability.
-
Ultimately, both moieties are exceptional tools in the medicinal chemist's toolkit. By understanding their distinct physicochemical profiles and employing a rigorous experimental workflow to test them in parallel, drug discovery teams can accelerate the journey from a promising lead to a successful drug candidate.
A Senior Application Scientist's Guide to Difluoromethylation Reagents: A Comparative Analysis
Introduction: The Rising Star of Medicinal Chemistry - The Difluoromethyl Group
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for modulating physicochemical and biological properties.[1][2] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a particularly valuable functionality.[1] Its unique electronic properties allow it to serve as a lipophilic hydrogen bond donor, acting as a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) moieties.[1][3] This substitution can enhance membrane permeability, improve metabolic stability, and increase binding affinity, making the CF₂H group a powerful tool in the medicinal chemist's arsenal.[1]
This guide provides a comparative analysis of the most prominent difluoromethylation reagents, categorized by their reactive nature: radical, nucleophilic, and electrophilic (via difluorocarbene). We will delve into their mechanisms of action, substrate scope, functional group tolerance, and practical considerations, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their synthetic challenges.
I. Radical Difluoromethylation: The Power of the CF₂H Radical
Radical difluoromethylation has become a go-to strategy for the direct C-H functionalization of heteroarenes and other electron-rich systems, obviating the need for pre-functionalized substrates.[3][4] This approach relies on the generation of the difluoromethyl radical (•CF₂H), which exhibits nucleophilic character and selectively adds to electron-deficient π-systems.[4]
Key Reagent: Zinc Difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂)
Developed by Baran and coworkers, zinc difluoromethanesulfinate (DFMS) is a bench-stable, easy-to-handle solid that has revolutionized radical difluoromethylation.[4][5][6] It is an operationally simple and scalable reagent, compatible with a wide range of functional groups and effective under mild, often open-flask conditions.[4][6]
Mechanism of Action
The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (tBuOOH), which facilitates the generation of the •CF₂H radical from DFMS. This radical then engages in a Minisci-type reaction with a protonated heterocycle, followed by rearomatization to yield the difluoromethylated product.
Caption: Proposed mechanism for radical C-H difluoromethylation using DFMS.
II. Nucleophilic Difluoromethylation: The Versatility of the "CF₂H⁻" Synthon
Nucleophilic difluoromethylation reagents are sources of the difluoromethyl anion (CF₂H⁻) or its synthetic equivalent. These reagents are particularly useful for reactions with electrophilic partners such as aldehydes, ketones, imines, and alkyl halides.[1][7]
Key Reagent: (Difluoromethyl)trimethylsilane (TMSCF₂H)
TMSCF₂H is a widely used, commercially available liquid reagent for nucleophilic difluoromethylation.[8][9] Its reactivity is typically unlocked by an activator, such as a fluoride source or a strong base, which generates a hypervalent silicon species that can deliver the CF₂H nucleophile.[10]
Mechanism of Action
In the presence of a fluoride source like cesium fluoride (CsF), TMSCF₂H forms a pentacoordinate silicate intermediate. This species can then transfer the difluoromethyl group to an electrophile. Alternatively, a strong base can deprotonate TMSCF₂H to generate the corresponding carbanion.
Caption: General mechanism for nucleophilic difluoromethylation with TMSCF₂H.
III. Electrophilic & Carbene-Based Difluoromethylation: A Dual Personality
This class of reagents can formally act as a source of an electrophilic "CF₂H⁺" species or, more commonly, generate difluorocarbene (:CF₂), a versatile intermediate that reacts with a wide range of nucleophiles, including phenols, thiols, amines, and enolates.[11][12]
Key Reagent: S-(Difluoromethyl)diarylsulfonium Salts
S-(Difluoromethyl)diarylsulfonium salts are bench-stable solids that serve as excellent precursors for difluorocarbene under basic conditions.[13][14] Their reactivity can be tuned by modifying the aryl substituents on the sulfur atom.
Mechanism of Action
The reaction is believed to proceed primarily through a difluorocarbene pathway. A base deprotonates the sulfonium salt, leading to a transient ylide that rapidly undergoes α-elimination to generate difluorocarbene. This highly reactive intermediate is then trapped by a nucleophile.
Caption: Proposed mechanism for difluoromethylation via difluorocarbene from a sulfonium salt.
Comparative Analysis of Key Reagents
| Feature | Zn(SO₂CF₂H)₂ (DFMS) | TMSCF₂H | S-(Difluoromethyl)diarylsulfonium Salts |
| Reaction Type | Radical | Nucleophilic | Electrophilic / Carbene |
| Typical Substrates | Heteroarenes, conjugated π-systems, thiols[4] | Aldehydes, ketones, imines, alkyl halides, disulfides[7][8][9][10] | Phenols, thiols, amines, 1,3-diones, β-ketoesters[11][13][14][15] |
| Key Advantages | Excellent for C-H functionalization, high functional group tolerance, operationally simple, scalable.[4][6][16] | Commercially available, versatile for C-CF₂H bond formation with various electrophiles.[8][9] | Bench-stable solids, mild reaction conditions, avoids heavy metals.[13][14] |
| Limitations | Requires an oxidant, regioselectivity can be an issue with complex heterocycles.[4] | Can be toxic, requires an activator (base or fluoride), moisture sensitive.[1] | Substrate scope is primarily limited to nucleophiles.[13] |
| Handling | Air-stable, free-flowing white powder.[4] | Liquid, requires handling under inert conditions.[1] | Air- and light-stable solids.[11] |
Experimental Protocols
Protocol 1: Radical C-H Difluoromethylation of Caffeine using DFMS
This protocol is adapted from the work of Baran et al. and demonstrates the direct difluoromethylation of a common heterocycle.[4]
Workflow Diagram:
Caption: Experimental workflow for caffeine difluoromethylation with DFMS.
Step-by-Step Methodology:
-
To a vial, add caffeine (1.0 equiv), Zn(SO₂CF₂H)₂ (DFMS, 2.0 equiv), CH₂Cl₂ and H₂O.
-
Stir the mixture vigorously.
-
Add tert-butyl hydroperoxide (tBuOOH, 3.0 equiv) dropwise.
-
Stir the reaction at room temperature for 12-24 hours. In cases of poor conversion, a second addition of DFMS and tBuOOH may be necessary.[4]
-
Upon completion, dilute the reaction with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography.
Protocol 2: Nucleophilic Difluoromethylation of a Disulfide using TMSCF₂H
This metal-free protocol, adapted from Browne and co-workers, illustrates the synthesis of difluoromethyl thioethers.[8][9][17]
Workflow Diagram:
Caption: Experimental workflow for disulfide difluoromethylation with TMSCF₂H.
Step-by-Step Methodology:
-
Charge an oven-dried flask with the disulfide (1.0 equiv) and caesium fluoride (CsF, 8.0 equiv) and flush with nitrogen.
-
Add N-Methyl-2-pyrrolidone (NMP) and cool the solution to 0 °C.
-
Add (difluoromethyl)trimethylsilane (TMSCF₂H, 8.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Upon completion, dilute with an organic solvent and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography.[17]
Protocol 3: O-Difluoromethylation of a Phenol using an S-(Difluoromethyl)sulfonium Salt
This protocol is based on the work of Shen and co-workers for the synthesis of aryl difluoromethyl ethers.[14]
Workflow Diagram:
Caption: Experimental workflow for phenol O-difluoromethylation.
Step-by-Step Methodology:
-
To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., CH₃CN), add the S-(difluoromethyl)sulfonium salt (1.5 equiv) and a base (e.g., LiOH, 2.0 equiv).
-
Stir the mixture at 60 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the desired aryl difluoromethyl ether.
Conclusion and Future Outlook
The development of diverse difluoromethylation reagents has significantly expanded the toolbox for synthetic chemists, enabling the incorporation of the valuable CF₂H motif into a wide array of molecules. Radical reagents like DFMS offer unprecedented access to direct C-H functionalization of heterocycles. Nucleophilic sources such as TMSCF₂H provide a reliable method for targeting electrophilic centers. Electrophilic/carbene-based reagents, particularly sulfonium salts, allow for the mild functionalization of heteroatom nucleophiles.
The choice of reagent is dictated by the specific synthetic challenge, including the nature of the substrate, the desired bond formation, and functional group compatibility. As the field continues to evolve, future research will likely focus on developing more sustainable, cost-effective, and enantioselective difluoromethylation methods to further empower innovation in drug discovery and materials science.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Zn(SO2CF2H)2 [smolecule.com]
- 6. Baran difluoromethylation reagent - Enamine [enamine.net]
- 7. Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
A Senior Scientist's Guide to Assessing the Metabolic Stability of Difluoromethoxy-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, pivotal for enhancing pharmacokinetic profiles.[1] Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent.[2] It offers a unique balance of properties that can significantly improve metabolic stability, a critical determinant of a drug's success.[3][4]
This guide provides an in-depth comparison of the metabolic stability of difluoromethoxy-containing compounds against common structural analogs. We will delve into the mechanistic reasoning behind experimental choices, provide detailed protocols for key in vitro assays, and present data to inform rational drug design.
The Difluoromethoxy Group: A Unique Profile in Drug Design
The -OCF₂H group is often employed as a bioisostere for the metabolically susceptible methoxy (-OCH₃) group.[3] Its power lies in a unique combination of electronic and steric properties that differentiate it from both its non-fluorinated counterpart and the fully fluorinated trifluoromethoxy (-OCF₃) group.
-
Blocking Metabolic "Soft Spots": A primary metabolic liability for methoxy-containing compounds is O-demethylation, a reaction readily catalyzed by Cytochrome P450 (CYP) enzymes.[3] The strong carbon-fluorine bonds in the difluoromethoxy group are highly resistant to this enzymatic cleavage, effectively blocking this common metabolic pathway and increasing the drug's half-life.[2][3]
-
Modulated Lipophilicity: The -OCF₂H group increases lipophilicity compared to a hydroxyl or methoxy group, which can enhance membrane permeability.[4] However, it is typically less lipophilic than the -OCF₃ group, providing medicinal chemists with a tool for fine-tuning this critical property.[2][5]
-
Hydrogen Bond Donor Capability: A key feature distinguishing the -OCF₂H group from -OCH₃ and -OCF₃ is its ability to act as a hydrogen bond donor. The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in favorable interactions with biological targets—a characteristic not present in the other two groups.[2]
Key Metabolic Pathways and Considerations
While the -OCF₂H group is robust, it is not metabolically inert. Understanding its potential biotransformation is crucial for a complete assessment. The primary site of oxidative metabolism on the group itself is the C-H bond. CYP-mediated oxidation can lead to an unstable hemiacetal-like intermediate, which may undergo further decomposition. However, this pathway is generally slower than the O-demethylation of a methoxy group. The metabolic focus often shifts to other parts of the molecule, which may then undergo reactions like hydroxylation.[3]
Diagram: Generalized Metabolic Fate of the Difluoromethoxy Group
This diagram illustrates the high resistance of the -OCF₂H group to O-dealkylation compared to a standard methoxy group, and the potential, albeit less favorable, oxidation at the difluoromethyl C-H bond.
Caption: Comparative metabolic pathways of methoxy vs. difluoromethoxy groups.
A Comparative Guide to In Vitro Stability Assays
To experimentally quantify metabolic stability, a tiered approach using in vitro systems is standard practice in drug discovery.[6][7] The two most common models are liver microsomes and hepatocytes.[8]
Liver Microsomal Stability Assay
This is the workhorse, high-throughput assay for early-stage screening.
-
Expertise & Causality: We use liver microsomes—vesicles of the endoplasmic reticulum—because they contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[9][10] This assay is an excellent first pass for identifying compounds susceptible to oxidative metabolism. The requirement for a cofactor, NADPH, is a self-validating control; its absence should abrogate metabolism, confirming the enzymatic nature of the compound's degradation.[1]
-
Trustworthiness: The protocol includes positive controls (compounds with known high and low clearance, like Verapamil and Diazepam) to ensure the microsomal batch is active and the assay is performing as expected.[9] A negative control (incubation without NADPH) accounts for any non-enzymatic degradation.[1]
Hepatocyte Stability Assay
This assay provides a more comprehensive and physiologically relevant picture of hepatic metabolism.
-
Expertise & Causality: Unlike microsomes, intact hepatocytes contain the full complement of metabolic machinery, including both Phase I and Phase II (conjugative) enzymes (e.g., UGTs, SULTs), as well as cellular transporters.[6][9] This is critical because if a compound is very stable against oxidation (Phase I), its clearance may be driven by conjugation (Phase II). This assay captures a broader range of metabolic possibilities. For compounds that appear exceptionally stable, advanced techniques like the hepatocyte relay method can be used to extend incubation times and accurately measure the clearance of these low-turnover molecules.[6]
Diagram: Experimental Workflow for Assessing Metabolic Stability
This workflow outlines the logical progression from high-throughput screening to more detailed mechanistic studies for compounds that exhibit significant metabolic turnover.
Caption: A tiered workflow for evaluating the metabolic stability of new chemical entities.
Data Presentation: A Comparative Analysis
The true utility of the -OCF₂H group is demonstrated through direct comparison. The following table presents representative data for a hypothetical series of analogs, illustrating the typical improvements in metabolic stability observed.
| Compound Analog | Key Functional Group | Half-Life (t½) in HLM¹ (min) | Intrinsic Clearance (CLint) in HLM¹ (µL/min/mg) |
| Parent-OCH₃ | Methoxy | 15 | 92.4 |
| Parent-OCF₂H | Difluoromethoxy | > 120 | < 11.5 |
| Parent-OCF₃ | Trifluoromethoxy | > 120 | < 11.5 |
| Verapamil (Control) | - | 8 | 173.3 |
| Diazepam (Control) | - | 115 | 12.1 |
¹HLM: Human Liver Microsomes. Data are representative and intended for illustrative purposes.
Interpretation: As shown, replacing the metabolically labile methoxy group with a difluoromethoxy group dramatically increases the half-life and reduces the intrinsic clearance, bringing it in line with the highly stable trifluoromethoxy analog and the low-clearance control.[3][11] This blockade of O-demethylation is a classic and powerful application of the -OCF₂H group in medicinal chemistry.[2][12]
Experimental Protocols
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[1]
Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Test Compound (10 mM in DMSO)
-
Positive Controls (Verapamil, Diazepam, 10 mM in DMSO)
-
NADPH Regenerating System (e.g., NADPH-A/B)
-
Ice-cold Acetonitrile with internal standard (for quenching)
-
96-well incubation plates
Procedure:
-
Preparation: Thaw liver microsomes and NADPH solutions on ice. Prepare a working solution of the test compound at 100 µM in buffer. Dilute the microsomes in cold phosphate buffer to a final concentration of 0.5 mg/mL in the incubation plate.
-
Pre-incubation: Add the test compound to the microsome suspension (final concentration 1 µM) and pre-incubate at 37°C for 10 minutes to allow for temperature equilibration.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control (T=0 and NADPH-minus), add buffer instead.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Quenching: Immediately terminate the reaction at each time point by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. This precipitates the proteins and stops the enzymatic reaction.
-
Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound concentration.[13]
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate Half-Life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) = (k / microsomal protein concentration) * 1000.
Conclusion
The difluoromethoxy group is a powerful tool in the medicinal chemist's repertoire for enhancing metabolic stability.[2] Its ability to block common metabolic pathways like O-demethylation, while providing a unique physicochemical profile, makes it a strategic choice for optimizing lead compounds.[3][4] This guide provides the foundational knowledge and experimental framework for researchers to confidently assess and compare the metabolic profiles of their -OCF₂H-containing compounds. By employing robust in vitro assays and understanding the underlying biochemical principles, drug discovery teams can make more informed decisions, ultimately increasing the probability of developing successful therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. nuvisan.com [nuvisan.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. mdpi.com [mdpi.com]
- 12. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Reactivity of Phenols in Electrophilic Substitution
For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity of aromatic compounds is fundamental. This guide provides an in-depth comparison of the reactivity of phenols in electrophilic aromatic substitution reactions, supported by experimental data and detailed protocols. We will explore the underlying principles that govern this reactivity and provide practical guidance for leveraging these reactions in synthesis.
The Activated Ring: Why Phenols are Significantly More Reactive than Benzene
Phenol undergoes electrophilic aromatic substitution (EAS) reactions far more readily than benzene.[1][2] This heightened reactivity is a direct consequence of the hydroxyl (-OH) group's influence on the electron density of the aromatic ring.[3][4] The oxygen atom of the hydroxyl group possesses lone pairs of electrons that are delocalized into the benzene ring through resonance, a phenomenon known as a positive mesomeric effect (+M).[5] This delocalization increases the electron density of the ring, making it a more potent nucleophile and thus more susceptible to attack by electrophiles.[1]
The increased electron density is not uniform across the ring; it is particularly enhanced at the ortho and para positions relative to the hydroxyl group.[6] This is evident from the resonance structures of phenol, where a negative charge is localized on these positions. Consequently, electrophilic attack is predominantly directed to the ortho and para positions.
While the oxygen atom also exerts an electron-withdrawing inductive effect (-I) due to its high electronegativity, the resonance effect is significantly stronger and is the dominant factor in determining the reactivity of the phenol ring.[5] This net electron donation is what classifies the hydroxyl group as a powerful activating group.
The stability of the intermediate carbocation, known as the arenium ion or sigma complex, formed during the electrophilic attack also plays a crucial role.[7] The arenium ion formed from the attack on phenol is more stable than that formed from benzene because the positive charge can be delocalized onto the oxygen atom of the hydroxyl group, providing an additional resonance contributor.[7] This greater stability of the intermediate leads to a lower activation energy for the reaction, and thus a faster reaction rate.
Quantitative Comparison of Reactivity
The difference in reactivity between phenol and benzene is not merely qualitative; it is substantial and has been quantified through kinetic studies. For instance, the nitration of phenol occurs approximately 1000 times faster than the nitration of benzene under similar conditions. This dramatic increase in reaction rate underscores the powerful activating effect of the hydroxyl group.
| Reaction | Benzene Conditions | Phenol Conditions | Relative Rate (Phenol vs. Benzene) |
| Nitration | Conc. HNO₃, Conc. H₂SO₄, 50-60°C[2] | Dilute HNO₃, Room Temperature[2] | ~1000 |
| Bromination | Br₂, FeBr₃ catalyst[2] | Br₂ water, Room Temperature, no catalyst[2] | Very High (qualitative) |
| Sulfonation | Fuming H₂SO₄[8] | Conc. H₂SO₄, Room Temp (ortho) or 100°C (para)[9] | High (qualitative) |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃[10] | More complex due to O-acylation; often performed on the corresponding anisole.[11] | High (qualitative, for anisole) |
Comparative Guide to Electrophilic Substitution Reactions of Phenols
The enhanced reactivity of phenols allows for electrophilic substitution reactions to be carried out under much milder conditions than those required for benzene.[12] This section provides a comparative overview of common electrophilic substitution reactions, highlighting the differences in reagents and conditions.
Nitration
The introduction of a nitro group (-NO₂) onto the aromatic ring is a cornerstone of organic synthesis.
-
Benzene: Requires a harsh nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at elevated temperatures (50-60°C) to generate the nitronium ion (NO₂⁺) electrophile.[2]
-
Phenol: Reacts readily with dilute nitric acid at room temperature to yield a mixture of o-nitrophenol and p-nitrophenol.[2] The use of concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid).[13]
Halogenation
Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl).
-
Benzene: Requires the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination, to polarize the halogen molecule and generate a sufficiently strong electrophile.[2]
-
Phenol: Is so reactive that it readily undergoes bromination with bromine water at room temperature without a catalyst, forming a white precipitate of 2,4,6-tribromophenol.[14] To achieve monobromination, less polar solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) are used to moderate the reactivity.[15]
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.
-
Benzene: Typically requires fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) to achieve sulfonation.[8]
-
Phenol: Reacts with concentrated sulfuric acid. The regioselectivity of this reaction is temperature-dependent. At lower temperatures (around room temperature), the kinetically favored product, o-phenolsulfonic acid, is predominantly formed. At higher temperatures (around 100°C), the thermodynamically more stable p-phenolsulfonic acid is the major product.[8][9]
Friedel-Crafts Reactions
Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are more complex with phenols.
-
Friedel-Crafts Alkylation: Phenols can undergo Friedel-Crafts alkylation.
-
Friedel-Crafts Acylation: This reaction is often problematic with phenols because the hydroxyl group can be acylated (O-acylation) in addition to, or instead of, the aromatic ring (C-acylation).[16] The Lewis acid catalyst can also coordinate with the lone pairs on the hydroxyl oxygen, deactivating the ring. To circumvent these issues, the reaction is often carried out on the more reactive phenoxide ion or on anisole (methoxybenzene), the methyl ether of phenol. The Fries rearrangement of the initially formed phenyl ester can also be used to achieve C-acylation.
Influence of Substituents on the Reactivity of Phenols
The presence of other substituents on the phenol ring further modulates its reactivity and the regioselectivity of electrophilic substitution.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R), and alkoxy (-OR) groups are also activating and ortho, para-directing. When present on a phenol ring, they further enhance its reactivity. For example, cresols (methylphenols) are even more reactive than phenol.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups are deactivating and meta-directing. When present on a phenol ring, they decrease its reactivity towards electrophilic substitution. However, the powerful activating effect of the hydroxyl group still dominates, and substitution will occur, albeit under slightly more vigorous conditions than for phenol itself. The directing influence of the hydroxyl group as a strong ortho, para-director will generally override the meta-directing effect of the deactivating group.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key electrophilic substitution reactions of phenols.
Protocol 1: Mononitration of Phenol
This protocol describes a mild and efficient method for the mononitration of phenol using a solid acid catalyst.[17]
References
- 1. Why phenol is bromitated more readily than benzene | Filo [askfilo.com]
- 2. savemyexams.com [savemyexams.com]
- 3. brainly.com [brainly.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. youtube.com [youtube.com]
- 12. betterworldbooks.com [betterworldbooks.com]
- 13. youtube.com [youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. crimsonpublishers.com [crimsonpublishers.com]
A Senior Application Scientist's Guide to 2-(Difluoromethoxy)phenol as a Bioisostere for Phenol and Guaiacol Moieties
Introduction: The Quest for Metabolic Robustness in Drug Design
In medicinal chemistry, the phenol moiety is a privileged structure, integral to the pharmacophores of numerous therapeutic agents due to its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] However, the phenolic hydroxyl group is often a metabolic liability, susceptible to rapid phase II conjugation (glucuronidation and sulfation) and oxidative metabolism, which can lead to poor oral bioavailability and short half-lives.[3][4] A common structural relative, guaiacol (2-methoxyphenol), faces its own metabolic challenge: O-demethylation by cytochrome P450 (CYP) enzymes, a frequent and often rapid metabolic pathway.[5][6]
This guide provides an in-depth evaluation of 2-(difluoromethoxy)phenol as a bioisosteric replacement for phenol and guaiacol. Bioisosteres are chemical substituents that, due to similar steric and electronic properties, can elicit comparable biological responses while improving the molecule's overall drug-like properties.[2][7] The strategic incorporation of the difluoromethoxy (-OCF₂H) group offers a powerful tool to mitigate the metabolic vulnerabilities of phenols and methoxyarenes, providing a unique blend of physicochemical properties that can enhance metabolic stability, modulate acidity, and fine-tune lipophilicity.[8][9]
Comparative Physicochemical Properties: A Quantitative Analysis
The decision to employ a bioisostere is grounded in its ability to favorably alter a molecule's physicochemical profile. The difluoromethoxy group provides a compelling alternative to both hydroxyl and methoxy groups by offering a nuanced combination of their characteristics.
The strong electron-withdrawing nature of the two fluorine atoms in the -OCF₂H group has a profound impact on the acidity of the phenolic proton. This increased acidity (lower pKa) compared to phenol and guaiacol means the molecule will be more ionized at physiological pH, which can significantly influence its solubility, cell permeability, and interaction with target proteins.[5][9] Furthermore, the -OCF₂H group increases lipophilicity over a hydroxyl group, which can enhance membrane permeability, but is often less lipophilic than a trifluoromethoxy (-OCF₃) group, allowing for finer control in property modulation.[6][9]
| Property | Phenol | Guaiacol (2-Methoxyphenol) | This compound | Rationale for Change |
| Molecular Weight ( g/mol ) | 94.11 | 124.14 | 160.12[10] | Addition of methoxy or difluoromethoxy group. |
| pKa | ~10.0[11] | ~9.98[12] | ~8.71 (Predicted)[13][14] | The strong inductive electron-withdrawing effect of the fluorine atoms stabilizes the phenoxide anion, increasing acidity.[9] |
| cLogP (Calculated) | ~1.46 | ~1.34 | ~1.9 - 2.2 (Predicted)[10] | The -OCF₂H group is significantly more lipophilic than -OH and moderately more lipophilic than -OCH₃.[9] |
| Hydrogen Bond Donor | Yes (Strong) | Yes (Strong) | Yes (Weak) | The C-F bonds weaken the C-H bond in the -OCF₂H group, allowing it to act as a weak hydrogen bond donor.[8] |
| Hydrogen Bond Acceptor | Yes | Yes | Yes | The oxygen atom in the ether linkage can act as a hydrogen bond acceptor. |
Experimental Evaluation of a Bioisostere: A Validating Workflow
The theoretical advantages of a bioisosteric replacement must be confirmed through rigorous experimental validation. The following workflow outlines the logical progression from fundamental property measurement to biological assessment.
Caption: A logical workflow for the evaluation of a novel bioisostere.
Key Experimental Protocols
Protocol 1: Determination of pKa by UV-Metric Titration
Causality: The pKa dictates the ionization state of the phenolic proton at physiological pH (7.4). This is critical as the charged (phenoxide) and uncharged (phenol) forms have vastly different solubilities, abilities to cross cell membranes, and binding affinities for the target protein. An accurate pKa value is essential for interpreting subsequent biological data.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers with known pH values, typically ranging from pH 2 to pH 12.
-
Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., this compound) in a suitable organic solvent like DMSO.
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis spectroscopy (e.g., 50 µM). Ensure the final concentration of the organic solvent is low (<1%) to avoid impacting the pH.
-
UV-Vis Spectroscopy: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer solution.
-
Data Analysis: The absorbance at specific wavelengths will change as the compound transitions from its protonated to its deprotonated state. Plot absorbance at a selected wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Causality: This assay directly tests the core hypothesis that the difluoromethoxy group is more resistant to metabolism than a methoxy group. Liver microsomes are rich in CYP enzymes, the primary drivers of Phase I oxidative metabolism. By measuring the rate of disappearance of the parent compound, we can quantify its metabolic stability.[5]
Methodology:
-
Preparation of Reagents:
-
Test Compound Stock: 10 mM solution in DMSO.
-
HLM: Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously generates the NADPH required by CYP enzymes.
-
-
Incubation:
-
Pre-warm the HLM suspension to 37°C.
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile containing an internal standard). The "time 0" sample represents 100% of the compound before metabolism begins.
-
Sample Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
| Compound | Predicted Metabolic Pathway | Expected In Vitro t½ (HLM) | Rationale |
| Guaiacol Analog | O-demethylation by CYP enzymes | Short | The C-H bonds of the methoxy group are susceptible to oxidative cleavage.[5] |
| This compound Analog | Ring hydroxylation or other pathways | Long | The high strength of the C-F bond prevents O-demethylation, forcing metabolism to occur at other, potentially less favorable, sites on the molecule.[5][6] |
Impact on Biological Activity: A Signaling Pathway Perspective
Phenolic compounds are known to modulate numerous biological pathways, often those involved in inflammation and cell signaling.[15][16] For example, many phenolic compounds can inhibit the NF-κB (Nuclear Factor-kappa B) signaling pathway, a central regulator of inflammation.[15]
Caption: Inhibition of the NF-κB inflammatory pathway by a phenolic compound.
When replacing guaiacol with this compound in a series of inhibitors, the key question is whether the bioisostere maintains or improves binding to the target (e.g., the IKK complex). The altered electronics and hydrogen-bonding capacity of the -OCF₂H group could either enhance or disrupt the key interactions within the protein's binding pocket. Therefore, direct measurement of biological activity is the ultimate arbiter of the bioisostere's success.
Conclusion
The replacement of a metabolically labile phenol or guaiacol moiety with this compound represents a highly effective strategy in modern medicinal chemistry. This substitution offers a compelling set of advantages:
-
Enhanced Metabolic Stability: The robust C-F bonds effectively block common metabolic pathways like O-demethylation, often leading to a longer biological half-life.[5][6]
-
Tunable Physicochemical Properties: The -OCF₂H group provides a predictable method to increase lipophilicity and acidity, allowing chemists to fine-tune a compound's ADME profile.[9]
-
Maintained or Improved Potency: By mimicking the hydrogen-bonding capabilities of the parent phenol, the difluoromethoxy analog can often retain the necessary interactions for potent biological activity.[8]
While the benefits are significant, researchers must validate each case experimentally, as the electronic and steric changes can sometimes lead to unforeseen effects on target affinity or off-target activity. Nevertheless, the evidence strongly supports the evaluation of this compound as a premier bioisostere for overcoming the inherent pharmacokinetic challenges of phenolic compounds, thereby accelerating the development of safer and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. afit.edu [afit.edu]
- 12. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound , 97% , 53104-96-4 - CookeChem [cookechem.com]
- 14. 53104-96-4 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of 2-(Difluoromethoxy)phenol Analogs as Anticancer Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(difluoromethoxy)phenol analogs, with a primary focus on their potential as anticancer agents. By examining key structural modifications and their impact on biological activity, this document serves as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for relevant biological assays.
Introduction: The Significance of the this compound Scaffold
Phenolic compounds are a cornerstone in medicinal chemistry, valued for their diverse biological activities.[1] The introduction of fluorine-containing substituents, such as the difluoromethoxy (-OCHF₂) group, has become a pivotal strategy in modern drug design. This is due to the unique physicochemical properties that fluorine imparts, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[2]
The this compound moiety, in particular, has emerged as a promising scaffold. It serves as a bioisosteric replacement for the more metabolically labile 2-methoxyphenol group found in many biologically active natural products. This guide will focus on a series of this compound analogs built on an estratriene framework, which have shown significant promise as antiproliferative and enzyme-inhibiting agents.
Comparative Analysis of Biological Activity: Estratriene Analogs
A key study in the field has explored the SAR of 2-(difluoromethoxy)-substituted estratriene sulfamates, which were designed to enhance the potency and in vivo stability of the drug candidate 2-methoxyestradiol (2ME2), a known microtubule inhibitor.[3] The following sections compare the antiproliferative and steroid sulfatase (STS) inhibitory activities of these analogs.
Antiproliferative Activity
The antiproliferative effects of several this compound analogs were evaluated against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative). The data, presented as GI₅₀ values (the concentration causing 50% growth inhibition), are summarized in the table below.
| Compound | R¹ | R² | GI₅₀ (µM) vs. MCF-7 | GI₅₀ (µM) vs. MDA-MB-231 |
| 9 | -OH | -OH | 2.6 | 3.03 |
| 10 | -OSO₂NH₂ | -OSO₂NH₂ | 0.28 | 0.74 |
| 11 | -OH | -OSO₂NH₂ | 2.9 | 4.3 |
| 15 | =O | -OH | >10 | >10 |
| 16 | =O | -OSO₂NH₂ | 1.3 | 2.1 |
| 2ME2 (control) | -OCH₃ at C2, -OH at C3 | -OH | Potent | Potent |
| STX140 (control) | -OCH₃ at C2, -OSO₂NH₂ at C3 | -OSO₂NH₂ | 0.52 | - |
Data sourced from a comprehensive study on 2-difluoromethoxy-substituted estratriene sulfamates.[3]
Expert Insights:
The data clearly demonstrates that the introduction of sulfamate groups (-OSO₂NH₂) at the R¹ and R² positions significantly enhances antiproliferative activity compared to the parent phenol analogs (compare compound 10 to 9 and 11 , and 16 to 15 ). Notably, the bis-sulfamated analog 10 exhibited the most potent activity, with a GI₅₀ of 0.28 µM against MCF-7 cells, surpassing the activity of the corresponding methoxy-analog, STX140.[3] This suggests that the sulfamate moiety is crucial for the observed cytotoxicity. The difluoromethoxy group itself, when compared to the methoxy group in the parent compounds (e.g., 2-difluoromethoxyestradiol vs. 2-methoxyestradiol), resulted in slightly lower potency, which may be attributed to steric hindrance within the target binding site.[3]
Steroid Sulfatase (STS) Inhibition
Steroid sulfatase is a key enzyme in the biosynthesis of estrogens, making it an attractive target for hormone-dependent cancers.[1] The inhibitory activity of the sulfamated this compound analogs against STS was assessed in whole JEG-3 human choriocarcinoma cells.
| Compound | R¹ | R² | STS Inhibition IC₅₀ (nM) |
| 10 | -OSO₂NH₂ | -OSO₂NH₂ | 3.7 |
| 12 | -OSO₂NH₂ | -H | 44 |
| 16 | =O | -OSO₂NH₂ | 75 |
| STX140 (control) | -OCH₃ at C2, -OSO₂NH₂ at C3 | -OSO₂NH₂ | 4.2 |
Data sourced from a study on 2-difluoromethoxy-substituted estratriene sulfamates.[3]
Expert Insights:
The 2-difluoromethoxy bis-sulfamate analog 10 demonstrated potent STS inhibition with an IC₅₀ of 3.7 nM, comparable to the well-established STS inhibitor STX140.[3] This indicates that the this compound scaffold is well-tolerated within the active site of STS and that the sulfamate group is the key pharmacophore for this activity. The monosulfamated analogs 12 and 16 were less potent, highlighting the importance of the second sulfamate group for optimal inhibition.
Mechanism of Action: Tubulin Polymerization Inhibition
The parent compound, 2-methoxyestradiol, is known to exert its anticancer effects by inhibiting tubulin polymerization.[3] The this compound analogs were also investigated for their ability to interfere with this crucial cellular process.
Expert Insights:
The 2-difluoromethoxy substituted analogs were found to be inhibitors of tubulin polymerization. However, they were slightly less active in tubulin assays compared to their methoxy counterparts. This reduced activity could be due to the increased bulk of the difluoromethoxy group, which may lead to a less favorable conformation within the colchicine binding site on the αβ-tubulin heterodimer.[3] Despite this, the potent antiproliferative effects of the sulfamated analogs suggest that their overall efficacy is a result of a dual mechanism of action: tubulin polymerization inhibition and potent steroid sulfatase inhibition.
Caption: Dual mechanism of action of this compound analogs.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the key assays are provided below.
Synthesis of this compound Analogs
The synthesis of the this compound core is a critical step. A common method involves the difluoromethylation of a suitably protected phenol.
General Protocol for Difluoromethylation:
-
To a solution of the protected 2-hydroxyphenol derivative in a suitable solvent (e.g., acetonitrile/water mixture), add a base (e.g., potassium hydroxide).
-
Add diethyl (bromodifluoromethyl)phosphonate to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired this compound analog.
This protocol is a general representation. For a detailed, specific synthesis, refer to the supplementary information of the primary literature.[3]
Caption: General workflow for the synthesis of this compound analogs.
Antiproliferative Activity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a reliable colorimetric method for determining cell density, based on the measurement of cellular protein content.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ values from the dose-response curves.
Steroid Sulfatase (STS) Inhibition Assay (Whole-Cell)
This assay measures the ability of a compound to inhibit STS activity in a cellular context.
Step-by-Step Protocol:
-
Cell Culture: Culture JEG-3 cells in 96-well plates until confluent.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds for a defined period.
-
Substrate Addition: Add the STS substrate (e.g., p-nitrophenyl sulfate) to each well.
-
Enzymatic Reaction: Incubate the plates at 37°C to allow the enzymatic conversion of the substrate.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., sodium hydroxide).
-
Absorbance Measurement: Measure the absorbance of the product (e.g., p-nitrophenol) at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs, particularly within the estratriene scaffold, have revealed critical insights for the design of novel anticancer agents. The sulfamate moiety has been identified as a key pharmacophore for both potent antiproliferative activity and steroid sulfatase inhibition. The this compound core serves as a metabolically robust platform for the development of dual-acting inhibitors targeting both tubulin polymerization and estrogen synthesis.
While the current data is promising, it is primarily focused on a complex steroidal backbone. Future research should expand to investigate the SAR of simpler this compound analogs with varied substitution patterns on the phenyl ring. This would provide a more fundamental understanding of the structural requirements for activity and could lead to the discovery of novel, non-steroidal inhibitors with improved pharmacological properties. Further optimization of the existing leads to enhance their bioavailability and in vivo efficacy is also a crucial next step in translating these promising findings into clinical candidates.
References
- 1. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Difluoromethoxy)phenol
This document provides essential, procedural guidance for the safe handling and proper disposal of 2-(Difluoromethoxy)phenol (CAS No. 53104-96-4). As a valued halogenated building block in pharmaceutical and agrochemical research, its unique properties demand a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This guide is structured to provide not just a protocol, but a framework of understanding, empowering researchers to manage this chemical with confidence and integrity.
Hazard Profile and Risk Assessment: Understanding the 'Why'
This compound is a substituted phenolic compound containing a difluoromethoxy group. This structure confers specific hazards that directly inform its handling and disposal requirements. The primary risks are associated with its toxicity, corrosive nature, and its classification as a halogenated organic compound.[1][2]
Mechanistic Insight: The phenolic hydroxyl group contributes to its acidic and corrosive properties, while the difluoromethoxy moiety places it in the regulatory category of halogenated organics.[3][4] Halogenated waste streams require specialized disposal, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants such as dioxins and furans.[3]
The Globally Harmonized System (GHS) classifications for this compound underscore the need for caution.[1]
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] | All handling must be performed in a ventilated fume hood with appropriate PPE to prevent any route of exposure. Waste must be securely contained. |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] | Impervious gloves and a lab coat are mandatory. Any contaminated PPE must be disposed of as hazardous solid waste. |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[1][5] | Chemical safety goggles and/or a face shield are required to prevent irreversible eye damage. |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][6] | Operations must be confined to a certified chemical fume hood to avoid inhalation of vapors. |
Pre-Disposal Safety & Handling: The First Line of Defense
Proper disposal begins with proper handling. Minimizing exposure and preventing spills are paramount.
-
Engineering Controls: All work involving this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to control vapor inhalation.[7][8]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.
-
Hand Protection: Wear double-layered gloves. An inner nitrile glove for dexterity and an outer, thicker glove such as butyl or neoprene for robust chemical resistance.[8] Change gloves immediately if contamination is suspected.
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory. When transferring larger volumes or if there is a significant splash risk, use a full-face shield.[7][8]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required. Ensure clothing covers all exposed skin.[8]
-
-
Incompatible Materials: Store this compound and its waste away from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[9][10]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release, a swift and correct response is critical.
Personnel Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Phenol can have an anesthetic effect, so a lack of initial pain does not mean damage has not occurred.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Spill Cleanup Protocol (Small Scale, <50 mL):
-
Alert & Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill pillow.[7][9][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, sealable, and chemically compatible container.
-
Label and Dispose: Label the container as "Hazardous Waste: Solid Spill Debris containing this compound" and manage it according to the solid waste protocol in Section 4.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous solid waste.[12]
For spills larger than 50 mL, evacuate the laboratory, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.[7]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. Never discharge this chemical or its solutions down the drain.[11][13]
Step 1: Waste Classification & Segregation
-
Primary Classification: This compound must be treated as Halogenated Organic Waste .[14][15]
-
Causality: This classification is mandated by regulations like the Resource Conservation and Recovery Act (RCRA) due to the carbon-fluorine bonds.[2][16] Segregation is crucial to ensure it is sent to a facility capable of high-temperature incineration, the required destruction method.[3]
-
Action: Maintain separate waste streams for halogenated and non-halogenated materials. Co-mingling is a common and serious compliance violation.[15]
Step 2: Waste Collection & Containerization
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE).[12][17]
-
The container must have a secure, tight-fitting screw cap to prevent leaks and vapor release.[15][17]
-
Fill containers to no more than 90% capacity to allow for vapor expansion.[13]
-
-
Solid Waste:
Step 3: Labeling
-
Clarity is Safety: Proper labeling is a critical control. As soon as the first drop of waste is added, the container must be labeled.[15]
-
Required Information: The label must include:
Step 4: Temporary Storage (Satellite Accumulation)
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][17]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container remains closed at all times except when actively adding waste.[13][15]
Step 5: Arranging for Final Disposal
-
Once the waste container is full (or within one year of the first addition, whichever comes first), contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[7][18]
-
Do not attempt to treat or dispose of the chemical yourself. The required method is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3][11]
Disposal Decision Logic
The following diagram illustrates the logical workflow for managing waste generated from experiments involving this compound.
Caption: Decision workflow for proper segregation and disposal.
References
- 1. This compound | C7H6F2O2 | CID 2774121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. This compound | 53104-96-4 | Benchchem [benchchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. aksci.com [aksci.com]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 14. researchgate.net [researchgate.net]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. blog.idrenvironmental.com [blog.idrenvironmental.com]
Navigating the Safe Handling of 2-(Difluoromethoxy)phenol: A Guide for Laboratory Professionals
An Essential In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Use, and Disposal of 2-(Difluoromethoxy)phenol.
In the landscape of pharmaceutical and agrochemical research, the unique properties of fluorinated organic compounds are increasingly leveraged to modulate the biological activity and physicochemical characteristics of molecules. This compound, a valuable building block in this arena, requires a nuanced and rigorous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the well-being of all laboratory personnel.
Immediate Safety Profile: Understanding the Risks
-
Acute Toxicity (Oral): Similar compounds are classified as toxic if swallowed.[1][2]
-
Skin Irritation/Corrosion: Phenols are known to cause severe skin burns and can be absorbed through the skin, leading to systemic toxicity.[3][4] The difluoromethoxy group may influence the degree of irritation.
-
Serious Eye Damage/Irritation: Direct contact is likely to cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[1][2][3]
-
Thermal Decomposition Hazards: Fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF), upon thermal decomposition.[5]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE is not a static choice but rather a dynamic decision based on the scale and nature of the operation.
Engineering Controls: The First Line of Defense
All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[1][4]
Personal Protective Equipment Selection
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Preparation | Chemical splash goggles and a face shield | Double-gloving with an inner nitrile glove and an outer glove of butyl rubber or Viton®. | Fully buttoned lab coat and a chemically resistant apron (neoprene or butyl rubber). | Not generally required when using a fume hood. |
| Small-Scale Reactions (<5g) | Chemical splash goggles | Double-gloving as above. Change outer glove immediately upon contamination. | Lab coat. | Not generally required when using a fume hood. |
| Large-Scale Reactions (>5g) or Potential for Splashing | Chemical splash goggles and a face shield | Double-gloving as above. | Chemically resistant apron over a lab coat. | Consider a respirator with an organic vapor cartridge if there's a risk of fume hood failure. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty butyl rubber or Viton® gloves. | Chemical-resistant suit or overalls. | Air-purifying respirator with an organic vapor cartridge and a particulate pre-filter. |
Procedural Guidance: From Handling to Disposal
A methodical approach to every stage of working with this compound is essential for maintaining a safe laboratory environment.
Donning and Doffing PPE: A Deliberate Process
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Spill Management: A Rapid and Coordinated Response
In the event of a spill, immediate and correct action is paramount.
For Small Spills (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up the spill yourself.
Emergency Procedures: Preparedness is Key
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove all contaminated clothing while under the safety shower.
-
After initial flushing, apply a 2.5% calcium gluconate gel if available, as a precaution against potential hydrogen fluoride formation.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, administer oxygen if you are trained to do so.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Waste Disposal: A Cradle-to-Grave Responsibility
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste. Follow your institution's specific guidelines for chemical waste disposal. Waste containers should be clearly labeled with the full chemical name and associated hazards. Do not mix with incompatible waste streams.
Logical Framework for PPE Selection
The decision-making process for selecting the appropriate level of PPE should be logical and risk-based.
Caption: Decision Tree for PPE Selection
By adhering to these guidelines and fostering a culture of safety consciousness, researchers can confidently and safely work with this compound, unlocking its potential in the advancement of science.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
